Product packaging for 4-Benzyloxy-2-fluorophenylboronic acid(Cat. No.:CAS No. 166744-78-1)

4-Benzyloxy-2-fluorophenylboronic acid

Cat. No.: B061584
CAS No.: 166744-78-1
M. Wt: 246.04 g/mol
InChI Key: PQWKGFALWCOVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Benzyloxy-2-fluorophenylboronic acid is a high-purity boronic acid derivative engineered for advanced synthetic chemistry, particularly Suzuki-Miyaura cross-coupling reactions. This compound serves as a critical building block for the construction of complex biaryl and heterobiaryl architectures. The strategic incorporation of the benzyloxy group at the 4-position provides a protected phenol functionality, which is orthogonal to many other reaction conditions and can be readily deprotected in later synthetic stages. Concurrently, the fluorine atom at the 2-position acts as a versatile handle, influencing the electronics of the ring system and offering a potential site for further functionalization via nucleophilic aromatic substitution. Its primary research value lies in the synthesis of pharmaceutical intermediates, agrochemicals, and organic materials, where it enables the rapid exploration of structure-activity relationships. Researchers will find this reagent invaluable for installing the 4-benzyloxy-2-fluorophenyl moiety into target molecules, facilitating the development of novel compounds for drug discovery programs, ligand design in catalysis, and the creation of advanced organic frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BFO3 B061584 4-Benzyloxy-2-fluorophenylboronic acid CAS No. 166744-78-1

Properties

IUPAC Name

(2-fluoro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWKGFALWCOVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372241
Record name 4-Benzyloxy-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166744-78-1
Record name 4-Benzyloxy-2-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-2-fluorophenylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Benzyloxy-2-fluorophenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of 4-benzyloxy-2-fluorophenylboronic acid, a valuable reagent in medicinal chemistry and organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] The synthesis is primarily achieved through a Grignard reaction, followed by borylation and subsequent hydrolysis.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a protected phenol, a fluorine atom, and a boronic acid moiety. This unique combination of functional groups makes it an important building block in the synthesis of complex organic molecules, including pharmaceuticals. The benzyloxy group serves as a robust protecting group for the phenol, which can be deprotected in later synthetic steps. The fluorine atom can significantly influence the electronic properties and metabolic stability of the final products. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of partners.[4][5]

The most common and reliable synthetic route to this compound involves a two-step process:

  • Formation of a Grignard Reagent: This step involves the reaction of 4-(benzyloxy)-2-bromo-1-fluorobenzene with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (4-(benzyloxy)-2-fluorophenyl)magnesium bromide.[6][7]

  • Borylation and Hydrolysis: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. This is followed by acidic workup to hydrolyze the resulting boronate ester to the desired this compound.

An alternative, though less commonly detailed in the provided context, would be a lithiation-borylation sequence.[8][9][10][11] This method involves the deprotonation of a suitable precursor with a strong organolithium base, followed by quenching with a borate ester.

This guide will focus on the Grignard-based approach due to its well-established procedures and the availability of relevant protocols.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process, starting from the commercially available 4-(benzyloxy)-2-bromo-1-fluorobenzene.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Borylation and Hydrolysis Start 4-(Benzyloxy)-2-bromo-1-fluorobenzene Grignard_Formation Grignard Reaction Start->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation Solvent1 Anhydrous THF Solvent1->Grignard_Formation Grignard_Reagent (4-(Benzyloxy)-2-fluorophenyl)magnesium bromide Grignard_Formation->Grignard_Reagent Borylation Borylation at -78 °C Grignard_Reagent->Borylation Immediate Use Borate_Ester Triisopropyl Borate Borate_Ester->Borylation Hydrolysis Acidic Workup (e.g., HCl) Borylation->Hydrolysis Product This compound Hydrolysis->Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 4-(benzyloxy)-2-bromo-1-fluorobenzene.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Molar EquivalentsPurpose
4-(Benzyloxy)-2-bromo-1-fluorobenzene297.141.0Starting material
Magnesium Turnings24.311.2Formation of Grignard reagent
Iodine253.81CatalyticActivation of magnesium surface
Anhydrous Tetrahydrofuran (THF)72.11-Solvent
Triisopropyl Borate188.081.2Boron source
Hydrochloric Acid (e.g., 2 M aqueous)36.46ExcessHydrolysis of boronate ester and quench
Diethyl Ether74.12-Extraction solvent
Brine (saturated NaCl solution)--Washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Drying agent
Step-by-Step Procedure

Stage 1: Preparation of (4-(Benzyloxy)-2-fluorophenyl)magnesium bromide

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon gas. This is crucial as Grignard reagents are highly sensitive to moisture.[7][12][13]

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and its purple vapor is visible. This process helps to activate the magnesium surface by removing the passivating oxide layer.[7] Cool the flask to room temperature.

  • Initiation of Grignard Reaction: Add anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 4-(benzyloxy)-2-bromo-1-fluorobenzene (1.0 eq.) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.[6]

  • Monitoring Initiation: The reaction should initiate, which is indicated by a gentle reflux and a change in color to a cloudy grey or brown.[7] If the reaction does not start, gentle warming with a water bath may be necessary.

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for 1-2 hours at room temperature to ensure all the magnesium is consumed.[6][7] The resulting dark solution is the Grignard reagent and should be used immediately in the next step.

Stage 2: Borylation and Hydrolysis

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. In a separate, dry flask, dissolve triisopropyl borate (1.2 eq.) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent. It is critical to maintain a low temperature during this addition to prevent side reactions.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid. Stir vigorously until two clear layers are formed. This step hydrolyzes the boronate ester to the boronic acid and also quenches any remaining Grignard reagent.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography.

Chemical Reaction Scheme

G cluster_0 cluster_1 Start Starting Material: 4-(Benzyloxy)-2-bromo-1-fluorobenzene Grignard Intermediate: (4-(Benzyloxy)-2-fluorophenyl)magnesium bromide Start->Grignard Step1 Product Final Product: this compound Grignard->Product Step2, then Step3 Step1 1. Mg, THF Iodine (cat.) Step2 2. B(O-iPr)₃, THF, -78 °C Step3 3. H₃O⁺

Caption: Reaction scheme for the synthesis of this compound.

Safety and Handling Considerations

  • Anhydrous Conditions: The success of the Grignard reaction is highly dependent on maintaining strictly anhydrous conditions. All glassware must be thoroughly dried, and anhydrous solvents must be used.[7][12]

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Corrosive Reagents: Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Exothermic Reactions: The formation of the Grignard reagent can be exothermic. The rate of addition of the aryl bromide should be controlled to maintain a gentle reflux.[6]

Conclusion

The synthesis of this compound via the Grignard pathway is a reliable and scalable method. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for achieving high yields. The resulting product is a versatile building block for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, making this protocol highly valuable for researchers in drug discovery and materials science.

References

A Technical Guide to the Spectral Analysis of 4-Benzyloxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-Benzyloxy-2-fluorophenylboronic acid, a key building block in synthetic chemistry, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the principles behind the spectral features and the methodologies for their acquisition.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₁₃H₁₂BFO₃, CAS No: 166744-78-1) is a bifunctional molecule of significant interest. The boronic acid moiety is a versatile functional group, most notably utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The presence of a fluorine atom on the phenyl ring can significantly modulate the electronic properties and metabolic stability of derivative compounds, a common strategy in medicinal chemistry. Furthermore, the benzyloxy group offers a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic steps. Understanding the precise spectral signature of this molecule is paramount for reaction monitoring, quality control, and the unambiguous characterization of its downstream products.

Analytical Workflow for Structural Elucidation

The comprehensive characterization of this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the molecule's identity and purity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis 4-Benzyloxy-2- fluorophenylboronic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) synthesis->NMR Primary Structure MS Mass Spectrometry (MS) synthesis->MS Molecular Weight IR Infrared Spectroscopy (IR) synthesis->IR Functional Groups structure Structural Confirmation & Purity Assessment NMR->structure MS->structure IR->structure

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. However, arylboronic acids can present challenges due to the tendency to form cyclic anhydrides (boroxines), which can lead to broadened signals and complex spectra[1]. The choice of solvent and sample preparation are therefore critical.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR provides information on the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9 - 8.1br s2HB(OH)₂
~7.5 - 7.3m5HPhenyl-H (benzyl)
~7.3 - 7.2t1HAr-H (position 6)
~6.9 - 6.8dd1HAr-H (position 5)
~6.8 - 6.7dd1HAr-H (position 3)
~5.2s2HO-CH₂

Note: Chemical shifts are predicted based on the analysis of structurally similar compounds such as 4-(benzyloxy)phenylboronic acid and 2-fluorophenylboronic acid[2][3]. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can be highly dependent on concentration and residual water in the solvent.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Carbon NMR reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~163 (d, ¹JCF ≈ 245 Hz)C-F (C2)
~160C-OBn (C4)
~137C-ipso (benzyl)
~133C-H (C6)
~129C-H (benzyl)
~128.5C-H (benzyl)
~128C-H (benzyl)
~115 (d, ²JCF ≈ 25 Hz)C-B (C1)
~108 (d, ²JCF ≈ 20 Hz)C-H (C3)
~103C-H (C5)
~70O-CH₂

Note: The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Carbons two bonds away from the fluorine will also exhibit smaller doublet couplings (²JCF). These predictions are based on typical chemical shift ranges for substituted benzenes and fluorinated aromatic compounds[4].

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicity
~ -110 to -120m

Note: The chemical shift for an aromatic fluorine is typically in this range[5]. The multiplicity will be complex due to coupling with the ortho, meta, and para protons on the phenyl ring.

¹¹B NMR Spectroscopy: Boron Environment

¹¹B NMR is useful for studying the coordination state of the boron atom. For a tricoordinate boronic acid, a single, often broad, signal is expected.

Predicted ¹¹B NMR Data (128 MHz, DMSO-d₆):

Chemical Shift (δ) ppm
~ +19 to +30

Note: This chemical shift range is characteristic of trigonal planar boronic acids. The formation of boroxines can lead to a second signal around +23 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical; methanol-d₄ can sometimes provide sharper signals for boronic acids by minimizing boroxine formation.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.

  • ¹⁹F and ¹¹B NMR Acquisition: Utilize appropriate pulse programs for these nuclei. Reference the spectra to a suitable standard (e.g., CFCl₃ for ¹⁹F, BF₃·OEt₂ for ¹¹B).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.

Predicted Mass Spectrometry Data:

Ionization Modem/z (calculated)m/z (observed)Assignment
ESI (-)245.08[M-H]⁻Deprotonated molecule
ESI (+)247.10[M+H]⁺Protonated molecule
ESI (+)269.08[M+Na]⁺Sodium adduct

Note: In the negative ion mode, the deprotonated molecule is often observed. Boronic acids can also form adducts with solvent molecules or dehydrate, leading to other observed ions[6].

Experimental Protocol for LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatography: While direct infusion can be used, liquid chromatography (LC) is often employed to separate the analyte from any impurities. A C18 reversed-phase column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid or ammonium acetate) is a common choice.

  • Mass Spectrometry: Analyze the eluent from the LC using a mass spectrometer equipped with an ESI source. Acquire data in both positive and negative ion modes over a suitable mass range (e.g., m/z 100-500).

MS_Protocol cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection prep Dissolve in Methanol/Water lc Inject onto C18 column prep->lc elute Gradient Elution (Water/Acetonitrile) lc->elute esi Electrospray Ionization (ESI) elute->esi analyzer Mass Analyzer esi->analyzer detector Detector analyzer->detector data data detector->data Mass Spectrum

Caption: A typical workflow for the LC-MS analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3600-3200 (broad)O-H stretchB-OH
~3100-3000C-H stretch (sp²)Aromatic C-H
~2950-2850C-H stretch (sp³)Aliphatic C-H (CH₂)
~1610, 1500, 1450C=C stretchAromatic ring
~1350B-O stretchBoronic acid
~1250C-O stretchAryl ether
~1220C-F stretchAryl fluoride

Note: The broad O-H stretching band is a hallmark of the boronic acid functional group and is often involved in hydrogen bonding.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded and subtracted from the sample spectrum.

Conclusion

The comprehensive spectral analysis of this compound, utilizing NMR, MS, and IR spectroscopy, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and protocols outlined in this guide serve as a valuable resource for scientists working with this important synthetic building block, ensuring the integrity of their research and the quality of their products. The interplay of the benzyloxy, fluoro, and boronic acid moieties creates a unique spectral fingerprint that, when correctly interpreted, validates the identity and purity of the compound.

References

An In-Depth Technical Guide to the Reactivity of 4-Benzyloxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2-fluorophenylboronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern—a bulky, electron-donating benzyloxy group and a strongly electron-withdrawing fluorine atom ortho to the boronic acid moiety—imparts distinct reactivity and selectivity in a variety of cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this compound with a range of functional groups, offering insights into reaction mechanisms, optimal conditions, and practical considerations for its use in the laboratory.

The strategic placement of the fluorine atom and the benzyloxy group significantly influences the electronic and steric properties of the boronic acid. The ortho-fluorine substituent can impact the acidity of the boronic acid and influence the rate of transmetalation in catalytic cycles. The para-benzyloxy group, while offering a convenient protecting group for a phenol, also modulates the electron density of the aromatic ring. Understanding the interplay of these effects is crucial for predicting and controlling the outcome of its reactions.

This guide will delve into the core reactivity of this compound in three major classes of cross-coupling reactions: Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig, providing detailed protocols and mechanistic insights. Furthermore, its reactivity with other important functional groups will be explored, along with a critical discussion on the deprotection of the benzyloxy group to unmask the synthetically valuable phenol functionality.

Core Reactivity: A Triumvirate of Cross-Coupling Reactions

The utility of this compound is most prominently showcased in palladium- and copper-catalyzed cross-coupling reactions. These transformations allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of molecular architectures.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and aryl-heteroaryl structures. This compound is an excellent coupling partner in these reactions, readily participating in the catalytic cycle with a variety of organic halides and triflates.

Mechanism and Key Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

The presence of the ortho-fluorine atom in this compound can influence the transmetalation step. While often beneficial, careful optimization of the base and reaction conditions is recommended to mitigate potential side reactions such as protodeboronation.

Typical Reaction Partners and Conditions:

Coupling PartnerCatalyst/LigandBaseSolventTemperatureYield Range
Aryl BromidesPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/EtOH/H₂O80-110 °C85-95%
Aryl ChloridesPd₂(dba)₃ / SPhos, XPhosK₃PO₄Toluene, Dioxane100-120 °C70-90%
Aryl TriflatesPd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene80-100 °C80-95%

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water or toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, offering a valuable alternative to the Buchwald-Hartwig amination, particularly due to its often milder, aerobic conditions. This compound readily participates in these copper-catalyzed reactions with a variety of amines, anilines, alcohols, and phenols.[1][2][3][4]

Mechanism and Key Considerations:

The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction is typically carried out in the presence of a copper catalyst, a base, and often a ligand, with oxygen from the air serving as the terminal oxidant.[3]

Chan_Lam_Cycle

The benzyloxy group is generally stable under Chan-Lam conditions, making this reaction a valuable tool for the synthesis of protected biaryl ethers and amines. The choice of ligand can be crucial for achieving high yields, especially with less reactive nucleophiles.

Typical Reaction Partners and Conditions:

Coupling PartnerCatalyst/LigandBaseSolventTemperatureYield Range
Primary/Secondary AminesCu(OAc)₂, CuIPyridine, Et₃NCH₂Cl₂, TolueneRoom Temp - 80 °C70-90%
AnilinesCu(OAc)₂, Cu(OTf)₂Pyridine, K₂CO₃CH₃CN, DMF50-100 °C75-95%
Alcohols/PhenolsCu(OAc)₂, Cu₂OEt₃N, Cs₂CO₃CH₂Cl₂, TolueneRoom Temp - 80 °C60-85%
ThiolsCuSO₄ / 1,10-PhenanthrolinenBu₄NOHEthanolRoom Temperature70-90%[5]

Experimental Protocol: Chan-Lam N-Arylation of an Aniline

  • To a reaction flask, add the aniline (1.0 equiv), this compound (1.5-2.0 equiv), copper(II) acetate (10-20 mol%), and a ligand such as pyridine (1.0-2.0 equiv).

  • Add a suitable solvent, such as dichloromethane or acetonitrile.

  • Stir the reaction mixture, open to the air, at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach to C-N Bond Formation

While the Chan-Lam coupling is a powerful tool for N-arylation, the Buchwald-Hartwig amination offers a complementary, palladium-catalyzed route. This reaction is particularly useful for coupling a wide range of amines and amides with aryl halides, and while less common for boronic acids, related methodologies exist. For the purpose of this guide, we will consider the more conventional coupling of an aryl halide with an amine, where a derivative of this compound, such as the corresponding aryl bromide, would be used.

Mechanism and Key Considerations:

The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki-Miyaura reaction, but with an amine as the nucleophile. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle

The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. The benzyloxy group is generally stable under these conditions, provided that strongly acidic or reducing conditions are avoided.

Typical Reaction Partners and Conditions:

Amine TypeCatalyst/LigandBaseSolventTemperatureYield Range
Primary AminesPd₂(dba)₃ / XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110 °C75-95%
Secondary AminesPd(OAc)₂ / BINAP, DavePhosCs₂CO₃, NaOtBuToluene, THF80-110 °C80-98%
AmidesPd(OAc)₂ / XantphosK₂CO₃, Cs₂CO₃Dioxane100-120 °C60-85%

Experimental Protocol: Buchwald-Hartwig Amination with a 4-Benzyloxy-2-fluoro-substituted Aryl Bromide

  • In a glovebox, charge an oven-dried reaction tube with the aryl bromide (1.0 equiv), the amine (1.2 equiv), a strong base such as sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Reactivity with Other Functional Groups

Beyond the "big three" cross-coupling reactions, this compound can engage with other functional groups, although these reactions are less commonly reported.

  • Thiols: As mentioned in the Chan-Lam section, C-S bond formation is achievable using copper catalysis. These reactions are typically performed under mild conditions and are tolerant of the benzyloxy and fluoro substituents.[5]

  • Alkynes (Sonogashira Coupling): While boronic acids are not the direct coupling partners in Sonogashira reactions, a 4-benzyloxy-2-fluoro-substituted aryl halide (which can be synthesized from the boronic acid) would readily couple with terminal alkynes under standard Sonogashira conditions (Pd/Cu catalysis).

Deprotection of the Benzyloxy Group

A key synthetic advantage of using this compound is the ability to deprotect the benzyloxy group to reveal a phenol. This phenol can then be used for further functionalization or may be a key pharmacophore in a target molecule.

Deprotection

The most common method for benzyl ether cleavage is catalytic hydrogenation .

Experimental Protocol: Hydrogenolytic Debenzylation

  • Dissolve the benzyloxy-containing compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), in a catalytic amount (1-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure reactor, depending on the substrate's reactivity).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with the reaction solvent.

  • Concentrate the filtrate to obtain the deprotected phenol.

Considerations for Deprotection:

  • Chemoselectivity: Catalytic hydrogenation can also reduce other functional groups such as alkenes, alkynes, nitro groups, and some heterocycles. Careful consideration of the substrate's functional group tolerance is necessary.

  • Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst, inhibiting the deprotection.

  • Lewis Acid Cleavage: In cases where hydrogenation is not feasible, Lewis acids such as boron trichloride (BCl₃) or boron tribromide (BBr₃) can be used to cleave the benzyl ether.[4] However, these reagents are harsh and may not be compatible with other acid-sensitive functional groups.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its reactivity is dominated by palladium- and copper-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Chan-Lam, and related transformations. The presence of the ortho-fluoro and para-benzyloxy substituents provides a unique combination of electronic and steric properties that can be harnessed to achieve high yields and selectivities. Furthermore, the benzyloxy group serves as a reliable protecting group for a phenol, which can be readily unmasked via catalytic hydrogenation. This in-depth guide provides a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors. As with any reactive chemical, careful optimization of reaction conditions is paramount to achieving the desired outcomes.

References

An In-depth Technical Guide to the Suzuki Coupling Mechanism: The Role of 4-Benzyloxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide delves into the intricate mechanistic details of this palladium-catalyzed reaction, with a specific focus on the role and behavior of 4-Benzyloxy-2-fluorophenylboronic acid. We will dissect the canonical catalytic cycle, explore the nuanced electronic and steric influences of the benzyloxy and fluoro substituents, and provide a validated experimental protocol. This document is intended to serve as a comprehensive resource, blending theoretical principles with practical, field-tested insights to empower researchers in leveraging this powerful synthetic tool.

Introduction: The Suzuki-Miyaura Coupling - A Paradigm of C-C Bond Formation

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has revolutionized the synthesis of biaryls, polyolefins, and styrenes.[3] Its widespread adoption in pharmaceuticals, fine chemicals, and materials science is a testament to its versatility, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.[1][4][5]

The reaction facilitates the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[6][7][8] The general transformation is depicted below:

R¹-X + R²-B(OR)₂ --[Pd(0), Base]--> R¹-R²

The enduring success of this reaction lies in its robust and well-understood catalytic cycle, which provides a reliable framework for predicting and optimizing reaction outcomes.

The Canonical Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-defined catalytic cycle revolving around a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[9] The cycle is broadly accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][10][11]

Oxidative Addition

The cycle commences with the active Pd(0) catalyst inserting into the carbon-halide bond of the organic halide (R¹-X).[1][10] This step forms a square-planar Pd(II) intermediate. The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[12] Electron-withdrawing groups on the aryl halide can accelerate this step.[13][14]

Transmetalation

This is arguably the most complex and debated step of the cycle.[15] It involves the transfer of the organic group (R²) from the boron atom to the palladium center, displacing the halide.[6][7] This process is critically dependent on the presence of a base.[3][4] The base activates the boronic acid, forming a more nucleophilic boronate species [R²-B(OH)₃]⁻, which then reacts with the Pd(II) complex.[3][4] An alternative pathway suggests the base first reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide species, which then reacts with the neutral boronic acid.[15] Both pathways culminate in the formation of a diorganopalladium(II) intermediate.[15][16]

Reductive Elimination

In the final step, the two organic moieties (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²).[1][6][10] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pdII_halide R¹-Pd(II)Ln-X pd0->pdII_halide Oxidative Addition (R¹-X) pdII_diorgano R¹-Pd(II)Ln-R² pdII_halide->pdII_diorgano Transmetalation (R²-B(OH)₂ + Base) pdII_diorgano->pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of this compound: A Mechanistic Deep Dive

The specific boronic acid employed can significantly influence the reaction's efficiency and outcome. This compound presents an interesting case due to the electronic and steric effects of its substituents.

Boronic_Acid_Structure cluster_structure This compound a

Caption: Structure of this compound.

Electronic Effects of Substituents
  • 2-Fluoro Group (Electron-Withdrawing): The fluorine atom at the ortho position is strongly electron-withdrawing due to its high electronegativity. This has several implications:

    • Increased Lewis Acidity of Boron: The electron-withdrawing nature of the fluorine can increase the Lewis acidity of the boron atom, potentially facilitating the initial interaction with the base to form the boronate.

    • Retarded Transmetalation: Generally, electron-withdrawing groups on the arylboronic acid can slow down the rate of transmetalation.[2] This is because they decrease the nucleophilicity of the ipso-carbon that is transferred to the palladium center.[5] However, the overall effect can be complex and dependent on other reaction parameters. Some studies suggest that ortho-fluoro substitution can have unique effects that are not solely explained by simple Hammett parameters.

    • Influence on Reductive Elimination: The electron-withdrawing fluorine may facilitate the final reductive elimination step.

  • 4-Benzyloxy Group (Electron-Donating via Resonance): The benzyloxy group at the para position is electron-donating through resonance, where the oxygen's lone pairs can delocalize into the aromatic ring.

    • Enhanced Transmetalation: Electron-donating groups on the boronic acid partner are generally found to enhance the reaction rate and, consequently, the yield.[2] This is attributed to an increase in the electron density of the aromatic ring, making the ipso-carbon more nucleophilic and thus facilitating its transfer to the electron-deficient palladium(II) center.

The interplay between the opposing electronic effects of the 2-fluoro and 4-benzyloxy groups makes predicting the precise reactivity of this substrate non-trivial. The electron-donating effect of the benzyloxy group likely counteracts the deactivating effect of the fluoro group to some extent, allowing for efficient coupling under optimized conditions.

Steric Effects

The ortho-fluoro group is relatively small and is not expected to introduce significant steric hindrance that would impede the approach of the palladium complex. The para-benzyloxy group, while larger, is positioned away from the reactive boronic acid moiety and is unlikely to sterically hinder the transmetalation step.

Experimental Protocol: A Validated Approach

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialAmount (for 1.0 mmol Aryl Bromide)Molar Equivalents
Aryl Bromide1.0 mmol1.0
This compound1.2 mmol1.2
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.03 mmol0.03
Base (e.g., K₂CO₃)2.0 mmol2.0
Solvent (e.g., 1,4-Dioxane/Water, 4:1)5 mL-
Inert Gas (Argon or Nitrogen)As needed-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).[6]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water) via syringe.[6]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.[1][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[1]

    • Wash the organic layer with water and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][6]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.[1][6]

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert 2. Create Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir (90-100 °C) solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Workup (Extraction and Washing) monitor->workup purify 7. Purification (Chromatography/Recrystallization) workup->purify end End: Pure Product purify->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling remains an indispensable tool in the synthetic chemist's arsenal. Understanding the mechanistic nuances, particularly the electronic and steric influences of the substituents on the boronic acid partner, is paramount for successful reaction design and optimization. This compound, with its opposing electronic factors, exemplifies the intricate balance that governs the reactivity in this catalytic cycle. The provided protocol serves as a validated starting point for the synthesis of complex biaryl structures incorporating this valuable building block. Future research will undoubtedly continue to refine catalyst systems and expand the scope of this remarkable transformation, further empowering the creation of novel molecules for scientific advancement.

References

solubility of 4-Benzyloxy-2-fluorophenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Benzyloxy-2-fluorophenylboronic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the . While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles from studies of analogous arylboronic acids to predict its solubility behavior. Furthermore, it offers a robust experimental framework for researchers to determine the solubility of this compound in their own laboratories. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar reagents in their work.

Introduction: The Importance of Solubility in Modern Chemistry

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex organic molecules makes it a key building block in the development of pharmaceuticals and advanced materials.[1] Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating solutions for a range of applications.

This guide will delve into the theoretical underpinnings of arylboronic acid solubility, provide predicted solubility trends for this compound, and present a detailed methodology for its experimental determination.

Theoretical Framework: Factors Governing the Solubility of Arylboronic Acids

The solubility of an arylboronic acid is a complex interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent. Several key factors influence this equilibrium:

  • Solvent Polarity: The polarity of the solvent plays a significant role in its ability to solvate the boronic acid. Generally, boronic acids exhibit higher solubility in polar aprotic solvents that can engage in hydrogen bonding with the hydroxyl groups of the boronic acid.

  • Substituent Effects: The nature and position of substituents on the phenyl ring can dramatically alter the solubility of a boronic acid.[2] The benzyloxy and fluoro groups in this compound will influence its polarity, hydrogen bonding capability, and crystal packing, thereby affecting its solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.

  • Acid-Anhydride Equilibrium: A unique characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium is solvent-dependent and can complicate solubility measurements, as the solubility of the boroxine may differ significantly from that of the parent acid.

Predicted Solubility Profile of this compound

Based on studies of similar compounds like phenylboronic acid and its substituted derivatives, we can predict the general solubility behavior of this compound.[3][4][5]

Solvent ClassPredicted SolubilityRationale
Ethers (e.g., THF, Dioxane)HighEthers can act as hydrogen bond acceptors, interacting favorably with the -B(OH)₂ group.
Ketones (e.g., Acetone, MEK)HighSimilar to ethers, ketones are polar aprotic solvents capable of accepting hydrogen bonds.[3][4][5]
Chlorinated Solvents (e.g., DCM, Chloroform)ModerateThese solvents have moderate polarity and can solvate the aryl portion of the molecule well.[3][4][5]
Alcohols (e.g., Methanol, Ethanol)Moderate to HighAlcohols can act as both hydrogen bond donors and acceptors. However, they can also react with boronic acids to form boronate esters, which may alter the measured solubility. One source indicates solubility in Methanol.[6]
Aromatic Hydrocarbons (e.g., Toluene)LowThe nonpolar nature of these solvents leads to poor solvation of the polar boronic acid group.
Aliphatic Hydrocarbons (e.g., Hexane, Heptane)Very LowThese nonpolar solvents are generally poor solvents for polar compounds like boronic acids.[3][4][5]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the dynamic (synthetic) method, a common technique for determining the solubility of crystalline solids in organic solvents.[3][5] This method involves heating a suspension of the solute in the solvent until complete dissolution is observed and then cooling it to determine the temperature at which crystallization begins.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Crystallization tube or a test tube with a screw cap

  • Magnetic stirrer and stir bar

  • Digital thermometer with a precision of ±0.1 °C

  • Heating/cooling bath (e.g., oil bath, water bath, or a programmable heating block)

  • Analytical balance

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_heating Heating & Dissolution cluster_cooling Cooling & Crystallization cluster_analysis Data Analysis prep1 Weigh a precise amount of this compound. prep2 Add a known volume or mass of the chosen organic solvent. prep1->prep2 heat1 Place the sealed tube in the heating bath with stirring. prep2->heat1 heat2 Gradually increase the temperature until all solid dissolves. heat1->heat2 heat3 Record the temperature of complete dissolution (T_diss). heat2->heat3 cool1 Slowly cool the solution while observing for turbidity. heat3->cool1 cool2 Record the temperature at which the first crystals appear (T_cryst). cool1->cool2 analysis1 The average of T_diss and T_cryst is the saturation temperature for that concentration. cool2->analysis1 analysis2 Repeat for different concentrations to construct a solubility curve. analysis1->analysis2

Caption: Experimental workflow for determining solubility via the dynamic method.

Detailed Procedure
  • Preparation: Accurately weigh a specific amount of this compound and transfer it to the crystallization tube. Add a precise volume or mass of the desired organic solvent.

  • Heating and Dissolution: Seal the tube and place it in the heating bath. Begin stirring and gradually heat the mixture. Observe the solution carefully and record the temperature at which the last solid crystals disappear. This is the dissolution temperature (T_diss).

  • Cooling and Crystallization: Slowly cool the clear solution while continuing to stir. Monitor the solution for the first sign of turbidity or the appearance of crystals. Record the temperature at this point as the crystallization temperature (T_cryst).

  • Data Analysis: The equilibrium saturation temperature for the prepared concentration is taken as the average of T_diss and T_cryst.

  • Constructing the Solubility Curve: Repeat the experiment with different concentrations of the solute to generate a series of data points. Plot the solubility (in g/100g of solvent or molality) as a function of temperature.

Considerations for Accuracy
  • Purity of Materials: The purity of both the solute and the solvent can significantly impact the results. Use high-purity materials.

  • Heating and Cooling Rates: Slow heating and cooling rates (e.g., 0.5 °C/min) are crucial for obtaining accurate equilibrium temperatures.

  • Stirring: Continuous and efficient stirring is necessary to ensure a homogeneous solution and to prevent super-saturation.

  • Visual Observation: Careful and consistent observation is key to accurately determining the points of dissolution and crystallization. The use of a light source can aid in detecting turbidity.

The Role of the Boroxine Equilibrium

The interpretation of solubility data for boronic acids must account for the equilibrium between the monomeric acid and its trimeric anhydride, the boroxine.

boroxine_equilibrium boronic_acid 3 x this compound R-B(OH)₂ boroxine Boroxine (RBO)₃ boronic_acid->boroxine -3 H₂O boroxine->boronic_acid +3 H₂O water 3 x H₂O

Caption: Reversible dehydration of boronic acid to form a boroxine.

This equilibrium is influenced by the solvent, with less polar solvents often favoring the formation of the less polar boroxine. This can lead to non-ideal solubility behavior and difficulties in correlating solubility data with simple thermodynamic models.[2] When reporting solubility data for boronic acids, it is important to acknowledge that the measurement may represent the combined solubility of the acid and its boroxine.

Conclusion and Future Directions

While specific, quantitative solubility data for this compound remains to be extensively published, a strong predictive framework can be established based on the behavior of analogous arylboronic acids. The experimental protocol detailed in this guide provides a reliable method for researchers to generate this valuable data in-house. A thorough understanding of the solubility of this important synthetic building block will undoubtedly facilitate its broader application in research and development, leading to more efficient and robust chemical processes.

Future work should focus on the systematic determination and publication of the solubility of this compound and other functionally important boronic acids in a wide range of organic solvents at various temperatures. Such data would be an invaluable resource for the chemical science community.

References

A Senior Application Scientist's Guide to 4-Benzyloxy-2-fluorophenylboronic Acid: Synthesis, Application, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

4-Benzyloxy-2-fluorophenylboronic acid (CAS No. 166744-78-1) has emerged as a strategically important building block for researchers in drug discovery and materials science. Its unique trifunctional nature—a nucleophilic boronic acid, an electron-withdrawing fluorine atom, and a versatile benzyloxy protecting group—offers a powerful tool for constructing complex molecular architectures. The fluorine atom at the ortho position relative to the boronic acid significantly modulates the electronic properties and steric environment of the phenyl ring, influencing reactivity in cross-coupling reactions and providing a potential site for metabolic blocking or hydrogen bond interactions in a final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of its properties, a robust protocol for its synthesis, its application in the cornerstone Suzuki-Miyaura coupling reaction, and essential handling information for laboratory professionals.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 166744-78-1[1]
Molecular Formula C₁₃H₁₂BFO₃[1]
Molecular Weight 246.04 g/mol [1]
Appearance White to off-white powder or crystalline solid[2]
Melting Point 151 °C[1]
Boiling Point 406.8 ± 55.0 °C (Predicted)[1]
Density 1.26 ± 0.1 g/cm³ (Predicted)[1]
pKa 8.50 ± 0.58 (Predicted)[1]
Storage Inert atmosphere, 2-8°C[1]

Safety and Handling: this compound is classified as an irritant.[1] Standard laboratory precautions should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid formation of dust and aerosols.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1][3] Boronic acids can undergo dehydration to form boroxines, so proper storage is critical to maintain reagent integrity.

Synthesis Protocol: A Plausible Route via Directed Lithiation

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation & Hydrolysis A 4-Benzyloxy-1-bromo-2-fluorobenzene in dry THF C Lithium-Halogen Exchange A->C B n-BuLi -78 °C B->C E Intermediate Boronate Ester C->E Quench at -78 °C D Triisopropyl Borate B(O-iPr)₃ D->E F Aqueous HCl Workup E->F G This compound (Final Product) F->G

Caption: Plausible synthesis workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-benzyloxy-1-bromo-2-fluorobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The causality for this low temperature is to prevent side reactions, such as ortho-lithiation adjacent to the fluorine, and to ensure the stability of the aryllithium intermediate.

  • Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. The borate is added at low temperature to prevent over-addition and formation of undesired tetracoordinate boron "ate" complexes.

  • Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl), and stir vigorously until two clear layers are observed.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield the final product.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[7][8] This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and mild reaction conditions.

Catalytic Cycle Mechanism:

The reaction proceeds through a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple.

Suzuki_Mechanism pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex R¹-X trans_complex R¹-Pd(II)L₂-OR² oa_complex->trans_complex Base oa_label Oxidative Addition final_complex R¹-Pd(II)L₂-R³ trans_complex->final_complex [R³B(OH)₂OR²]⁻ trans_label Transmetalation final_complex->pd0 R¹-R³ re_label Reductive Elimination base_label Base Activation (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R¹-X), forming a Pd(II) complex.

  • Base Activation: A base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid (R³-B(OH)₂) to form a more nucleophilic boronate species. This activation is a critical, rate-determining step.

  • Transmetalation: The organic group (R³) from the activated boronate is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups (R¹ and R³) are eliminated from the palladium center, forming the new carbon-carbon bond of the desired biaryl product and regenerating the catalytically active Pd(0) species.

Representative Experimental Protocol: Coupling with an Aryl Bromide

This protocol is a representative example for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

  • Reagent Preparation: To a reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv). The choice of catalyst and ligand is crucial and depends on the steric and electronic nature of the coupling partners.

  • Solvent Addition: Add a degassed solvent mixture, typically a 2:1 mixture of toluene and water (to a concentration of ~0.2 M with respect to the aryl bromide).[8] The biphasic system is necessary to dissolve both the organic substrates and the inorganic base.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

Conclusion

This compound is a high-value synthetic intermediate whose utility is centered on its performance in palladium-catalyzed cross-coupling reactions. Its strategic substitution pattern allows for the synthesis of complex biaryl compounds that are often precursors to molecules with significant biological activity. By understanding its physicochemical properties, employing robust synthetic and purification protocols, and adhering to strict safety measures, researchers can effectively leverage this reagent to advance programs in drug discovery and materials science.

References

physical and chemical properties of 4-Benzyloxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Benzyloxy-2-fluorophenylboronic Acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 166744-78-1), a versatile organoboron compound of significant interest in medicinal chemistry and organic synthesis. The document delineates its core physical and chemical properties, spectroscopic signatures, and established protocols for its characterization and handling. As a key building block, particularly in palladium-catalyzed cross-coupling reactions, understanding its reactivity, stability, and safety profile is paramount for researchers, scientists, and drug development professionals. This guide synthesizes field-proven insights and authoritative data to serve as a critical resource for leveraging this compound in the synthesis of complex molecules and novel therapeutic agents.

Core Compound Identification

This compound is an aromatic boronic acid featuring a benzyloxy substituent and a fluorine atom on the phenyl ring. This unique substitution pattern imparts specific reactivity and properties that are highly valuable in synthetic applications.

  • Chemical Name: this compound[1]

  • Synonyms: 4-Benzyloxy-2-fluorobenzeneboronic acid, (2-fluoro-4-phenylmethoxyphenyl)boronic acid[1][2][3][4]

  • CAS Number: 166744-78-1[1][2][3][5][6]

  • Molecular Formula: C₁₃H₁₂BFO₃[1][2][3][5][7][8]

  • Molecular Weight: 246.04 g/mol [1][2][3][5][7][8]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical characteristics of a compound are foundational to its handling, formulation, and reaction setup. The data presented below are compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[2][4][7]
Melting Point 151 °C[1][2]
Boiling Point 406.8 ± 55.0 °C (Predicted)[1][2]
Density 1.26 ± 0.1 g/cm³ (Predicted)[1][2]
Solubility Soluble in methanol; low solubility in water[1][2][8]
pKa 8.50 ± 0.58 (Predicted)[2]

Chemical Profile and Reactivity

Stability and Storage

This compound is stable under normal laboratory conditions[5][8]. However, like many boronic acids, it is susceptible to degradation.

  • Storage Conditions: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon) at 2-8°C[1][2][7][8][9]. This mitigates decomposition pathways such as dehydration to form boroxines (cyclic anhydrides) and protodeboronation.

  • Incompatibilities: Avoid strong oxidizing agents[5].

Core Reactivity: The Suzuki-Miyaura Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2][7]. This reaction is one of the most powerful methods for forming carbon-carbon bonds, essential for constructing the complex molecular scaffolds found in many pharmaceuticals[10][11]. The fluorine and benzyloxy groups on the ring modulate the electronic properties and steric hindrance, which can be leveraged for selective synthesis[7].

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-benzyloxy-2-fluorophenyl moiety) to the palladium center. The base (e.g., K₂CO₃, K₃PO₄) is crucial for forming the more nucleophilic boronate species, facilitating this step[12][13].

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Coupling start Pd(0) Catalyst oxidative_addition Oxidative Addition (R'-X) start->oxidative_addition pd_complex R'-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation (Ar-B(OH)₂) + Base pd_complex->transmetalation coupled_complex R'-Pd(II)-Ar transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->start Catalyst Regeneration product Product (R'-Ar) reductive_elimination->product

Caption: Generalized workflow of the Suzuki-Miyaura catalytic cycle.

Potential Side Reactions
  • Protodeboronation: This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, reducing the yield of the desired coupled product[13]. Electron-deficient arylboronic acids are particularly susceptible. This can be minimized by using anhydrous solvents, thoroughly degassing the reaction mixture, and using boronic acid derivatives like MIDA esters or trifluoroborate salts[13][14].

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, often promoted by the presence of oxygen[13]. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is essential to suppress this pathway.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical to confirm the identity and purity of the starting material. While specific spectra for this exact compound are not publicly available, the expected data can be predicted based on its structure and analogs[15][16].

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic Protons: Multiple signals expected in the δ 6.8-7.5 ppm range. Protons on the fluorinated ring will show complex splitting patterns due to H-H and H-F coupling. Protons on the benzyl ring will appear as a multiplet.Benzylic Protons: A characteristic singlet around δ 5.1 ppm for the -O-CH₂- group.Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. Its chemical shift can vary depending on concentration and solvent.
¹³C NMR Aromatic Carbons: Multiple signals in the δ 110-165 ppm region. The carbon attached to the fluorine will show a large C-F coupling constant. Carbons attached to oxygen and boron will be shifted downfield.Benzylic Carbon: A signal for the -O-CH₂- carbon around δ 70 ppm.
Mass Spec. Molecular Ion: Expected [M]⁺ at m/z 246.04. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₃H₁₂BFO₃.Key Fragments: A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺) from the cleavage of the benzyl group, is a characteristic fragmentation pattern[17].
Experimental Protocol: Compound Characterization

This section provides a generalized, self-validating workflow for acquiring analytical data.

Objective: To confirm the identity and purity of this compound.

Methodology:

  • Sample Preparation:

    • For NMR: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help resolve the -OH protons.

    • For MS (ESI): Prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL for direct infusion[17].

  • NMR Spectroscopy Acquisition:

    • Use a 400 MHz (or higher) spectrometer[18].

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Self-Validation Check: The integration of the ¹H NMR peaks should correspond to the proton count of the structure (e.g., the ratio of aromatic to benzylic protons).

  • Mass Spectrometry Acquisition:

    • Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass[17].

    • Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion.

    • Self-Validation Check: The measured mass of the molecular ion should be within 5 ppm of the calculated exact mass for C₁₃H₁₂BFO₃. The isotopic pattern should match the theoretical distribution.

Caption: Workflow for Spectroscopic Characterization and Validation.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.

  • Hazard Identification:

    • Causes skin irritation (H315)[5][8].

    • Causes serious eye irritation (H319)[5][8].

    • May cause respiratory irritation (H335)[5][8].

    • Signal Word: Warning[5].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[5][19].

    • Hand Protection: Wear appropriate chemical-resistant gloves[5].

    • Skin and Body Protection: Wear long-sleeved clothing and a lab coat[5][19].

  • Handling Procedures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust[5][9][19].

    • Avoid dust formation[5][9].

    • Wash hands thoroughly after handling[20]. Do not eat, drink, or smoke in the work area[5].

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[5][8].

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[5][8].

    • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur[5][8].

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur[5][8].

Applications in Research and Development

The unique structural features of this compound make it an invaluable tool for chemists in multiple fields.

  • Pharmaceutical Development: Boronic acids are considered "privileged structures" in medicinal chemistry, with several FDA-approved drugs, like Bortezomib, containing this moiety[21][22]. This compound serves as a key intermediate for synthesizing complex organic molecules that are evaluated as potential therapeutic agents, particularly in oncology and for other diseases[7][21][23]. The benzyloxy group can act as a protecting group or a key pharmacophoric element, while the fluorine atom can enhance metabolic stability, binding affinity, and cell permeability.

  • Organic Synthesis: Beyond its use in drug discovery, it is a versatile building block in organic synthesis for creating highly functionalized biaryl compounds and other complex architectures[7][22]. Its application in Suzuki-Miyaura coupling allows for the efficient construction of molecules that are otherwise difficult to synthesize[7][10].

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical and reactivity profile. Its primary application in Suzuki-Miyaura cross-coupling reactions makes it a cornerstone reagent for the synthesis of advanced materials and complex pharmaceutical compounds. A thorough understanding of its properties, handling requirements, and reaction characteristics, as detailed in this guide, is essential for its safe and effective utilization in research and development. By adhering to the outlined protocols and safety measures, scientists can confidently leverage this compound to accelerate innovation in chemical synthesis and drug discovery.

References

A Technical Guide to the Stability, Storage, and Handling of 4-Benzyloxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Benzyloxy-2-fluorophenylboronic acid is a vital building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Its unique substitution pattern—an electron-withdrawing fluorine atom ortho to the boronic acid and an electron-donating benzyloxy group para to it—imparts specific reactivity profiles that are leveraged in the synthesis of complex molecules in pharmaceutical and materials science research.[1] However, the very features that make this reagent synthetically useful also render it susceptible to specific degradation pathways. A comprehensive understanding of its stability is not merely academic; it is fundamental to ensuring the reproducibility, yield, and purity of synthetic outcomes.

This guide provides an in-depth analysis of the factors governing the stability of this compound. Moving beyond generic storage advice, we will explore the mechanistic underpinnings of its primary degradation routes, offer field-proven protocols for storage and handling, and describe methodologies for assessing its long-term viability. This document is intended for researchers, process chemists, and quality control scientists who rely on the integrity of this critical reagent.

Molecular Structure and Intrinsic Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The boron atom is electron-deficient, making it a Lewis acid and the site of the molecule's primary reactivity and instability.[2] The substituents on the phenyl ring modulate this property significantly:

  • Ortho-Fluoro Group: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This increases the Lewis acidity of the boron center, which can, in turn, accelerate degradation pathways such as protodeboronation.[3][4][5]

  • Para-Benzyloxy Group: The oxygen atom of the benzyloxy group can donate electron density to the aromatic ring via resonance, partially counteracting the withdrawing effect of the fluorine. However, the overall electronic nature of the ring remains influenced by the potent ortho-fluoro substituent.

This electronic balance makes the C-B bond susceptible to cleavage under various conditions, which is the central challenge in maintaining the compound's integrity.

PropertyValueSource
Molecular Formula C₁₃H₁₂BFO₃[6]
Molecular Weight 246.04 g/mol [6]
CAS Number 166744-78-1
Appearance White to off-white crystalline powder
Primary Hazards Causes skin, eye, and respiratory irritation[6]

Primary Degradation Pathways

There are three principal pathways through which this compound degrades. Understanding these mechanisms is crucial for designing effective storage and handling strategies.

Protodeboronation

Protodeboronation is a chemical reaction involving the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[7] This is arguably the most common and insidious degradation pathway for arylboronic acids, as it converts the reagent into an inert, and often difficult to separate, byproduct (4-benzyloxy-2-fluorobenzene). The reaction is highly dependent on factors like moisture and pH.[7][8] Mechanistic studies suggest the process often involves the coordination of a water molecule to the boron atom, followed by C-B bond cleavage.[9][10] The presence of electron-withdrawing groups, such as the ortho-fluorine in the title compound, can make the arylboronic acid more susceptible to this reaction, particularly under basic conditions.[4][11]

Oxidation

The carbon-boron bond is also susceptible to oxidation, typically yielding the corresponding phenol (4-benzyloxy-2-fluorophenol). This degradation can be mediated by atmospheric oxygen, especially under basic conditions or with exposure to light, and is accelerated by the presence of oxidizing agents.[12][13] While sometimes harnessed synthetically, this pathway represents a significant stability liability during storage.[14][15] The oxidative instability of boronic acids at physiological pH is a known challenge, underscoring their sensitivity.[16]

Dehydration to Boroxine

Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible equilibrium process. While boroxine formation does not destroy the C-B bond, it has significant practical implications. The presence of varying amounts of the anhydride complicates accurate weighing and stoichiometry in reactions, as the molecular weight of the boroxine is different from that of the monomeric acid.[4] Product data sheets for this specific compound often state that it "contains varying amounts of Anhydride," confirming this behavior.

G cluster_0 Degradation Pathways parent This compound protodeboronation Protodeboronation Product (4-Benzyloxy-2-fluorobenzene) parent->protodeboronation + H₂O / H⁺ or OH⁻ - B(OH)₃ oxidation Oxidation Product (4-Benzyloxy-2-fluorophenol) parent->oxidation + [O] (e.g., Air, H₂O₂) boroxine Trimeric Anhydride (Boroxine) parent->boroxine - 3 H₂O (Dehydration) boroxine->parent + 3 H₂O (Hydrolysis)

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

The primary goal of storage and handling is to mitigate the factors that drive the degradation pathways described above: moisture, oxygen, light, and elevated temperatures.

Long-Term Storage

For optimal long-term stability, the following conditions are essential and are derived from both safety data sheet recommendations and an understanding of chemical instability.

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated).[17]Slows the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation by atmospheric oxygen.[12]
Moisture Keep container tightly closed in a dry place.[6][18] Use of a desiccator is strongly advised.Minimizes water availability for protodeboronation and hydrolysis of boroxine.[9][10]
Light Store in an opaque container or in the dark.Protects against potential photochemically-induced oxidation.[13]
Purity Use high-purity material and avoid cross-contamination.Contaminants, especially bases or metals, can catalyze decomposition.[11][19]
In-Use Handling: A Step-by-Step Workflow

Handling the reagent just before use is a critical control point where significant degradation can occur if not performed correctly.

  • Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator. This prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Environment: Whenever possible, handle the solid in an inert atmosphere glovebox. If a glovebox is unavailable, flush the headspace of the container with argon or nitrogen before and after dispensing the material.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Work efficiently to minimize exposure time to the laboratory atmosphere.

  • Solution Preparation: Dissolve the boronic acid in a high-purity, anhydrous aprotic solvent (e.g., dioxane, THF, acetonitrile) immediately before use. An aprotic diluent minimizes hydrolysis and protodeboronation prior to the reaction.[20]

  • Storage of Solutions: Stock solutions of boronic acids are not recommended. Their stability in solution is significantly lower than in the solid state. If a solution must be prepared in advance, it should be stored under an inert atmosphere in a tightly sealed container at low temperature for the shortest possible duration.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, particularly in a drug development context, it is crucial to have a validated method for assessing the purity and stability of this compound.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.

  • Column Selection: Start with a modern, end-capped C18 reversed-phase column to minimize interactions with free silanol groups, which can catalyze on-column degradation.[20][21]

  • Mobile Phase: Use a simple mobile phase system, such as acetonitrile and water with a formic acid modifier. A systematic screening of pH can help optimize selectivity.[22]

  • Diluent Selection: Prepare samples in an aprotic solvent like acetonitrile.[20][23] This is critical to prevent degradation in the vial before injection.

  • Method Parameters: Employ a fast gradient and a short run time to reduce the residence time of the analyte on the column, further minimizing the risk of on-column hydrolysis.[20]

  • Detection: Use a Photo Diode Array (PDA) detector to monitor peak purity and a Mass Spectrometer (MS) for definitive identification of the parent compound and any observed degradation products.[20][24]

Protocol: Forced Degradation Study

Forced degradation studies are used to identify likely degradation products and demonstrate the specificity of the analytical method.[25] The solid or a solution of the boronic acid is subjected to stress conditions.

Stress ConditionTypical ProtocolPotential Degradation Pathway Targeted
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48hProtodeboronation
Basic Hydrolysis 0.1 M NaOH at RT for 8-24hProtodeboronation, Oxidation
Oxidation 3% H₂O₂ at RT for 24hOxidation to Phenol[26]
Thermal Stress Solid at 80°C for 72hDehydration to Boroxine
Photostability Expose to ICH-compliant light sourcePhotolytic Oxidation

Following exposure, samples are analyzed by the stability-indicating HPLC method to profile the degradation.

Caption: Workflow for experimental stability assessment of the boronic acid.

Conclusion

This compound is a powerful synthetic tool whose utility is directly tied to its purity and stability. Its susceptibility to protodeboronation, oxidation, and dehydration necessitates rigorous control over its environment. By implementing the scientifically-grounded storage and handling protocols outlined in this guide—specifically, strict exclusion of moisture and oxygen by storing under a refrigerated, inert, and dry atmosphere—researchers can significantly extend the shelf-life of this reagent and ensure the integrity of their scientific work. The routine use of validated analytical methods, such as a stability-indicating HPLC procedure, provides the ultimate assurance of quality for professionals in research and drug development.

References

The Degradation Profile of 4-Benzyloxy-2-fluorophenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Benzyloxy-2-fluorophenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1][2] Its unique substitution pattern, featuring a benzyloxy group and a fluorine atom on the phenyl ring, imparts specific electronic and steric properties that influence its reactivity and, critically, its stability.[1] Understanding the degradation profile of this reagent is paramount for ensuring the robustness of synthetic processes, the purity of active pharmaceutical ingredients (APIs), and compliance with regulatory standards.[3]

This in-depth technical guide provides a comprehensive overview of the potential degradation pathways of this compound, strategies for conducting forced degradation studies, and the analytical methodologies required for monitoring its stability. The insights presented herein are grounded in established principles of boronic acid chemistry and are intended to equip researchers with the knowledge to anticipate and mitigate stability challenges.

Core Degradation Pathways of Arylboronic Acids

Arylboronic acids, including this compound, are susceptible to several key degradation pathways. The primary routes of decomposition are protodeboronation and oxidation, which can be influenced by factors such as pH, temperature, light, and the presence of catalysts.[4][5][6]

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a significant degradation pathway for arylboronic acids, resulting in the replacement of the boronic acid group with a hydrogen atom.[5][6] This process leads to the formation of an arene byproduct, in this case, 3-benzyloxyfluorobenzene, and boric acid.

The rate of protodeboronation is highly dependent on the pH of the medium.[3][5] Both acidic and basic conditions can accelerate this degradation.[3][7] Under basic conditions, the boronic acid exists as the more nucleophilic boronate anion, which can facilitate the cleavage of the C-B bond.[3] Conversely, under acidic conditions, protonation of the aryl ring can also promote deboronation. For many arylboronic acids, the slowest rate of protodeboronation is observed around a pH of 5.[3]

The electronic nature of the substituents on the aryl ring plays a crucial role. Electron-donating groups, like the benzyloxy group, can increase the electron density on the ring, potentially influencing the rate of protodeboronation. The fluorine atom, being electron-withdrawing, will also modulate the electronic properties of the ring and affect its stability.

Diagram: Proposed Protodeboronation of this compound

G A This compound C 3-Benzyloxyfluorobenzene A->C Protodeboronation D B(OH)₃ (Boric Acid) A->D Protodeboronation B H₂O (Acidic or Basic Conditions) B->A

Caption: Proposed protodeboronation pathway.

Oxidation: Conversion to a Phenolic Impurity

Oxidative degradation is another common pathway for boronic acids, leading to the formation of the corresponding phenol.[8][9] This process is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide.[8][9] The putative mechanism involves the attack of an oxidant on the electron-deficient boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.[9] The resulting boronate ester is then readily hydrolyzed to yield the phenol and boric acid.[9]

For this compound, this would result in the formation of 4-benzyloxy-2-fluorophenol. The presence of trace metal ions can catalyze this oxidative degradation.

Diagram: Proposed Oxidative Degradation Pathway

G A This compound C Intermediate Boronate Ester A->C Oxidation B [O] (e.g., H₂O₂) B->A D 4-Benzyloxy-2-fluorophenol C->D Hydrolysis E B(OH)₃ (Boric Acid) C->E Hydrolysis

Caption: Proposed oxidative degradation pathway.

Forced Degradation Studies: A Systematic Approach

To thoroughly characterize the degradation profile of this compound, forced degradation (stress testing) studies are essential.[10] These studies, guided by the International Council for Harmonisation (ICH) guidelines (Q1A, Q1B), involve subjecting the compound to a range of harsh conditions to accelerate its decomposition. The goal is to identify potential degradation products and establish stability-indicating analytical methods.[11]

Experimental Protocol for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water) should be prepared.[10] Aliquots of this solution are then subjected to the following stress conditions:

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°C
Oxidative 3% H₂O₂24 hours at room temperature
Thermal Solid state at 80°C7 days
Photolytic ICH-compliant light exposure (UV/Vis)As per ICH Q1B guidelines

Note: The duration and temperature may need to be adjusted based on the observed stability of the compound. The target degradation is typically in the range of 5-20%.[10]

Diagram: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) G HPLC/UPLC-MS Analysis A->G B Base Hydrolysis (0.1 M NaOH, 60°C) B->G C Oxidation (3% H₂O₂, RT) C->G D Thermal (Solid, 80°C) D->G E Photolytic (ICH Light) E->G H Characterization of Degradants (NMR, MS/MS) G->H Start This compound (Stock Solution) Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for forced degradation studies.

Analytical Methodologies for Stability Assessment

The development of a stability-indicating analytical method is a critical outcome of forced degradation studies. This method must be able to separate the parent compound from all its degradation products.[4]

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reversed-phase HPLC and UPLC with UV detection are the workhorse techniques for monitoring the degradation of arylboronic acids.[4]

  • Column: A C18 or Phenyl stationary phase is typically suitable.

  • Mobile Phase: A gradient of acetonitrile or methanol and water, often with a modifier like formic acid or ammonium acetate, is used to achieve good separation.

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification.[4]

A key challenge in the HPLC analysis of boronic acids is the potential for on-column degradation.[4] To mitigate this, using aprotic diluents for sample preparation and employing faster analytical methods can be beneficial.[4][12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of degradation products.[4] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, the molecular weights of the degradants can be determined, providing crucial information for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, is a powerful tool for the definitive structural confirmation of degradation products.[4] ¹¹B NMR is especially useful for observing changes in the chemical environment of the boron atom, which can provide direct evidence of degradation.[4]

Recommendations for Storage and Handling

Based on the known degradation pathways, the following recommendations are provided for the storage and handling of this compound to ensure its long-term stability:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

  • pH Control: Avoid prolonged exposure to strongly acidic or basic conditions. When used in reactions, consider the pH of the reaction mixture and minimize the time the compound is in solution.

  • Solvent Choice: For storage in solution, aprotic solvents are preferable to protic solvents to minimize hydrolysis and protodeboronation.[7]

Conclusion

This compound, while a valuable synthetic intermediate, is susceptible to degradation via protodeboronation and oxidation. A thorough understanding of these pathways, coupled with systematic forced degradation studies and the use of appropriate analytical techniques, is essential for ensuring its quality and the successful outcome of its applications in research and drug development. By implementing the strategies and protocols outlined in this guide, scientists can effectively manage the stability of this important reagent.

References

theoretical calculations on 4-Benzyloxy-2-fluorophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculation of 4-Benzyloxy-2-fluorophenylboronic Acid Reactivity

Authored by: Gemini, Senior Application Scientist

Foreword: Bridging Theory and Experiment in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, this compound stands out as a versatile and highly valuable building block. Its utility in constructing complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction, has made it a staple in synthetic organic chemistry.[1][2] The strategic placement of the ortho-fluorine and para-benzyloxy groups imparts unique electronic and steric properties that significantly influence its reactivity.[3][4] Understanding and predicting this reactivity is paramount for optimizing reaction conditions, maximizing yields, and designing novel synthetic pathways.

This guide moves beyond empirical, trial-and-error methodologies. We will explore how the power of quantum chemical calculations can provide profound, atom-level insights into the behavior of this reagent.[5][6] By leveraging computational chemistry, we can dissect reaction mechanisms, quantify reactivity, and rationally design experiments, thereby accelerating the discovery and development process. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering both the foundational theory and a practical framework for applying these computational tools.

Part 1: The Molecular Blueprint - In Silico Characterization

Before predicting how a molecule will react, we must first understand its intrinsic properties. The starting point for any theoretical investigation is the accurate characterization of the molecule's ground-state electronic structure and geometry.

The Principle of Geometry Optimization

The three-dimensional arrangement of atoms in a molecule is not static. It settles into a minimum energy conformation. Computational chemistry uses algorithms to find this lowest-energy structure, a process known as geometry optimization. For a molecule like this compound, this is crucial for understanding the spatial relationship between the boronic acid group, the electron-withdrawing fluorine atom, and the bulky benzyloxy substituent.

The choice of computational method is the most critical decision in this process. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering an excellent balance between accuracy and computational expense for the systems typically encountered in organic synthesis.[7][8]

Dissecting the Substituent Effects

The reactivity of the phenylboronic acid core is modulated by its substituents:

  • Ortho-Fluoro Group: Fluorine is highly electronegative. Its placement ortho to the boronic acid has a significant inductive electron-withdrawing effect. This increases the Lewis acidity of the boron center, which can be a critical factor in its interactions with other reagents.[3][4] Theoretical calculations can quantify this effect by mapping the molecular electrostatic potential (MESP), revealing the electron-deficient (positive) and electron-rich (negative) regions of the molecule.

  • Para-Benzyloxy Group: The bulky benzyloxy group introduces considerable steric hindrance. More importantly, the oxygen atom can donate electron density to the aromatic ring through a resonance effect. This partially counteracts the withdrawing effect of the fluorine, creating a nuanced electronic environment.

Key Reactivity Descriptors

Once the geometry is optimized, we can calculate a host of electronic properties that serve as powerful descriptors of reactivity.

DescriptorDefinitionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Represents the ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Represents the ability to accept electrons. A lower LUMO energy suggests greater electrophilicity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.
Mulliken/NPA Atomic Charges A calculated distribution of electron charge among the atoms in the molecule.Reveals the partial positive or negative character of each atom. Crucial for identifying the nucleophilic carbon atom (ipso-carbon) attached to boron and the electrophilic boron center.
Molecular Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions, which can affect reaction kinetics in different solvent environments.

These descriptors provide a quantitative snapshot of the molecule's electronic character, allowing for direct comparisons with other boronic acids and informing predictions about its behavior in chemical reactions.

Part 2: Modeling the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, and boronic acids are key players.[9][10] A typical catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[11] Theoretical calculations are exceptionally well-suited to unraveling the complexities of this mechanism, particularly the transmetalation step, which is often rate-determining and where the boronic acid's properties are most critical.[11][12]

The Transmetalation Step: The Heart of the Matter

Transmetalation is the transfer of the organic group (the 4-benzyloxy-2-fluorophenyl moiety) from the boron atom to the palladium catalyst. This process is not a simple exchange; it is a complex sequence that typically involves the activation of the boronic acid by a base.[12]

The accepted mechanism often proceeds through a boronate intermediate ([Ar-B(OH)3]⁻), which is more nucleophilic than the neutral boronic acid.[13] This boronate then coordinates to the palladium center, forming a pre-transmetalation intermediate, before the aryl group migrates to the palladium.[8][14]

Computational Approach to Transmetalation

Using DFT, we can model the entire energy profile of the transmetalation step. This involves:

  • Locating Reactants: Optimizing the geometries of the palladium complex and the activated boronate species.

  • Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate. This is the kinetic bottleneck of the step. The structure of the TS reveals the precise geometry of the atoms as the C-B bond breaks and the C-Pd bond forms.

  • Characterizing Products: Optimizing the geometry of the palladium complex now bearing the new aryl group.

The energy difference between the reactants and the transition state is the activation energy (ΔG‡) . A lower activation energy implies a faster reaction rate. By calculating and comparing the activation energies for this compound against other boronic acids, we can make robust, quantitative predictions about its relative reactivity.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation (Rate-Determining Step) ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination Pd0 Pd(0) Catalyst RE->Pd0 Catalyst Regeneration Product Ar-R (Biaryl Product) RE->Product Pd0->OA ArX Ar-X (Aryl Halide) ArX->OA ArPdX->TM Boronic R-B(OH)2 (4-Benzyloxy-2-fluorophenyl boronic acid) + Base Boronic->TM ArPdR->RE

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation step.

Part 3: A Practical Guide to the Computational Workflow

This section provides a validated, step-by-step protocol for performing theoretical calculations on this compound.

Mandatory Software and Hardware
  • Molecular Builder: A graphical interface for building and visualizing molecules (e.g., GaussView, Avogadro).

  • Quantum Chemistry Software: The computational engine (e.g., Gaussian, ORCA, Q-Chem).

  • Hardware: A multi-core workstation or access to a high-performance computing (HPC) cluster is recommended for timely calculations.

Step-by-Step Computational Protocol

Step 1: Building the Initial Structure

  • Using a molecular builder, construct the this compound molecule.

  • Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization and Frequency Calculation

  • Set up the input file for the quantum chemistry software.

  • Method Selection: Choose a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set. For transition state searches, functionals like M06-L can offer improved accuracy.[11]

  • Solvent Model: Reactions occur in solution. It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in the corresponding experimental reaction (e.g., Toluene, DMF).

  • Calculation Keywords: Specify Opt (for optimization) and Freq (for frequency calculation) in the input file.

  • Execution: Run the calculation.

Step 3: Validation of the Optimized Structure

  • Upon completion, open the output file.

  • Confirm Convergence: Ensure the optimization job terminated normally.

  • Verify Minimum Energy Structure: Check the frequency calculation results. For a stable molecule (a true minimum on the potential energy surface), there should be zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (like a transition state) or an incomplete optimization.

Step 4: Analysis of Electronic Properties

  • From the validated output file, extract the key descriptors listed in Table 1.

  • Generate molecular orbital surfaces (HOMO, LUMO) and electrostatic potential maps for visualization. This provides invaluable qualitative insight into the molecule's reactive sites.

G start 1. Build Initial Molecular Structure opt_freq 2. Perform DFT Geometry Optimization & Frequency Calc. (e.g., B3LYP/6-311+G(d,p), PCM Solvent) start->opt_freq validate 3. Validate Structure (Check for 0 imaginary frequencies) opt_freq->validate validate->opt_freq Failure (Re-optimize) analyze 4. Analyze Electronic Properties (HOMO/LUMO, Charges, MESP) validate->analyze Success ts_search 5. Model Reaction (Locate Transition States) analyze->ts_search end Reactivity Prediction & Mechanistic Insight ts_search->end

Caption: A validated computational workflow for analyzing boronic acid reactivity.

Conclusion and Authoritative Grounding

Theoretical calculations offer a predictive lens through which we can understand and manipulate the reactivity of this compound. By employing DFT methods, we can quantify the subtle electronic and steric effects of its substituents and model its behavior in complex catalytic cycles like the Suzuki-Miyaura coupling. This in-depth guide provides a robust framework for researchers to integrate these powerful computational tools into their workflow, fostering a more rational, efficient, and insight-driven approach to chemical synthesis and drug development. The synergy between high-level computation and experimental work is the future of chemical innovation.

References

Methodological & Application

Suzuki coupling protocol using 4-Benzyloxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling Using 4-Benzyloxy-2-fluorophenylboronic Acid

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoborane and an organic halide is indispensable in the synthesis of complex molecules, from active pharmaceutical ingredients (APIs) to advanced materials like liquid crystals.[3][4]

This guide focuses on a particularly valuable building block: This compound . The presence of a fluorine atom ortho to the boronic acid and a bulky para-benzyloxy group introduces specific electronic and steric challenges that necessitate a carefully optimized protocol.[5] The fluorine atom can significantly influence the electronic properties and bioavailability of target molecules, while the benzyloxy group serves as a versatile, cleavable protecting group for a phenol. Understanding how to effectively employ this reagent is critical for researchers aiming to synthesize highly functionalized biaryl structures. This document provides a detailed protocol grounded in mechanistic principles and field-proven insights to ensure successful and reproducible outcomes.

Mechanistic Rationale: The "Why" Behind the Protocol

A successful Suzuki coupling hinges on the smooth execution of a catalytic cycle.[6] Each component in the reaction mixture is chosen to optimize the three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7]

The Palladium Catalytic Cycle

The reaction is initiated by a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[1][8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group to the Pd(II) center, displacing a halide.[9][10]

  • Reductive Elimination : The two organic groups on the palladium intermediate couple, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

References

Application Note: Strategic Use of 4-Benzyloxy-2-fluorophenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Benzyloxy-2-fluorophenylboronic acid has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its unique trifunctional nature—a reactive boronic acid for cross-coupling, a metabolically robust fluorine atom, and a versatile benzyloxy protecting group—offers a powerful tool for constructing complex molecular architectures. This guide provides an in-depth analysis of its application, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] We present detailed, field-proven protocols for the synthesis of biaryl scaffolds common in kinase inhibitors, including subsequent deprotection strategies to reveal key pharmacophoric phenols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of novel bioactive compounds.

Introduction: The Strategic Advantage of this compound

The design and synthesis of novel bioactive molecules are fundamental to advancing therapeutic interventions.[3] Boronic acids are indispensable reagents in this endeavor, primarily due to their utility in the highly efficient and functional-group-tolerant Suzuki-Miyaura cross-coupling reaction.[2][4] this compound is a particularly valuable derivative for several strategic reasons:

  • The Boronic Acid Moiety: This functional group is the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of C-C bonds with aryl or heteroaryl halides and triflates under mild conditions.[2][5]

  • The Ortho-Fluorine Atom: The fluorine substitution significantly impacts the electronic properties of the phenyl ring. Its electron-withdrawing nature can influence the reactivity of the boronic acid and, more importantly, can modulate the pKa of adjacent functional groups in the final molecule. In a drug development context, fluorine is often introduced to enhance metabolic stability, improve binding affinity, and increase membrane permeability.[6]

  • The Benzyloxy Group: This group serves a dual purpose. It can act as a stable protecting group for a phenol, which can be deprotected in a later synthetic step to yield a crucial hydrogen-bond donor—a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket. Alternatively, the benzyloxy group itself can be a key part of the final pharmacophore, participating in hydrophobic or π-stacking interactions within a protein's binding site.

This combination of features makes this compound an ideal starting material for creating libraries of complex molecules for structure-activity relationship (SAR) studies.[2]

Caption: Key features of this compound and their strategic roles.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for this boronic acid, facilitating the synthesis of biaryl compounds, which are core structures in many pharmaceuticals.[4] The reaction involves a palladium catalyst, a base, and a suitable solvent system to couple the boronic acid with an organohalide.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle generally proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd_complex1 Ar¹-Pd(II)L₂-X tm_label Transmetalation pd_complex1->tm_label pd_complex2 Ar¹-Pd(II)L₂-Ar² re_label Reductive Elimination pd_complex2->re_label oa_label->pd_complex1 Ar¹-X re_label->pd0 Ar¹-Ar² tm_label->pd_complex2 Ar²-B(OH)₂ (Base)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

The success of the Suzuki-Miyaura coupling hinges on the careful selection of reaction parameters.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄ is often used for general-purpose couplings but can be air-sensitive. Pd(dppf)Cl₂ is highly robust and effective for a wide range of substrates, including heteroaromatics. Pd(OAc)₂ is an air-stable precursor that forms the active Pd(0) species in situ, often requiring the addition of a phosphine ligand like SPhos or XPhos, which can improve yields for sterically hindered substrates.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid to form the boronate and neutralizes the acid generated. Na₂CO₃ or K₂CO₃ are standard, cost-effective choices.[8] Cs₂CO₃ is a stronger base that can accelerate the reaction, especially for less reactive chlorides. K₃PO₄ is a non-nucleophilic base often used with sensitive functional groups.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, ACN/H₂OA mixture of an organic solvent and water is common.[9] Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate. Dioxane and Toluene are excellent for dissolving the organic components. DMF can also be used but may require higher temperatures for purification due to its high boiling point.
Temperature 80-110 °CMost couplings require heating to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps. The optimal temperature depends on the reactivity of the halide (I > Br > Cl) and the solvent used.

Protocol 1: Synthesis of a Biaryl Kinase Inhibitor Scaffold

This protocol details the synthesis of a 4-(4-benzyloxy-2-fluorophenyl)quinazoline, a common scaffold in kinase inhibitors targeting receptors like EGFR.[8][10]

Materials & Equipment
ReagentsEquipment
4-ChloroquinazolineRound-bottom flask or microwave vial
This compound (1.2 equiv.)Magnetic stirrer and heating mantle/oil bath
Pd(dppf)Cl₂ (3 mol%)Condenser
Na₂CO₃ (2.5 equiv.)Inert atmosphere setup (Nitrogen or Argon)
1,4-DioxaneStandard glassware for work-up
Deionized WaterTLC plates and chamber
Ethyl Acetate (EtOAc)Rotary evaporator
BrineSilica gel for column chromatography
Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask, add 4-chloroquinazoline (1.0 equiv.), this compound (1.2 equiv.), sodium carbonate (2.5 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) species can be sensitive to oxygen.

  • Solvent Addition: Add 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The mixture should be a suspension.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:7 EtOAc/Hexanes). The reaction is typically complete within 4-12 hours. Look for the consumption of the 4-chloroquinazoline starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to yield the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Caption: Reaction scheme for the synthesis of a biaryl kinase inhibitor scaffold.

Protocol 2: Deprotection to Reveal the Phenolic Core

The cleavage of the benzyl ether to unmask the phenol is a common final step to produce active kinase inhibitors.

Materials & Equipment
ReagentsEquipment
Benzyloxy-biaryl product from Protocol 1Round-bottom flask
Palladium on Carbon (Pd/C, 10 wt%)Hydrogen balloon or hydrogenation apparatus
Methanol (MeOH) or Ethanol (EtOH)Magnetic stirrer
Celite® or filter aidFiltration apparatus (Büchner funnel)
Step-by-Step Methodology
  • Setup: Dissolve the benzyloxy-biaryl starting material (1.0 equiv.) in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Seal the flask and purge with nitrogen, then introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC. The product will have a lower Rf value than the starting material due to the polar phenol group. The reaction is usually complete in 2-6 hours.

  • Filtration: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenolic product, which can be further purified if necessary.

Conclusion

This compound is a high-value, versatile reagent for the synthesis of bioactive molecules. Its strategic application in Suzuki-Miyaura cross-coupling reactions provides an efficient route to complex biaryl scaffolds. The subsequent deprotection of the benzyl group further enhances its utility, enabling access to key phenolic intermediates. The protocols and insights provided in this guide offer a robust framework for researchers to successfully employ this building block in their drug discovery and medicinal chemistry programs.

References

The Strategic Application of 4-Benzyloxy-2-fluorophenylboronic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. 4-Benzyloxy-2-fluorophenylboronic acid has emerged as a highly valuable and versatile building block for medicinal chemists. Its unique trifunctional nature—a reactive boronic acid for cross-coupling, a fluorine atom for metabolic and binding modulation, and a readily cleavable benzyloxy protecting group—positions it as a key intermediate in the synthesis of complex biaryl and heteroaryl structures.

This guide provides an in-depth exploration of the utility of this compound, with a particular focus on its application in the synthesis of kinase inhibitors. We will delve into the mechanistic rationale behind its use, provide a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, and discuss the subsequent synthetic transformations that unlock its full potential in drug development programs.

The Trifecta of Functionality: A Deeper Look

The efficacy of this compound in medicinal chemistry stems from the synergistic interplay of its three key components:

  • The Boronic Acid Moiety: This functional group is the cornerstone of its utility, serving as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly in the construction of biaryl scaffolds that are prevalent in many approved drugs.[1] Boronic acids are generally stable, have low toxicity, and their reactions are often high-yielding and tolerant of a wide range of functional groups.[2]

  • The Ortho-Fluorine Atom: The presence of a fluorine atom ortho to the boronic acid is a deliberate design element. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the phenyl ring.[3][4] This can lead to:

    • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[5]

    • Improved Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced potency.[3]

    • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can improve cell membrane permeability and overall bioavailability.[4][6][7]

  • The Para-Benzyloxy Group: This group serves as a protected form of a phenol. Phenolic hydroxyl groups are common in kinase inhibitors as they often act as crucial hydrogen bond donors, anchoring the inhibitor to the hinge region of the kinase active site. The benzyl group is a robust protecting group that is stable to the conditions of many cross-coupling reactions but can be readily removed in a subsequent step, typically through catalytic hydrogenolysis, to unmask the critical phenol functionality.[8][9]

Application Focus: Synthesis of a Key Precursor for MEK Inhibitors

A prominent application of the 4-benzyloxy-2-fluorophenyl motif is in the synthesis of inhibitors of the Mitogen-activated protein kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway.[5] Dysregulation of this pathway is a hallmark of many cancers.[5] The drug Trametinib, an approved MEK inhibitor, features a 2-fluoro-4-hydroxyphenyl moiety.[10] this compound is an ideal starting material for constructing this critical fragment.

The following section details a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a dihalogenated pyrimidine, a common core structure in kinase inhibitors. This reaction forges the key biaryl bond and sets the stage for further elaboration into a potent therapeutic agent.

Diagram of the Synthetic Strategy

G cluster_0 Part 1: Biaryl Core Synthesis cluster_1 Part 2: Functionalization & Deprotection A This compound C 2-Chloro-4-(4-benzyloxy-2-fluorophenyl)pyrimidine A->C Suzuki-Miyaura Coupling B 2,4-Dichloropyrimidine B->C D Introduction of Amine Sidechain C->D E Benzyl Deprotection (Hydrogenolysis) D->E F Final Kinase Inhibitor Scaffold E->F Suzuki_Cycle Pd0 Pd(0)L2 A Oxidative Addition Pd0->A Ar-X B Transmetalation A->B [Ar-Pd(II)-X]L2 C Reductive Elimination B->C [Ar-Pd(II)-R]L2 C->Pd0 Ar-Ar' Product R1-R2 ArX R1-X ArBPin R2-B(OR)2 ArBPin->B Ar'-B(OH)2

References

Application Notes & Protocols for High-Yield Suzuki-Miyaura Coupling of 4-Benzyloxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Challenging Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2] Biaryl structures containing fluorine and benzyloxy motifs are of particular interest to researchers in medicinal chemistry and materials science, offering unique electronic properties and metabolic stability.

This guide focuses on a specific, and at times challenging, building block: 4-Benzyloxy-2-fluorophenylboronic acid . The presence of an ortho-fluoro substituent introduces electronic and steric factors that significantly influence reactivity. While the electron-withdrawing nature of fluorine can activate the boronic acid, it concurrently increases the risk of protodeboronation, a common side reaction that erodes yield.[3] This document provides a detailed exploration of the mechanistic principles and optimized reaction parameters necessary to overcome these challenges and consistently achieve high yields. We will delve into the critical interplay of catalyst, ligand, base, and solvent, offering field-proven protocols for successful coupling.

Mechanistic Insights: The "Why" Behind the Conditions

A successful reaction protocol is built on a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. However, the specific substituents on this compound introduce key considerations at each step.

The Catalytic Cycle and Key Control Points

Suzuki_Miyaura_Cycle cluster_borate Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar¹-Pd(II)-X(L)₂ Pd0:e->ArPdX:w + Ar¹-X Transmetalation Transmetalation ArPdAr Ar¹-Pd(II)-Ar²(L)₂ ArPdX:e->ArPdAr:w + [Ar²B(OH)₃]⁻ ArPdAr:s->Pd0:s RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product BoronicAcid Ar²B(OH)₂ Borate [Ar²B(OH)₃]⁻ (Activated Borate) BoronicAcid->Borate + OH⁻ Base Base (e.g., K₂CO₃) ArX Ar¹-X

Figure 1. Suzuki-Miyaura Catalytic Cycle.
  • The Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by converting it into a more nucleophilic borate anion, [R-B(OH)₃]⁻.[4][5] This step is crucial for efficient transmetalation. For this compound, the electron-withdrawing fluorine atom lowers the pKa, making it more acidic. This can be advantageous, but an overly strong base or high temperatures can accelerate an undesired side reaction: protodeboronation, where the C-B bond is cleaved, leading to the formation of 1-benzyloxy-3-fluorobenzene and a loss of yield.

  • The ortho-Fluoro Effect: The fluorine atom at the C2 position presents a challenge. It increases the propensity for protodeboronation, a common issue with polyfluoroaryl and some heteroaryl boronic acids.[6][7] To mitigate this, the catalytic system must be highly active, promoting the desired C-C bond formation at a rate significantly faster than the decomposition pathway. This necessitates the use of modern, highly efficient catalyst systems that can operate under milder conditions.[3]

  • The para-Benzyloxy Group: The electron-donating benzyloxy group at the C4 position helps to partially offset the electron-withdrawing effect of the fluorine, though its influence is less pronounced than the ortho-substituent.

Optimizing Reaction Parameters: A Guide to High-Yield Synthesis

Achieving high yields with this substrate requires a careful and synergistic selection of all reaction components. The following sections detail the critical parameters and provide evidence-based recommendations.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of palladium source and, more importantly, the phosphine ligand is the single most critical factor for success. While older catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and longer reaction times, which are detrimental when using a sensitive substrate prone to deboronation.

Recommendation: Employ a modern, pre-formed palladium precatalyst complexed with a bulky, electron-rich biaryl phosphine ligand.

  • Why Precatalysts? Precatalysts, such as the Buchwald G3 or G4 palladacycles, are air- and moisture-stable solids that rapidly generate the active, monoligated Pd(0) species in solution.[3] This ensures a fast initiation of the catalytic cycle, which is key to outcompeting the boronic acid decomposition.

  • Recommended Ligands:

    • SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general-purpose ligand known for its high reactivity.

    • XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for sterically hindered or electron-deficient coupling partners.

    • P(tBu)₃ (Tri-tert-butylphosphine): A powerful, electron-rich ligand that can promote very fast couplings.[8]

Using a simple Pd(II) source like Pd(OAc)₂ with a ligand is possible, but it requires an in situ reduction to Pd(0), which can be inefficient and lead to side products.[8]

Base Selection: A Delicate Balance

The optimal base must be strong enough to facilitate borate formation but mild enough to prevent significant protodeboronation.

Recommendation: Start with a moderately strong inorganic base like potassium carbonate or potassium phosphate.

  • Potassium Carbonate (K₂CO₃): A reliable and cost-effective choice, often used in aqueous solvent mixtures. It provides sufficient basicity for many couplings without being overly aggressive.[9][10]

  • Potassium Phosphate (K₃PO₄): A stronger base that can significantly accelerate the reaction. It is particularly effective with challenging substrates but should be used with careful temperature control (initially at room temperature or slightly elevated) to avoid decomposition.[11]

  • Potassium Fluoride (KF): Can be a very effective base, especially for reactions involving fluorinated boronic acids.[8]

Solvent System: Ensuring Homogeneity and Reactivity

The solvent must dissolve the organic substrates, the catalyst, and, to some extent, the base. Anhydrous, degassed solvents are mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

Recommendation: Use a mixture of an ethereal or aromatic solvent with water.

  • Dioxane/Water or Toluene/Water (e.g., 4:1 or 5:1 v/v): This is a classic and highly effective combination.[11][12] The water helps to dissolve the inorganic base, accelerating the reaction.

  • Anhydrous Solvents: For completely anhydrous conditions, which may be necessary if either coupling partner is water-sensitive, solvents like toluene or dioxane can be used with an organic-soluble base or with careful monitoring.

Crucial Step: The solvent must be thoroughly degassed before use. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique.

Temperature and Time: Less is More

With modern catalysts, high temperatures are often unnecessary and counterproductive.

Recommendation: Start reactions at room temperature or a slightly elevated temperature (40–80 °C) and monitor closely.[3]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Over-extending the reaction time after completion offers no benefit and only increases the risk of side product formation.

  • Reaction Times: With an efficient catalyst system, these reactions are often complete within 1 to 4 hours.

Data Summary: Recommended Starting Conditions

The following table provides validated starting points for optimizing the Suzuki-Miyaura coupling of this compound.

ParameterCondition A (General Purpose)Condition B (For Challenging Substrates)Rationale
Aryl Halide Aryl Bromide or Iodide (1.0 eq)Aryl Chloride or Triflate (1.0 eq)Reactivity order: I > Br > OTf >> Cl.
Boronic Acid This compound (1.2–1.5 eq)This compound (1.5 eq)A slight excess of the boronic acid drives the reaction to completion.
Catalyst SPhos Pd G3 (1–2 mol%)XPhos Pd G3 (2–3 mol%)Buchwald precatalysts ensure rapid catalyst activation.[3] XPhos is often superior for less reactive aryl chlorides.
Base K₂CO₃ (2.0–3.0 eq)K₃PO₄ (2.0 eq)K₂CO₃ is a robust general base. K₃PO₄ provides higher basicity for more difficult couplings.[11]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)Aqueous mixtures facilitate dissolution of the base and accelerate the reaction.[12]
Temperature 60–80 °C80–100 °CUse the lowest effective temperature to minimize protodeboronation.[3]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with this compound using a high-activity precatalyst system.

Materials & Equipment
  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • This compound (1.3 mmol, 1.3 eq)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (8 mL, degassed)

  • Deionized Water (2 mL, degassed)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate

  • Inert gas supply (Argon or Nitrogen)

Workflow Diagram

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.3 eq), SPhos Pd G3 precatalyst (0.02 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitoring: After 1 hour, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate to check for the consumption of the limiting aryl halide. Continue to monitor every hour until the reaction is complete.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).[12]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed solvent; Low temperature.Use a fresh bottle of precatalyst; Ensure thorough degassing of solvents; Increase temperature in 10 °C increments.
Significant Protodeboronation Base is too strong; Temperature is too high; Reaction time is too long.Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃); Lower the reaction temperature; Monitor closely and stop the reaction upon completion.
Formation of Homocoupled Boronic Acid Oxygen contamination leading to side reactions.Improve degassing technique; Ensure a secure inert atmosphere throughout the reaction.
Remaining Starting Material Insufficient catalyst loading; Poor reactivity of aryl halide (e.g., chloride).Increase catalyst loading to 3-5 mol%; Switch to a more active ligand like XPhos; Increase temperature.

Conclusion

Successfully employing this compound in Suzuki-Miyaura coupling hinges on mitigating the inherent risk of protodeboronation. This is best achieved by using a modern, high-activity palladium precatalyst system that facilitates rapid C-C bond formation at mild temperatures. By carefully selecting a bulky, electron-rich phosphine ligand, a moderately strong base, and a properly degassed solvent system, researchers can overcome the challenges posed by the ortho-fluoro substituent and consistently achieve high yields of the desired biaryl products. The protocols and principles outlined in this guide provide a robust framework for the successful application of this valuable synthetic building block.

References

Application Notes & Protocols: 4-Benzyloxy-2-fluorophenylboronic Acid in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block for Complex Synthesis

4-Benzyloxy-2-fluorophenylboronic acid has emerged as a strategic and versatile reagent in modern organic synthesis, particularly in the construction of complex natural products and medicinally relevant molecules. Its unique trifecta of structural features—a boronic acid for palladium-catalyzed cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a cleavable benzyloxy protecting group—offers synthetic chemists a powerful tool for intricate molecular architecture.

The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust methods for forming carbon-carbon bonds.[1] The strategic placement of a fluorine atom ortho to the boronic acid can influence the reactivity of the C-B bond and, more importantly, can impart desirable pharmacokinetic properties to the final product, such as increased metabolic stability and enhanced binding affinity. The benzyl ether serves as a stable protecting group for the phenol, which can be readily removed in the later stages of a synthesis to reveal a free hydroxyl group, a common functional handle in many natural products.

This guide will delve into the specific applications of this compound, with a primary focus on its pivotal role in the synthesis of C-aryl glycosides, a class of compounds with significant therapeutic potential.[2] We will explore the causality behind its selection in these syntheses, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Key Application: Synthesis of C-Aryl Glycosides - The Canagliflozin Case Study

Aryl C-glycosides are a significant class of natural products and pharmaceuticals characterized by a carbon-carbon bond between a sugar moiety and an aromatic ring.[2][3] This C-C linkage, unlike the more common O-glycosidic bond, is resistant to enzymatic hydrolysis, making these compounds attractive candidates for drug development.[2] Canagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a prominent example of a C-aryl glycoside drug used for the treatment of type 2 diabetes.[4][5] The synthesis of Canagliflozin and its analogues provides an excellent case study for the strategic application of this compound.

Strategic Importance:

In the synthesis of Canagliflozin, the core structure involves a glucose unit linked to a complex bi-aryl system. This compound serves as a key precursor to one of the aromatic rings. The fluorine atom is a critical component of the final drug, contributing to its desired electronic and metabolic properties. The benzyloxy group acts as a masked phenol, which is deprotected in the final steps of the synthesis.

The primary role of this boronic acid is to participate in a Suzuki-Miyaura coupling reaction to construct the bi-aryl fragment of the molecule. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for use in the synthesis of complex molecules like Canagliflozin.[6][7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction involving this compound and an aryl bromide, a key transformation in the synthesis of Canagliflozin's core structure.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Aryl Bromide (e.g., 2-(5-bromo-2-methylbenzyl)thiophene)ReagentCommercially AvailableSubstrate
This compound>97%Commercially AvailableCoupling Partner
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableCatalyst Precursor
Tricyclohexylphosphine (PCy₃)>97%Commercially AvailableLigand
Potassium Phosphate, tribasic (K₃PO₄)AnhydrousCommercially AvailableBase
1,4-DioxaneAnhydrousCommercially AvailableSolvent
WaterDegassed, DIIn-houseCo-solvent
Diethyl EtherAnhydrousCommercially AvailableExtraction Solvent
Brine (Saturated NaCl solution)N/AIn-houseWashing
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying Agent

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[8]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure homogeneity.

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv). Add this catalyst/ligand mixture to the reaction flask under the inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bi-aryl product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Scientific Insights and Causality

The Role of Fluorine: The presence of the ortho-fluorine atom can influence the Suzuki-Miyaura coupling in several ways. Electron-withdrawing substituents like fluorine can sometimes slow down the transmetalation step. However, the choice of a suitable palladium catalyst and ligand system can overcome this.[9] The fluoride ion itself can play a complex role in the catalytic cycle, potentially favoring transmetalation by forming specific palladium complexes, but also potentially forming unreactive anionic boronate species.[10][11]

Catalyst and Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is often beneficial for coupling with sterically hindered or electronically deactivated substrates.[12] Such ligands promote the reductive elimination step of the catalytic cycle and can stabilize the active Pd(0) species.

Base Selection: The base is critical for the activation of the boronic acid.[8] Potassium phosphate is a common choice, as it is effective in promoting the formation of the reactive boronate species required for transmetalation.

Visualization of the Workflow and Mechanism

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Bromide, This compound, and K3PO4 B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Anhydrous Dioxane and Degassed Water B->C D Add Pd(OAc)2 / PCy3 Catalyst Mixture C->D E Heat to 80-100 °C with Vigorous Stirring D->E F Monitor Progress (TLC / LC-MS) E->F G Cool and Dilute with Ether/Water F->G H Aqueous Wash and Drying G->H I Concentrate and Purify (Column Chromatography) H->I J Characterize Product (NMR, HRMS) I->J Suzuki_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'B(OH)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

References

Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of 4-Benzyloxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in drug candidates.[2] The subject of this guide, 4-Benzyloxy-2-fluorophenylboronic acid, is a valuable building block for introducing a substituted phenyl ring, offering a combination of steric bulk and specific electronic properties.

However, the successful coupling of this substrate is not without its challenges. The presence of an electron-donating benzyloxy group and a sterically demanding ortho-fluoro substituent necessitates a carefully considered approach to catalyst system selection. This document provides a detailed guide to selecting the optimal palladium catalyst, ligands, and reaction conditions for the successful Suzuki-Miyaura coupling of this compound, supported by mechanistic insights and practical, field-proven protocols.

Core Concepts: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_halide Ar-Pd(II)-X L₂ oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation Ar'B(OH)₂ Base pd2_aryl Ar-Pd(II)-Ar' L₂ transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Catalyst System Selection for this compound

The electronic and steric properties of this compound—specifically the electron-rich nature of the benzyloxy group and the steric hindrance from the ortho-fluoro substituent—guide the selection of an appropriate catalyst system.

The Palladium Precatalyst: In Situ Generation of the Active Species

While Pd(PPh₃)₄ can be used, modern Suzuki-Miyaura couplings often employ more stable and efficient palladium(II) precatalysts, such as Pd(OAc)₂ or Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.[3] For challenging substrates, well-defined precatalysts that readily form the active monoligated Pd(0) species are highly advantageous.[4][5]

The Ligand: The Key to Success with Hindered Substrates

The choice of phosphine ligand is critical. For sterically demanding substrates like this compound, bulky and electron-rich ligands are essential.[1] These ligands promote both the oxidative addition and the reductive elimination steps, which can be sluggish with hindered partners.[6]

Buchwald-type biarylphosphine ligands are particularly effective.[7]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in a wide range of Suzuki-Miyaura couplings, including those with aryl chlorides.[7]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for highly hindered substrates.[7]

These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst in many challenging cross-coupling reactions.

Base and Solvent Selection: Fine-Tuning the Reaction Environment

The choice of base and solvent system is interdependent and crucial for reaction success.

  • Bases: A moderately strong inorganic base is typically required to activate the boronic acid for transmetalation.

    • K₂CO₃ or Cs₂CO₃: Commonly used and effective in many cases.

    • K₃PO₄: A stronger base that can be beneficial for less reactive coupling partners.

  • Solvents: A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.

    • Toluene/Water or Dioxane/Water: Classic solvent systems for Suzuki-Miyaura reactions.

    • THF/Water: Another common and effective choice.

Comparative Data for Catalyst Systems with Similar Substrates

Aryl HalideBoronic Acid PartnerPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
4-ChloroanisolePentafluorophenylboronic acidPd₂(dba)₃XPhosK₃PO₄THF/H₂ORT93
Aryl ChlorideArylboronic AcidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>90
Sterically Hindered Aryl BromideSterically Hindered Arylboronic AcidPd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100High
2-BromothiophenePentafluorophenylboronic acid[PdCl₂(dppf)]CsFDioxane8085

Data synthesized from analogous reactions reported in the literature.[5][8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed as a starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:
  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Toluene or Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and K₃PO₄.

  • Catalyst and Ligand Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and XPhos. Add this mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., toluene) followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl bromide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Common Issues

Troubleshooting_Workflow start Low or No Product Formation check_reagents Check Reagent Quality (Boronic Acid, Halide, Base, Solvent) start->check_reagents check_catalyst Check Catalyst/Ligand Activity start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions change_base Use a Stronger Base (e.g., K₂CO₃ to K₃PO₄) check_reagents->change_base change_ligand Switch to a More Active Ligand (e.g., SPhos to XPhos) check_catalyst->change_ligand increase_temp Increase Temperature check_conditions->increase_temp homocoupling Significant Homocoupling of Boronic Acid degas Ensure Rigorous Degassing of Solvents homocoupling->degas use_precatalyst Use a Well-Defined Precatalyst homocoupling->use_precatalyst

References

Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Benzyloxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of 4-Benzyloxy-2-fluorophenylboronic Acid in Modern Synthesis

The biaryl motif is a cornerstone in medicinal chemistry and materials science, forming the foundational structure of numerous top-selling pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The synthesis of these structures via robust and versatile methods is a critical endeavor for researchers in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing C(sp²)–C(sp²) bonds due to its mild conditions, exceptional functional group tolerance, and broad substrate scope.[4][5]

This application note provides an in-depth guide to the strategic use of This compound , a highly versatile building block for the synthesis of complex biaryl compounds. This reagent is uniquely trifunctional, offering a confluence of chemical handles that can be exploited for sophisticated molecular design:

  • The Boronic Acid Moiety: Serves as the active component in the Suzuki-Miyaura coupling, enabling the formation of the key biaryl bond.

  • The Ortho-Fluoro Substituent: The presence of fluorine ortho to the boronic acid is not a passive feature. It exerts significant electronic effects that can modulate the reactivity of the boronic acid and influence the conformational properties of the resulting biaryl product, a crucial consideration in drug-receptor interactions.[6][7]

  • The Benzyloxy Protecting Group: This group masks a phenolic hydroxyl group, which can be deprotected in a subsequent step. This "protect-couple-deprotect" strategy allows for the late-stage introduction of a hydroxyl group—a critical pharmacophore capable of acting as a hydrogen bond donor and acceptor.

This guide will detail field-proven protocols for the Suzuki-Miyaura coupling of this reagent, elucidate the mechanistic rationale behind the procedural steps, discuss the subsequent deprotection of the benzyl ether, and provide data-driven insights for reaction optimization.

The Suzuki-Miyaura Coupling: Mechanism and Protocol

The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently generates the desired biaryl product while regenerating the active palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoborane (Ar²-B(OR)₂) is activated by a base, forming a more nucleophilic borate species. This borate then transfers its aryl group (Ar²) to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the coordination sphere, forming the new biaryl (Ar¹-Ar²) bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Below is a visualization of this catalytic process.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar1 Ar¹-Pd(II)Ln-X OxAdd->PdII_Ar1 Transmetalation Transmetalation PdII_Ar1->Transmetalation PdII_Ar1Ar2 Ar¹-Pd(II)Ln-Ar² Transmetalation->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Biaryl_out Ar¹-Ar² RedElim->Biaryl_out center Ar1X_in Ar¹-X Ar1X_in->OxAdd Boronic_in Ar²-B(OH)₂ + Base Boronic_in->Transmetalation workflow cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Deprotection Start This compound + Aryl Halide Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Suzuki Intermediate Protected Biaryl Product (4'-Benzyloxy-biaryl) Suzuki->Intermediate Deprotection Catalytic Hydrogenolysis (H₂, Pd/C) Intermediate->Deprotection Purification & Isolation Final_Product Final Product (4'-Hydroxy-biaryl) Deprotection->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Benzyloxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing 4-Benzyloxy-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is structured to provide in-depth troubleshooting for common issues encountered during experimentation, moving beyond simple procedural steps to explain the underlying chemical principles.

Introduction: The Challenge of a Multifaceted Boronic Acid

This compound is a valuable building block, incorporating several structural features that can influence the outcome of a Suzuki coupling. The electron-donating nature of the benzyloxy group, the ortho-fluoro substituent, and the inherent sensitivities of the boronic acid moiety itself create a unique set of challenges. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low to no conversion of the starting materials. What are the primary factors to investigate?

A1: Initial Troubleshooting for Low Conversion

Low or no yield in a Suzuki coupling with this substrate often points to issues with steric hindrance, catalyst activity, or suboptimal reaction conditions.[1]

  • Steric Hindrance: The ortho-fluoro and the bulky benzyloxy group can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination.[2]

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation, and improper degassing can lead to catalyst death.[3]

  • Suboptimal Conditions: The choice of ligand, base, and solvent system is critical for overcoming the specific challenges posed by this boronic acid.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Recommended Action Plan:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) complex.

  • Base and Solvent Optimization: A stronger base like K₃PO₄ or Cs₂CO₃ is often necessary to promote the formation of the active boronate species.[3] Ensure the solvent is rigorously degassed to prevent catalyst oxidation.[3] A mixture of an organic solvent like dioxane or THF with a small amount of water can sometimes improve base solubility and facilitate the reaction.[3][4]

  • Temperature Adjustment: Increasing the reaction temperature can help overcome the activation barriers associated with sterically hindered substrates.[3]

Q2: I'm observing a significant amount of a side product that corresponds to the protodeboronation of my boronic acid. How can I minimize this?

A2: Mitigating Protodeboronation

Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common side reaction, particularly with electron-rich or sensitive boronic acids under harsh basic conditions.[3][5]

Causality:

  • Base-Promoted Decomposition: Strong bases, especially in the presence of water, can facilitate the cleavage of the carbon-boron bond.[6][7]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.[3]

Strategies for Prevention:

StrategyRationaleRecommended Conditions
Use Milder Bases Reduces the rate of base-mediated decomposition.KF, K₂CO₃, or Cs₂CO₃ can be effective alternatives to stronger bases.[3]
Anhydrous Conditions Minimizes the proton source (water) for protodeboronation.Use anhydrous solvents and bases.[8]
Protect the Boronic Acid Increase stability towards reaction conditions.Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt.[2][3]
Lower Temperature/Shorter Time Reduces the kinetic favorability of the decomposition pathway.Monitor the reaction closely and stop it as soon as the starting material is consumed.[8]

Experimental Protocol: Conversion to a Potassium Trifluoroborate Salt

Potassium trifluoroborate salts are highly stable, crystalline solids that are less prone to protodeboronation.[2]

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent like methanol.

  • Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water and then a cold organic solvent (e.g., diethyl ether), and dry under vacuum.

  • Usage: The resulting salt can be used directly in the Suzuki coupling reaction, where it will slowly hydrolyze in situ to the boronic acid.

Q3: My primary side-product is the homocoupling of the boronic acid. What is causing this and how can I prevent it?

A3: Preventing Homocoupling

The dimerization of the boronic acid to form a biaryl species is a common side reaction that consumes the starting material and complicates purification.

Primary Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative coupling of the boronic acid molecules, catalyzed by palladium species.[2][8]

  • Inefficient Catalyst Turnover: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can facilitate homocoupling.[2]

Troubleshooting Diagram:

Caption: Causes and solutions for boronic acid homocoupling.

Recommended Actions:

  • Rigorous Degassing: Ensure all solvents (including any water used) and the reaction vessel are thoroughly degassed. Techniques like freeze-pump-thaw cycles are highly effective.[2]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent issues with the in-situ reduction of Pd(II) precatalysts.[2]

  • Ligand Choice: The use of bulky, electron-donating ligands can sterically disfavor the homocoupling pathway relative to the desired cross-coupling.[2]

General Protocol for Suzuki Coupling with this compound

This is a general starting point and may require optimization for specific coupling partners.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the appropriate ligand (if not using a pre-catalyst) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

deboronation of 4-Benzyloxy-2-fluorophenylboronic acid side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Benzyloxy-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a special focus on troubleshooting and preventing the common side reaction of deboronation. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Troubleshooting Guide: Deboronation and Other Side Reactions

This section addresses specific issues that you may encounter during your experiments with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Question 1: I am observing significant formation of 1-benzyloxy-3-fluorobenzene as a byproduct in my Suzuki-Miyaura reaction. What is causing this, and how can I prevent it?

Answer:

The formation of 1-benzyloxy-3-fluorobenzene is a classic case of a side reaction known as protodeboronation.[1] In this process, the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene. This side reaction is particularly prevalent with electron-deficient arylboronic acids, and the presence of an electron-withdrawing fluorine atom on your compound makes it more susceptible.[2][3]

Underlying Causes:

  • Base-Catalyzed Decomposition: The presence of a base, essential for the Suzuki-Miyaura coupling, can accelerate protodeboronation. The base converts the boronic acid to a more reactive boronate anion, which is more prone to protonolysis.[2][4][5][6]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[7]

  • Presence of Water: Water in the reaction mixture can act as a proton source, facilitating the cleavage of the C-B bond.[7]

  • Prolonged Reaction Times: Leaving the reaction to stir for extended periods, especially after the desired coupling reaction is complete, can lead to increased levels of the protodeboronated byproduct.

Troubleshooting Workflow and Mitigation Strategies:

References

improving the stability of 4-Benzyloxy-2-fluorophenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Benzyloxy-2-fluorophenylboronic acid

A Guide to Improving Solution Stability and Experimental Success

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in cross-coupling reactions. We understand that the stability of boronic acids in solution is a critical parameter for achieving reproducible and high-yielding results. This guide provides in-depth, field-proven insights into the common challenges associated with this specific molecule and offers robust solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What are the primary pathways through which this compound degrades in solution?

There are two principal non-productive pathways you must be aware of:

  • Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a cyclic trimeric anhydride called a boroxine, releasing three molecules of water.[1][2] This is often the cause of solutions turning cloudy or material precipitating, as boroxines can have significantly lower solubility than the parent boronic acid.[3][4]

  • Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 1-benzyloxy-3-fluorobenzene.[5] This reaction is a common cause of yield loss in cross-coupling reactions and is typically accelerated by high temperatures and basic conditions.[6][7]

Q2: I dissolved the boronic acid in my reaction solvent, and it became cloudy. What is happening?

This is a classic sign of boroxine formation.[3] Boronic acids exist in equilibrium with their corresponding boroxines in solution.[2][8] The removal of water (e.g., in anhydrous solvents) or heating can shift the equilibrium toward the boroxine.[1][4] Because boroxines are often less soluble, they may precipitate, reducing the concentration of the active monomeric boronic acid available for your reaction.

Q3: How does pH critically influence the stability of this reagent?

The pH of the reaction medium is arguably the most critical factor. Boronic acids are Lewis acids that react with hydroxide ions (or other bases) to form a more nucleophilic "ate" complex, the tetracoordinate boronate species [ArB(OH)₃]⁻.[6][9]

  • In Cross-Coupling: The formation of this boronate is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • The Stability Trade-off: Unfortunately, this same boronate species is significantly more susceptible to protodeboronation than the neutral boronic acid.[5][9] Therefore, the choice of base and reaction conditions must strike a delicate balance: strong enough to facilitate transmetalation but mild enough to minimize protodeboronation.

Q4: My reaction is generating a significant amount of 1-benzyloxy-3-fluorobenzene. How do I prevent this?

The formation of this side product is a direct result of protodeboronation. The ortho-fluoro substituent makes the C-B bond more electron-deficient and potentially more susceptible to this cleavage.[7][9] To mitigate this:

  • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider screening bases like K₃PO₄, K₂CO₃, or CsF instead of stronger hydroxides.

  • Shorten Reaction Time: Monitor the reaction closely (e.g., by LC-MS or TLC) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

  • Ensure a Rigorously Inert Atmosphere: While the primary cause is not oxidative, oxygen can sometimes play a role in complex decomposition pathways involving the palladium catalyst.

Q5: Can I prepare a stock solution of this compound to use across multiple experiments?

This is strongly discouraged. Due to the equilibrium with the less soluble boroxine and the potential for slow decomposition over time, boronic acids are best handled as solids. For optimal reproducibility, weigh out the required amount of fresh solid for each experiment immediately before use. If a solution must be prepared, it should be made just prior to use in a thoroughly dried and deoxygenated solvent.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section provides a structured approach to diagnosing and solving common issues encountered during cross-coupling reactions.

Problem: My Suzuki-Miyaura reaction has a low yield or has failed completely.

This common issue can usually be traced back to one of three areas: reagent stability, reaction conditions, or catalyst activity. Use the following workflow to diagnose the problem.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Yield cause1 Protodeboronation start->cause1 cause2 Poor Reagent Solubility (Boroxine Formation) start->cause2 cause3 Suboptimal Conditions (Base/Solvent/Temp) start->cause3 sol1 1. Lower Temperature 2. Use Milder Base (K₂CO₃) 3. Shorten Reaction Time cause1->sol1 Check for C-H byproduct sol2 1. Use Fresh Solid Reagent 2. Add Co-solvent (e.g., H₂O) 3. Consider Phase-Transfer Catalyst cause2->sol2 Observe undissolved solid sol3 1. Screen Solvents (Dioxane, Toluene, 2-MeTHF) 2. Screen Bases (K₃PO₄, Cs₂CO₃) 3. Ensure Rigorous Degassing cause3->sol3 If other causes ruled out

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Problem: My results are inconsistent from one run to the next.

Inconsistent outcomes often point to issues with reagent quality or reaction setup.

  • Reagent Integrity: this compound solid can slowly form boroxine upon storage, especially if exposed to ambient moisture which can then be lost, driving the equilibrium. This changes the effective molecular weight and hydration state of the solid. Always use material from a tightly sealed container stored in a cool, dry place.[10][11]

  • Solvent and Base Hydration: The water content in your solvent and base (e.g., K₃PO₄) can significantly impact the reaction. While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can promote protodeboronation.[7] Using freshly opened anhydrous solvents and drying powdered bases can improve consistency.

  • Degassing Efficiency: Inconsistent removal of oxygen can lead to catalyst deactivation and variable results. Standardize your degassing procedure (e.g., 3x freeze-pump-thaw cycles for highest efficiency, or a consistent duration of argon sparging).

Section 3: Recommended Experimental Protocols

Protocol 3.1: Optimized Suzuki-Miyaura Coupling to Maximize Stability

This protocol is designed to minimize the degradation of this compound while promoting efficient coupling.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (weighed fresh, 1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

    • Rationale: Adding the solid reagents first under an inert atmosphere minimizes their exposure to air and moisture. Using a slight excess of the boronic acid can help compensate for any minor degradation or boroxine formation.

  • System Inerting:

    • Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

    • Rationale: Rigorous removal of oxygen is critical to prevent oxidative degradation of the phosphine ligands and deactivation of the Pd(0) catalyst.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of Dioxane:Water or Toluene:Water) via cannula or syringe.

    • Rationale: Using a pre-degassed solvent mixture maintains the inert atmosphere. The water helps solubilize the inorganic base and can accelerate the transmetalation step.[12]

  • Final Degassing (Optional but Recommended):

    • Sparge the resulting slurry with argon for an additional 15-20 minutes while stirring.

    • Rationale: This ensures that any oxygen introduced during the solvent transfer is removed before the catalyst is added.

  • Catalyst Addition and Reaction:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) or a pre-catalyst/ligand combination (e.g., Pd₂(dba)₃ / SPhos) to the flask under a positive pressure of argon.

    • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and monitor its progress by TLC or LC-MS.

    • Rationale: Adding the catalyst last ensures it is introduced into a fully inert environment. Monitoring the reaction prevents unnecessary heating that could lead to protodeboronation.

Section 4: Key Stability Factors & Data

Understanding the causality behind experimental choices is key to mastering the use of this reagent.

Table 1: Solvent and Base Selection Guide
BaseRecommended SolventsProsCons
K₂CO₃ Dioxane/H₂O, Toluene/H₂OModerately strong, generally low incidence of protodeboronation. Good for many standard couplings.[12]May not be strong enough for very challenging or sterically hindered couplings.
K₃PO₄ Dioxane, Toluene, 2-MeTHFStronger base, often effective where K₂CO₃ fails. Can sometimes be used with minimal water.[13]Higher risk of protodeboronation, especially at elevated temperatures.
Cs₂CO₃ Dioxane, Toluene, DMEHighly effective for difficult couplings due to high solubility and basicity.Expensive. High basicity significantly increases the risk of protodeboronation and other side reactions.
KF / CsF THF, DioxaneFluoride bases can be very effective and sometimes suppress side reactions.[14]Can be less generally applicable; efficacy is substrate-dependent. Requires anhydrous conditions.

Section 5: Visual Guides

Visualizing the chemical processes can aid in understanding the stability challenges.

References

Technical Support Center: A Troubleshooting Guide for 4-Benzyloxy-2-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Benzyloxy-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Here, we address common challenges and provide expert insights to help you navigate the unique reactivity of this molecule and optimize your experimental outcomes.

Understanding the Reagent: A Molecule of Competing Influences

This compound is a unique building block characterized by two key functional groups that exert opposing electronic effects. The para-benzyloxy group is electron-donating through resonance, which generally increases the nucleophilicity of the aryl ring and can facilitate the transmetalation step in Suzuki-Miyaura couplings.[1] Conversely, the ortho-fluoro substituent is strongly electron-withdrawing via induction, which increases the Lewis acidity of the boron center.[2] This increased acidity can be beneficial but also enhances susceptibility to undesired side reactions, most notably protodeboronation.[3] Furthermore, the fluorine's position introduces steric hindrance around the reactive boronic acid moiety, which can impede its approach to the palladium catalyst.[4]

This delicate balance of electronic and steric factors dictates the reagent's behavior and is central to troubleshooting its reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving very low to no yield. What are the first things to check?

A1: When facing a low or failed conversion, a systematic check of the core reaction parameters is crucial.

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are active. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to both the homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[5] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).

  • Reagent Purity: Verify the purity of your this compound and your coupling partner. Boronic acids can degrade over time.

  • Base and Solvent Choice: The selection of base and solvent is critical. The base must be sufficiently strong to promote the formation of the active boronate species but not so harsh as to cause degradation. Ensure anhydrous conditions if using a non-aqueous system.

Q2: I'm observing a significant amount of a byproduct that appears to be 3-fluoroanisole derived from my boronic acid. What is happening and how can I prevent it?

A2: You are likely observing protodeboronation, a common and often problematic side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6] This is particularly prevalent with electron-deficient boronic acids, and the ortho-fluoro group on your reagent increases its susceptibility.[3] The presence of water and a strong base catalyzes this process.[6]

To mitigate protodeboronation:

  • Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to weaker, non-hydroxide bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

  • Anhydrous Conditions: Water is the primary proton source for this side reaction. Using rigorously dried solvents and reagents can significantly reduce its occurrence.

  • Use Boronic Esters: Converting the boronic acid to its pinacol or MIDA ester can increase stability and provide a "slow release" of the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.

Q3: Could the benzyloxy group be causing issues? I'm worried about potential debenzylation.

A3: While the benzyl ether is generally robust, certain palladium catalysts, particularly those on charcoal (Pd/C) or used under hydrogenation conditions, can cause debenzylation. In standard Suzuki-Miyaura conditions, this is less common but not impossible, especially with prolonged reaction times at high temperatures or with certain additives. If you suspect debenzylation, analyze your crude reaction mixture for the presence of the corresponding phenol. If it is an issue, consider using a more stable protecting group like a methyl or tert-butyl ether if your synthetic route allows.[7]

Comprehensive Troubleshooting Guide

This section provides a deeper dive into specific problems, their underlying causes, and actionable solutions.

Problem 1: Low or No Product Formation

Low conversion is a frequent issue stemming from several potential root causes related to the catalytic cycle.

Start Low / No Yield Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check Start->Check_Conditions Check_Reagents 3. Reagent Integrity Check Start->Check_Reagents Catalyst_Active Is Catalyst/Ligand Fresh & Active? Check_Catalyst->Catalyst_Active Base_Solvent Is Base/Solvent Combination Optimal? Check_Conditions->Base_Solvent Boronic_Acid_Purity Is Boronic Acid Pure? Check_Reagents->Boronic_Acid_Purity Degassed Is the System Fully Degassed? Catalyst_Active->Degassed Yes Solution_Catalyst Solution: - Use fresh/air-stable precatalyst - Screen different phosphine ligands - Ensure rigorous degassing Catalyst_Active->Solution_Catalyst No Degassed->Solution_Catalyst No Temperature Is Temperature Appropriate? Base_Solvent->Temperature Yes Solution_Conditions Solution: - Screen bases (e.g., K2CO3, CsF, K3PO4) - Screen solvents (e.g., Dioxane, Toluene, 2-MeTHF) - Adjust temperature (80-110 °C) Base_Solvent->Solution_Conditions No Temperature->Solution_Conditions No Partner_Purity Is Coupling Partner Pure/Reactive? Boronic_Acid_Purity->Partner_Purity Yes Solution_Reagents Solution: - Use fresh boronic acid or convert to ester - Verify purity of aryl halide/triflate Boronic_Acid_Purity->Solution_Reagents No Partner_Purity->Solution_Reagents No

Caption: Diagnostic workflow for low or no product yield.

  • Cause A: Sluggish Oxidative Addition. The electron-donating para-benzyloxy group can make the aryl halide coupling partner less electrophilic, slowing down the rate-determining oxidative addition step.

    • Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Fu (e.g., P(t-Bu)₃) families.[8] These ligands accelerate oxidative addition and subsequent reductive elimination.

  • Cause B: Inefficient Transmetalation. While the ortho-fluoro group increases Lewis acidity, steric hindrance can slow the transmetalation. The choice of base is critical for forming the "ate" complex required for this step.

    • Solution: Screen a panel of bases. While strong aqueous bases can work, they also promote protodeboronation. Consider anhydrous conditions with a finely powdered, dry base like K₃PO₄ or Cs₂CO₃. In some cases, fluoride ions (from KF or CsF) can be particularly effective in activating boronic acids.

  • Cause C: Catalyst Decomposition. The formation of palladium black is a visual indicator of catalyst decomposition into inactive palladium metal. This can be caused by high temperatures, the presence of oxygen, or incompatible ligands.

    • Solution: Lower the reaction temperature. Use more robust, air-stable precatalysts (e.g., palladacycles). Ensure vigorous stirring to maintain a homogeneous mixture.[5]

ParameterRecommended Starting Conditions & AlternativesRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%), XPhos Pd G3 (1-2 mol%)Air-stable precatalysts ensure reliable generation of the active Pd(0) species.
Ligand XPhos, SPhos, RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands are essential for coupling sterically hindered and electron-rich substrates.[8]
Base K₂CO₃ (2-3 eq.), K₃PO₄ (2-3 eq.), CsF (2-3 eq.)A screen is recommended. K₃PO₄ is often effective but can be strongly basic. CsF is milder and specifically activates the C-B bond.
Solvent 1,4-Dioxane/H₂O (e.g., 10:1), Toluene/H₂O, 2-MeTHFAprotic solvents are generally preferred to minimize protodeboronation. A small amount of water can sometimes accelerate transmetalation.
Temperature 80-110 °CHigher temperatures may be needed to overcome steric hindrance, but increase the risk of side reactions.
Problem 2: Significant Protodeboronation Byproduct Formation

This is the most common side reaction for this class of boronic acid, leading to loss of valuable starting material.

cluster_0 BA Ar-B(OH)₂ (Boronic Acid) Boronate [Ar-B(OH)₃]⁻ (Boronate Anion) BA->Boronate + OH⁻ (Base) Boronate->BA - OH⁻ Product Ar-H (Protodeboronated Product) Boronate->Product + H₂O (Proton Source) Rate-Limiting Step Borate B(OH)₄⁻

Caption: Simplified mechanism of base-catalyzed protodeboronation.

  • Strategy A: Minimize Water Content. As water is the proton source, using anhydrous solvents (e.g., freshly distilled THF, dioxane, or toluene) and flame-drying glassware is highly effective. Ensure your base is also anhydrous.

  • Strategy B: Alternative Boron Reagents.

    • Potassium Trifluoroborate Salts (Ar-BF₃K): These salts are often crystalline, air-stable solids that are less prone to protodeboronation. They slowly hydrolyze in situ to release the boronic acid, keeping its steady-state concentration low.

    • Boronate Esters (e.g., Pinacol, MIDA): Esterification protects the boronic acid functionality. Pinacol esters are common and offer increased stability. MIDA boronates provide a robust platform for slow release under specific basic conditions.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as THF or toluene.

  • Addition: Add pinacol (1.1 equiv).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add an anhydrous drying agent like MgSO₄ and stir at room temperature overnight.

  • Isolation: Once the reaction is complete (monitor by TLC or NMR), filter off any solids and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling.

Problem 3: Formation of Homocoupling Byproduct (Ar-Ar)

The formation of a biaryl product derived from the coupling of two boronic acid molecules is another common side reaction.

  • Cause: This is typically promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this unwanted pathway.[5]

  • Solution:

    • Rigorous Degassing: Ensure all solvents and the reaction headspace are scrupulously deoxygenated. A common method is to bubble argon or nitrogen through the solvent for 15-20 minutes before use.

    • Use Pd(0) Precatalysts: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be beneficial as it does not require an initial reductive step that can consume the boronic acid.

Final Recommendations

Successfully employing this compound hinges on a careful balancing of reaction conditions to favor the desired cross-coupling pathway over protodeboronation and other side reactions. A logical, stepwise approach to troubleshooting, starting with the most common failure points—catalyst activity, inert atmosphere, and base selection—will resolve the majority of issues. For particularly stubborn couplings, transitioning to a more stable boronate ester or trifluoroborate salt is a field-proven strategy for success.

References

Technical Support Center: Purification Strategies for Products of 4-Benzyloxy-2-fluorophenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification challenges associated with 4-benzyloxy-2-fluorophenylboronic acid. This versatile reagent is a cornerstone in modern synthetic chemistry, particularly for constructing complex biaryl structures via Suzuki-Miyaura cross-coupling reactions. However, its unique electronic and structural properties can lead to specific, often frustrating, purification hurdles.

This guide is structured to provide immediate answers to common problems through our FAQs and to offer deeper, mechanistically-grounded solutions in our In-Depth Troubleshooting Guides. Our goal is to empower you to move from complex crude reaction mixtures to highly pure products with confidence.

Part 1: Frequently Asked questions (FAQs)

This section addresses the most common initial purification challenges.

Q1: My crude NMR shows a significant amount of unreacted this compound. What is the easiest way to remove it?

A: The most straightforward method is an alkaline liquid-liquid extraction. Boronic acids are weakly acidic and will convert to their corresponding boronate salts under basic conditions, rendering them water-soluble.[1]

  • Quick Protocol: After the reaction, dilute your mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[2] The boronic acid will partition into the aqueous layer as its boronate salt.[1] Separate the layers and proceed with your standard workup on the organic phase. Be sure to check the pH of the aqueous layer to ensure it is sufficiently basic (pH > 10).

Q2: I see a byproduct with a mass corresponding to 3-benzyloxy-1-fluorobenzene. What is it and how did it form?

A: This byproduct is the result of a common side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[3] This process is often accelerated under basic conditions and at elevated temperatures, which are typical for Suzuki couplings.[4][5] The fluorine substituent on your boronic acid can make it more susceptible to this side reaction.[6]

  • Mitigation Strategy: While difficult to eliminate completely, its formation can be minimized by using the mildest possible base and temperature that still afford a good reaction rate. Additionally, ensuring a truly inert atmosphere (degassing solvents and using an argon or nitrogen blanket) can help, as oxidative processes can sometimes contribute to pathways that lead to protodeboronation.

Q3: How do I remove the dark color from my product, which I suspect is residual palladium catalyst?

A: Residual palladium is a frequent issue that can manifest as a dark, sometimes colloidal, contamination.[7] A simple filtration is often insufficient.

  • Primary Recommendation: Pass a solution of your crude product through a short plug of Celite®. This can effectively trap insoluble palladium species.[7][8]

  • Secondary Recommendation: If color persists, treatment with activated carbon can be highly effective at adsorbing soluble palladium complexes.[9] Stir a solution of your product with a small amount of activated carbon for 30-60 minutes, then filter through Celite to remove the carbon.

  • Advanced Solution: For very low residual palladium requirements (<10 ppm), consider using a solid-supported metal scavenger, such as those with thiol (SH) or thiourea functional groups.[10][11]

Q4: My column chromatography separation is poor. The desired product and a key impurity are co-eluting.

A: This is a common challenge, especially when impurities have similar polarities to the product.

  • Troubleshooting Steps:

    • Modify Solvent System: If using a standard hexane/ethyl acetate system, try incorporating a different solvent to alter the selectivity. For example, adding a small percentage of dichloromethane or methanol can change the interactions with the silica gel.[2]

    • Use a Modifier: Adding a very small amount (e.g., 0.1-0.5%) of an acid (like acetic acid) or a base (like triethylamine) to your eluent can sharpen peaks and improve separation, especially if your compounds have acidic or basic sites.[12]

    • Consider Reverse-Phase: If normal-phase silica gel fails, reverse-phase chromatography (using C18 silica and a polar eluent like methanol/water or acetonitrile/water) separates compounds based on hydrophobicity and can provide a completely different selectivity profile.

Part 2: In-Depth Troubleshooting Guides

This section provides comprehensive, step-by-step solutions for more persistent purification issues.

Guide 1: Systematic Removal of Boronic Acid and its Derivatives

Problem: A standard basic wash is insufficient to remove all boronic acid-related impurities, potentially due to the formation of boroxines (anhydrides of boronic acids) or other complex species that have different solubility profiles.

Expertise & Causality: Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, especially upon concentration or in aprotic solvents. These species may not be as readily extracted by a basic wash as the monomeric acid. A more rigorous or targeted approach is needed.

Workflow: Choosing a Boronic Acid Removal Strategy

G start Crude Reaction Mixture extraction Perform Optimized Basic Extraction (Protocol 1.1) start->extraction check_purity Analyze Purity (TLC/NMR) extraction->check_purity scavenger Use Solid-Phase Scavenger (Protocol 1.2) check_purity->scavenger Impurity Persists chromatography Proceed to Chromatography check_purity->chromatography Impurity Removed scavenger->chromatography end Pure Product chromatography->end

Caption: Decision tree for boronic acid impurity removal.

Protocol 1.1: Optimized Liquid-Liquid Extraction

This protocol enhances the standard basic wash to more effectively remove stubborn boronic acid impurities.

  • Dissolution: Dissolve the crude reaction mixture in a generous amount of a water-immiscible organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • First Wash: Transfer to a separatory funnel and wash with 1 M NaOH solution. Shake vigorously for 1-2 minutes.

  • Rest Period: Allow the mixture to stand for 5-10 minutes. This can help break up any emulsions and ensure complete partitioning of the boronate salt.

  • Separation: Separate the aqueous layer.

  • Second Wash: Wash the organic layer again with a fresh portion of 1 M NaOH.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual NaOH and break emulsions.[13][14]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[13]

Protocol 1.2: Solid-Phase Scavenging

When extraction is insufficient, scavenger resins provide a highly effective alternative by covalently binding the boronic acid. Diol-functionalized resins are particularly effective.[15][16]

  • Resin Selection: Choose a diol-based scavenger resin (e.g., SiliaBond Diol).[16]

  • Preparation: Dissolve the crude product in a suitable solvent (e.g., THF, Dichloromethane) in which the product is soluble but the resin is not.

  • Scavenging: Add the scavenger resin (typically 3-5 equivalents relative to the excess boronic acid) to the solution.

  • Agitation: Stir the slurry at room temperature for 1-4 hours. Monitor the removal of the boronic acid by TLC or LCMS.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.

Method Typical Purity Achieved Potential Yield Loss Time/Effort
Optimized Extraction >95% (if successful)LowLow
Solid-Phase Scavenging >99%Low to ModerateModerate
Guide 2: Purification by Recrystallization

Problem: The product is a solid, but column chromatography is leading to significant product loss on the column or is failing to separate a critical, similarly-polar byproduct (e.g., a homocoupled dimer).

Expertise & Causality: Recrystallization is a powerful purification technique that separates compounds based on differences in their solubility in a given solvent at different temperatures.[17][18] For a successful recrystallization, the desired product should be highly soluble in a hot solvent but sparingly soluble at room temperature or below, while impurities should either be completely soluble or completely insoluble at all temperatures.[17]

Workflow: Two-Solvent Recrystallization

G start Dissolve Crude Solid in Minimum Hot 'Good' Solvent (S1) add_s2 Add 'Poor' Solvent (S2) Dropwise at Boiling Until Solution is Cloudy start->add_s2 clarify Add 1-2 Drops of S1 to Re-clarify Solution add_s2->clarify cool Cool Slowly & Undisturbed to Room Temp, Then in Ice Bath clarify->cool filter Collect Crystals by Vacuum Filtration cool->filter wash Rinse Crystals with Ice-Cold S2 filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step two-solvent recrystallization workflow.

Protocol 2.1: Systematic Recrystallization

This protocol outlines the steps for purifying a solid biaryl product.[19]

  • Solvent Screening: The key is finding a suitable solvent or solvent pair.

    • Good Solvents: Solvents in which your product is very soluble (e.g., Dichloromethane, THF, Acetone).

    • Poor Solvents (Anti-solvents): Solvents in which your product is poorly soluble (e.g., Hexanes, Heptane, Water).

    • Ideal Pairs: A good solvent and a poor solvent that are miscible.[18] Common pairs include Ethyl Acetate/Hexane, Dichloromethane/Hexane, and Ethanol/Water.[20]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent in small portions while heating the mixture to a boil until the solid just dissolves. Use the absolute minimum amount of hot solvent.[17]

  • Induce Crystallization (Two-Solvent Method): While the solution is still boiling, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).[21] Then, add 1-2 drops of the "good" solvent to make the solution clear again.[21]

  • Cooling (Crucial Step): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: A Guide to Preventing Protodeboronation of 4-Benzyloxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Benzyloxy-2-fluorophenylboronic acid in their synthetic workflows. Protodeboronation is a frequent and challenging side reaction that can significantly impact reaction yields and purification efficiency. This document provides in-depth, field-proven insights and actionable troubleshooting protocols to mitigate this issue, ensuring the success of your experiments.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental principles behind the protodeboronation of this compound.

Q1: What is protodeboronation and why is it a significant issue for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this side reaction consumes your boronic acid, converting it into 4-benzyloxy-1-fluorobenzene. This directly reduces the yield of your desired biaryl product and introduces a significant byproduct that can complicate purification.

The structure of this compound makes it particularly susceptible. The ortho-fluoro substituent is electron-withdrawing, which can increase the lability of the C-B bond.[2][3] While the para-benzyloxy group is electron-donating, the electronic effects on arylboronic acid stability are complex, and substrates with electron-withdrawing groups or ortho substituents are often prone to decomposition, especially under the basic conditions required for Suzuki-Miyaura coupling.[2][4]

Q2: What are the primary mechanisms that drive protodeboronation?

A2: Protodeboronation is highly dependent on the reaction pH and can proceed through several pathways.[1][5][6] The two most relevant mechanisms for Suzuki-Miyaura reactions are:

  • Base-Catalyzed Protodeboronation: This is the most common pathway under Suzuki-Miyaura conditions. The base required for the catalytic cycle activates the boronic acid by converting it to the corresponding boronate anion [-B(OH)₃]⁻.[7] This boronate species is essential for transmetalation but is also significantly more susceptible to protonolysis (reaction with a proton source, like water) than the neutral boronic acid.[1][4]

  • Acid-Catalyzed Protodeboronation: While less common in Suzuki couplings, acidic conditions can also promote C-B bond cleavage.[1][5][8] This pathway is generally minimized by operating at a neutral or basic pH.

For electron-deficient arylboronic acids, a dissociative mechanism involving the generation of a transient aryl anion under basic conditions can also compete.[1] The rate of protodeboronation is therefore a delicate balance of pH, temperature, and reagent concentration.[9]

Q3: Which reaction parameters have the most significant impact on the rate of protodeboronation?

A3: Several experimental variables must be carefully controlled to suppress this side reaction:

  • Base: The strength and concentration of the base are critical. Strong bases (e.g., NaOH, KOH) dramatically accelerate protodeboronation.[10]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired protodeboronation.[9][11]

  • Solvent System: The presence of a proton source, typically water, is required for the reaction to occur. While necessary for many Suzuki protocols, high concentrations of water can be detrimental.[9]

  • Catalyst Activity: An inefficient palladium catalyst system leads to a slow Suzuki coupling. This extended reaction time gives the boronic acid more opportunity to decompose.[10][12] Conversely, a highly active catalyst can promote the desired coupling so rapidly that it outcompetes protodeboronation.[9][13]

Part 2: Troubleshooting Guide & Mitigation Strategies

This section provides a question-and-answer formatted guide to actively troubleshoot and solve protodeboronation issues during your experiments.

Q4: I'm observing a significant amount of 4-benzyloxy-1-fluorobenzene in my reaction mixture. What are the first troubleshooting steps?

A4: When facing low yields and high levels of the protodeboronated byproduct, perform the following initial checks:

  • Assess Reagent Quality: Boronic acids can degrade upon storage. They are prone to forming cyclic trimer anhydrides (boroxines) through the loss of water, which can affect reactivity.[14][15] Ensure your this compound is of high purity and has been stored in a cool, dry, and inert environment.[9] Consider purchasing from a reputable supplier who may provide it as a more stable mixture with its anhydride.[16]

  • Ensure a Strictly Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst, slowing down the productive coupling reaction and allowing more time for protodeboronation to occur.[17] Thoroughly degas your solvents and ensure your reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Analyze Your Baseline Conditions: Review your current protocol against the recommendations that follow, particularly concerning the choice of base, temperature, and catalyst system.

Q5: How should I select the optimal base to minimize protodeboronation?

A5: The base is crucial for activating the boronic acid for transmetalation, but its strength must be carefully chosen.[7] For sensitive substrates, switching from strong bases to milder alternatives is a highly effective strategy.

BaseTypeTypical pKa (Conjugate Acid)Recommendation for Sensitive SubstratesRationale
NaOH, KOHStrong, Hydroxide~15.7Avoid High basicity and hydroxide concentration strongly accelerate protodeboronation.[10]
K₂CO₃, Cs₂CO₃Moderate, Carbonate~10.3Good Starting Point Generally effective for Suzuki coupling while being less aggressive than hydroxides. Often a good balance of reactivity and stability.[9][18]
K₃PO₄Moderate, Phosphate~12.3Highly Recommended Often considered the optimal choice for unstable boronic acids. It is sufficiently basic to promote coupling but minimizes decomposition pathways.[9][10][19]
KF, CsFMild, Fluoride~3.2Use with Caution Can be effective, especially under anhydrous conditions, but its efficacy is system-dependent.

Actionable Step: If you are using NaOH or KOH, immediately switch to K₃PO₄. This single change is often the most impactful for reducing protodeboronation.

Q6: What is the role of the solvent, and how can I optimize the solvent system?

A6: The solvent system must solubilize the reagents and not interfere with the catalyst. For protodeboronation, the key factor is the management of the proton source (water).

  • Aqueous Systems (e.g., Dioxane/Water, Toluene/Water): These are common but can promote protodeboronation.

    • Optimization: Minimize the amount of water. Instead of a 4:1 or 5:1 organic:water ratio, try a leaner 10:1 ratio.[20] Ensure the water is thoroughly degassed.

  • Anhydrous Conditions: This can be a very effective strategy but may require careful planning.

    • Optimization: Use truly anhydrous solvents. This approach often works well with boronic esters (see Q8) and a base like potassium fluoride (KF) or cesium fluoride (CsF).[17]

Q7: Can my choice of palladium catalyst and ligand make a difference?

A7: Absolutely. The goal is to make the Suzuki-Miyaura coupling kinetically favored over the decomposition pathway. A highly active catalyst system is key.[13]

  • Precatalyst: Use a modern Pd(0) precatalyst like Pd₂(dba)₃ or a specialized precatalyst that rapidly generates the active LPd(0) species under mild conditions.[13][19] This can be superior to Pd(II) sources like Pd(OAc)₂, which require an in-situ reduction step that can be slow or inefficient.

  • Ligand: For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often required to promote rapid oxidative addition and reductive elimination.[13][19] A faster catalytic turnover means less time for the boronic acid to decompose. While some reports suggest bulky ligands can promote protodeboronation, their ability to accelerate the desired reaction is often the dominant, beneficial effect.[21]

Actionable Step: If using an older catalyst like Pd(PPh₃)₄, consider switching to a more active system, for example, Pd₂(dba)₃ with SPhos. This can enable the reaction to proceed at a lower temperature, further suppressing the side reaction.[19]

Q8: I've optimized my conditions but still see protodeboronation. Are there more stable alternatives to the free boronic acid?

A8: Yes. Converting the boronic acid to a more stable boronic ester is one of the most robust strategies to overcome protodeboronation.[1] These esters act as "protecting groups" that slowly release the boronic acid into the reaction medium.

  • Pinacol Esters: These are common and more stable than the corresponding boronic acid.[19][22] They can be prepared beforehand or sometimes purchased directly.

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, often crystalline, air-stable solids that can be weighed out on the benchtop.[23] Under specific basic conditions (e.g., K₃PO₄ in aqueous dioxane), they undergo slow, controlled hydrolysis to release the boronic acid.[23] This "slow-release" approach keeps the instantaneous concentration of the unstable free boronic acid extremely low, dramatically suppressing protodeboronation and favoring the desired cross-coupling.[1][13][23] For particularly unstable boronic acids, MIDA esters are often the superior choice.[9]

Part 3: Recommended Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a robust starting point for coupling this compound with an aryl bromide, incorporating best practices for minimizing decomposition.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.3 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.5 eq)

  • Anhydrous, degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v)

  • Schlenk flask or sealed reaction vial, stir bar, inert gas line (Argon or N₂)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add the degassed solvent system (1,4-dioxane followed by water) to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Ensure the mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.

  • Seal the flask and heat the reaction mixture to a moderate temperature (start at 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction should ideally be complete within a few hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Preparation and Use of this compound MIDA Ester

This two-step protocol is the definitive method for challenging cases where protodeboronation remains problematic.

Step A: MIDA Ester Formation

  • In a round-bottom flask, dissolve this compound (1.0 eq) and N-methyliminodiacetic acid (1.05 eq) in a mixture of toluene and DMSO (e.g., 10:1).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The MIDA ester often crystallizes from the solution.

  • Collect the solid by filtration, wash with a nonpolar solvent like hexanes, and dry under vacuum. The MIDA ester is typically a stable, white solid that can be stored for long periods.

Step B: Slow-Release Suzuki-Miyaura Coupling

  • Follow the procedure in Protocol 1 , but substitute the this compound with the MIDA ester (1.3 eq). The K₃PO₄ base and aqueous dioxane solvent system are essential for the slow hydrolysis and release of the active boronic acid.[23]

Part 4: Visual Diagrams & Data

Diagram 1: Competing Reaction Pathways

G reagents Ar-X + Pd(0)L_n + 4-BnO-2-F-Ph-B(OH)₂ oa_complex Ar-Pd(II)(L_n)-X (Oxidative Addition) reagents->oa_complex boronate [4-BnO-2-F-Ph-B(OH)₃]⁻ (Activated Boronate) reagents->boronate Base (e.g., K₃PO₄) transmetalation Transmetalation (Rate-Limiting Step for Coupling) oa_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->reagents Regenerates Pd(0)L_n product Desired Biaryl Product Ar-Ph-2-F-4-OBn reductive_elim->product boronate->transmetalation Fast Coupling (Desired) protodeboronation Protodeboronation (Side Reaction) boronate->protodeboronation H₂O, Heat (Undesired) byproduct Undesired Byproduct 4-BnO-1-F-Ph protodeboronation->byproduct

Caption: Competing pathways for the boronic acid in Suzuki-Miyaura coupling.

Diagram 2: Troubleshooting Decision Tree

G start High Protodeboronation Observed? check_reagents 1. Check Reagent Quality & Ensure Inert Atmosphere start->check_reagents optimize_base 2. Optimize Base (Switch to K₃PO₄) check_reagents->optimize_base lower_temp 3. Lower Temperature (e.g., 80 °C) optimize_base->lower_temp sub_success1 optimize_base->sub_success1 Success? optimize_catalyst 4. Use High-Activity Catalyst (e.g., Pd₂(dba)₃ / SPhos) lower_temp->optimize_catalyst sub_success2 lower_temp->sub_success2 Success? modify_solvent 5. Modify Solvent (Reduce H₂O content) optimize_catalyst->modify_solvent sub_success3 optimize_catalyst->sub_success3 Success? use_ester 6. Problem Persists? Use MIDA Boronate Ester modify_solvent->use_ester sub_success4 modify_solvent->sub_success4 Success? success Problem Solved use_ester->success Definitive Solution sub_success1->success sub_success2->success sub_success3->success sub_success4->success

Caption: A decision tree for systematically troubleshooting protodeboronation.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Benzyloxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.

Question 1: My coupling reaction with 4-benzyloxy-2-fluorophenylboronic acid is resulting in a low yield of the desired biaryl product. What is the most likely cause and how can I fix it?

Answer:

Low yields in this specific coupling are most often attributable to protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2] The ortho-fluoro substituent on your boronic acid makes the carbon-boron bond particularly susceptible to this reaction.[1][3] The electron-withdrawing nature of fluorine acidifies the boronic acid, making it more prone to decomposition, especially under basic aqueous conditions.[2]

Primary Cause: Base-catalyzed protodeboronation is a significant competing pathway. The hydroxide ions, either added directly or generated in situ from carbonates in water, can attack the boronic acid to form a boronate species, which can then be protonated by water, leading to the undesired side product (1-benzyloxy-3-fluorobenzene).[1][2]

Solutions & Optimization Protocol:

  • Choice of Base: The selection of the base is critical. Strong bases like NaOH or KOH can accelerate protodeboronation. Milder inorganic bases are generally preferred.[4]

    • Recommendation: Switch to weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][5] These bases are effective at promoting the catalytic cycle while minimizing the rate of protodeboronation.

  • Solvent System: The presence of water can be a double-edged sword. While it can be necessary to solubilize inorganic bases and facilitate the formation of the active [Pd(Ar)(OH)(L)n] species, it also serves as the proton source for protodeboronation.[2][4]

    • Recommendation: Minimize water or switch to an anhydrous system. A common and effective solvent system is a mixture of a non-polar organic solvent with a minimal amount of water (e.g., Dioxane/H₂O 4:1) or using a polar aprotic solvent like DMF or THF under strictly anhydrous conditions.[5][6][7]

  • Use of Boronic Esters: To protect the boronic acid from premature decomposition, consider converting it to a more stable derivative, such as a pinacol or MIDA boronate ester.[1][2][5][8] These esters provide a "slow-release" of the boronic acid into the reaction medium, keeping its instantaneous concentration low and thereby suppressing the rate of protodeboronation relative to the desired cross-coupling.[8]

Experimental Protocol: Screening Bases to Minimize Protodeboronation

This protocol outlines a screening experiment to identify the optimal base for your coupling.

Materials:

  • This compound (1.2 equiv.)

  • Your aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or Pd₂(dba)₃, 1.5 mol% with a suitable ligand like SPhos, 3 mol%)

  • Bases to be screened: K₃PO₄, Cs₂CO₃, K₂CO₃ (2.0 equiv. each)

  • Solvent: Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To three separate flame-dried reaction vessels, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and one of the selected bases (2.0 mmol).

  • Seal each vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst/ligand.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) to each vessel via syringe.

  • Heat the reaction mixtures to 80-100 °C and stir vigorously.

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours), quantifying the formation of the desired product and the protodeboronated side product (1-benzyloxy-3-fluorobenzene).

  • Compare the results to determine which base provides the best conversion to the desired product with the least amount of protodeboronation.

Question 2: The reaction starts but then stalls, or I observe the formation of a black precipitate. What is happening?

Answer:

This typically indicates catalyst decomposition . The active Pd(0) species in the catalytic cycle is sensitive to oxygen and can precipitate as palladium black, which is catalytically inactive.[7] While modern pre-catalysts are often air-stable, they become sensitive once activated by the base in the reaction mixture.

Solutions & Optimization Protocol:

  • Thorough Degassing: Oxygen is a primary culprit in catalyst decomposition. Ensure your solvent is rigorously degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[4][7]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration. Use standard Schlenk techniques.[7]

  • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium center. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to simpler ligands like PPh₃.[7][9] These ligands promote reductive elimination and stabilize the Pd(0) species, preventing aggregation.

  • Temperature Control: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

What is the fundamental role of the base in this Suzuki-Miyaura coupling?

The base plays a crucial role in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[10] There are two primary mechanistic proposals for its function[11][12][13]:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻). This activated species then more readily transfers its aryl group to the palladium(II) center.[11][12][14]

  • Oxo-Palladium Pathway: The base (as a hydroxide) first displaces the halide on the palladium complex (trans-[Pd(Ar)X(L)₂]) to form a palladium-hydroxo species (trans-[Pd(Ar)(OH)(L)₂]). This complex then reacts with the neutral boronic acid.

For most standard conditions, computational and experimental evidence suggests the boronate pathway is a major contributor to the reaction mechanism.[11][13]

How does the choice of solvent impact the reaction?

The solvent has a profound impact on multiple aspects of the reaction[15][16]:

  • Solubility: It must effectively dissolve the reactants, catalyst, and base to allow the reaction to proceed efficiently.

  • Catalyst Stability and Activity: Solvents can coordinate to the palladium center, influencing its stability and reactivity.[16][17] Polar aprotic solvents like DMF or THF can stabilize catalytic intermediates.[6][17]

  • Reactivity of the Base: The solvent affects the dissociation and strength of the base, which in turn influences the rate of boronate formation and transmetalation.

  • Side Reactions: As discussed, protic solvents like water can be a source of protons for protodeboronation.[2]

Which is a better starting point: a weaker base in an aqueous system or a stronger base in an anhydrous system?

For this compound, starting with a weaker, non-hydroxide base under anhydrous or minimally aqueous conditions is the most logical approach.

  • Rationale: The primary challenge with this substrate is protodeboronation, which is exacerbated by both strong bases and the presence of water.[1][2] Therefore, minimizing these two factors simultaneously is the best strategy.

  • Recommended Starting Conditions: A combination of K₃PO₄ or Cs₂CO₃ in an anhydrous solvent like dioxane or THF is a robust starting point for optimization.[1][5]

Data Summary & Visualization

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
BaseFormulaStrength (pKa of conj. acid)Common SolventsKey Considerations
Potassium PhosphateK₃PO₄~12.3Dioxane, Toluene, THFExcellent for sensitive boronic acids; minimizes protodeboronation.[1][5]
Cesium CarbonateCs₂CO₃~10.3Dioxane, DMF, TolueneHighly effective, often provides higher yields; good solubility in organic solvents.
Potassium CarbonateK₂CO₃~10.3Dioxane/H₂O, DMF, EthanolStandard, cost-effective choice but may require water for solubility, increasing protodeboronation risk.[18]
Sodium HydroxideNaOH~15.7Aqueous mixturesStrong base; high risk of promoting protodeboronation and other side reactions. Generally not recommended for this substrate.
Diagram 1: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed coupling process. The base is critical for the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_halide Ar¹-Pd(II)L₂-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² reductive_elimination->product reactants Ar¹-X + Ar²-B(OH)₂ base_activation Base (e.g., K₃PO₄) boronate Ar²-B(OH)₃⁻ (Activated Boronate) boronate->transmetalation Activated Nucleophile

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving issues with low reaction yield.

Troubleshooting_Workflow start Low Yield Observed check_side_product Check for Protodeboronation (e.g., by LC-MS) start->check_side_product protodeboronation_yes Protodeboronation is a Major Side Product check_side_product->protodeboronation_yes Yes protodeboronation_no Minimal Protodeboronation check_side_product->protodeboronation_no No optimize_base Switch to Weaker Base (K₃PO₄, Cs₂CO₃) protodeboronation_yes->optimize_base use_ester Use Boronic Ester (Pinacol or MIDA) optimize_base->use_ester reduce_water Use Anhydrous Solvent or Minimize H₂O use_ester->reduce_water check_catalyst Catalyst Decomposition? (Black Precipitate) protodeboronation_no->check_catalyst catalyst_yes Decomposition Observed check_catalyst->catalyst_yes Yes catalyst_no No Decomposition check_catalyst->catalyst_no No degas Improve Degassing (Freeze-Pump-Thaw) catalyst_yes->degas change_ligand Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) degas->change_ligand check_reagents Check Reagent Purity & Reaction Conditions (Temp, Time, Stoichiometry) catalyst_no->check_reagents

Caption: A step-by-step guide to troubleshooting low coupling yields.

References

catalyst and ligand selection to minimize homocoupling with 4-Benzyloxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Catalyst and Ligand Selection to Minimize Homocoupling with 4-Benzyloxy-2-fluorophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction for the Senior Application Scientist

Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions. My name is Dr. Eleanor Vance, and as a Senior Application Scientist, I've spent over a decade specializing in complex cross-coupling methodologies. I understand the frustration that arises when a meticulously planned synthesis is compromised by persistent side reactions. One of the most common and vexing issues is the homocoupling of the boronic acid partner, especially with electron-rich and sterically demanding substrates like this compound.

This guide is structured as a series of frequently asked questions I've encountered from researchers in the field. It moves beyond simple procedural lists to explain the underlying causality—the "why" behind each experimental choice. Our goal is to empower you with the knowledge to not only solve the immediate problem but also to rationally design more robust and efficient coupling reactions in the future.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of biaryl homocoupling product from my this compound. What is the primary cause of this side reaction?

A1: This is a classic and frequently encountered issue. The primary culprit behind boronic acid homocoupling is the presence of palladium(II) species in your reaction mixture before the desired catalytic cycle is efficiently underway.[1][2] The generally accepted mechanism for this side reaction involves the transmetalation of two boronic acid molecules onto a Pd(II) center, followed by reductive elimination to form the symmetrical biaryl product.[1][3]

This problematic Pd(II) can originate from several sources:

  • Using a Pd(II) Precatalyst: Standard Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) require an initial reduction step to generate the catalytically active Pd(0).[1] During this activation phase, if the reduction is slow or incomplete, the remaining Pd(II) can readily catalyze the homocoupling pathway.[1][3]

  • Oxygen Contamination: This is the most common and often underestimated cause. Dissolved oxygen in your solvent or a poorly maintained inert atmosphere can rapidly oxidize the active Pd(0) catalyst back to Pd(II), which then enters the homocoupling cycle.[1][2][3][4][5] Rigorous exclusion of oxygen is non-negotiable for suppressing this side reaction.[2]

The diagram below illustrates the competition between the desired cross-coupling and the undesired homocoupling pathway.

Suzuki_Cycles cluster_main Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar¹)(X) Pd0->OA_complex Oxidative Addition (Ar¹-X) O2 O₂ Pd0->O2 TM_ready L-Pd(II)(Ar¹)(Base) OA_complex->TM_ready Base Exchange PdII_Ar2 Pd(II)(Ar²) TM_complex L-Pd(II)(Ar¹)(Ar²) TM_ready->TM_complex Transmetalation (Ar²-B(OH)₂) Product Ar¹-Ar² (Desired Product) TM_complex->Product Reductive Elimination Product->Pd0 PdII_start Pd(II) PdII_start->PdII_Ar2 1st Transmetalation (Ar²-B(OH)₂) PdII_Ar2_Ar2 Pd(II)(Ar²)(Ar²) PdII_Ar2->PdII_Ar2_Ar2 2nd Transmetalation (Ar²-B(OH)₂) Homo_Product Ar²-Ar² (Homocoupling) PdII_Ar2_Ar2->Homo_Product Reductive Elimination Pd0_from_homo Pd(0) Homo_Product->Pd0_from_homo Generates Pd(0) O2->PdII_start Oxidation

Figure 1. Competing Suzuki-Miyaura and Homocoupling Pathways.
Q2: How do I select the right catalyst and ligand to prevent homocoupling with my specific boronic acid?

A2: This is the most critical decision you will make. For a challenging, electron-rich substrate like this compound, your goal is to select a catalytic system that promotes rapid reductive elimination, the final C-C bond-forming step.[6][7] This ensures the desired product is formed and released from the palladium center before side reactions can occur.

The solution lies in using bulky, electron-rich phosphine ligands .[6][8] These ligands, often referred to as Buchwald ligands, are designed to accelerate the key steps of the catalytic cycle.[9][10]

  • Electron-rich character: Facilitates the initial, often rate-limiting, oxidative addition step.[1][6]

  • Steric bulk: Promotes the final reductive elimination step, which is crucial for preventing side reactions.[1][7][8]

For your specific substrate, I strongly recommend using a modern palladium precatalyst . These are air-stable Pd(II) complexes that are engineered to generate the active L-Pd(0) species rapidly and quantitatively upon addition of a base.[11][12][13] This rapid, clean generation of Pd(0) is key to minimizing the lifetime of problematic Pd(II) species in your flask.[4][11]

The diagram below outlines a logical workflow for catalyst and ligand selection.

Catalyst_Selection start Problem: Homocoupling of This compound strategy Core Strategy: Accelerate Reductive Elimination & Ensure Rapid Pd(0) Generation start->strategy catalyst_choice Catalyst Selection: Use a Precatalyst strategy->catalyst_choice ligand_choice Ligand Selection: Bulky, Electron-Rich Biaryl Monophosphine Ligands strategy->ligand_choice precatalyst_why Why? - Air-stable, easy to handle. - Rapidly and cleanly generates  active Pd(0) in situ. - Minimizes free Pd(II). catalyst_choice->precatalyst_why recommendations Specific Recommendations catalyst_choice->recommendations Leads to ligand_why Why? - Bulkiness promotes reductive elimination. - Electron-donating nature accelerates  oxidative addition. ligand_choice->ligand_why ligand_choice->recommendations Leads to xphos XPhos Pd G3 / G4 recommendations->xphos sphos SPhos Pd G3 / G4 recommendations->sphos brettphos BrettPhos Pd G3 recommendations->brettphos

Figure 2. Decision workflow for catalyst and ligand selection.

Catalyst System Comparison Table:

Catalyst SystemLigand TypeKey AdvantagesConsiderations
XPhos Pd G3/G4 DialkylbiarylphosphineExtremely active, excellent for sterically hindered and electron-rich substrates.[12][14] Often provides high turnover numbers.Can be sensitive; requires strict inert atmosphere.
SPhos Pd G2/G3 DialkylbiarylphosphineVery broad scope, good balance of reactivity and stability.[15] Often a reliable first choice for screening.May be slightly less active than XPhos for the most challenging substrates.
BrettPhos Pd G3 DialkylbiarylphosphineSpecifically designed for coupling with primary amines but also shows excellent activity for Suzuki couplings, especially with heterocyclic partners.[16]Its unique steric profile can sometimes offer complementary reactivity.
Pd(OAc)₂ + PPh₃Traditional (In-situ)Inexpensive and historically significant.Slow Pd(0) formation, prone to homocoupling and other side reactions.[1][17] Not recommended for this substrate.
Pd(dppf)Cl₂Bidentate LigandRobust and reliable for many standard couplings.[18][19]The bite angle may be less ideal for promoting reductive elimination of highly hindered products compared to bulky monophosphine ligands.[9]

For your specific application, starting with XPhos Pd G3 or SPhos Pd G3 would be my primary recommendation.

Q3: Can you provide a detailed experimental protocol to minimize homocoupling for my specific reaction?

A3: Certainly. The following protocol incorporates best practices for setting up a Suzuki-Miyaura reaction to specifically address the challenge of homocoupling. The key principles are rigorous exclusion of oxygen and the use of a modern precatalyst.

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

Reagents & Equipment:

  • Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv, finely powdered)

  • Anhydrous, Degassed Solvent (e.g., Dioxane, THF, or Toluene)

  • Schlenk flask or oven-dried reaction vial with a septum cap

  • Magnetic stir bar

  • Inert gas line (Argon or high-purity Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation:

    • Place a magnetic stir bar into a Schlenk flask or reaction vial.

    • Flame-dry the vessel under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This ensures the removal of adsorbed water and oxygen.

  • Addition of Solids:

    • Briefly remove the gas inlet and, under a positive flow of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv). Note: Precatalysts are air-stable, but it is good practice to minimize their exposure to air.

    • Quickly seal the vessel with the septum cap.

  • Inert Atmosphere Purge:

    • Securely seal the vessel. Evacuate the flask under vacuum until bubbling from the solids ceases, and then backfill with inert gas.

    • Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[4][15] This step is critical for removing oxygen.[2][5]

  • Solvent Addition & Degassing:

    • Add your chosen anhydrous solvent (e.g., Dioxane, to a concentration of ~0.1 M) via syringe. The solvent must be rigorously degassed beforehand.

    • Solvent Degassing Technique (Freeze-Pump-Thaw): For maximum oxygen removal, subject the solvent to three cycles of freezing (liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.[20] Sparging with argon for 30-60 minutes is a viable alternative for less sensitive reactions.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C for aryl chlorides/bromides).[4]

    • Stir the reaction mixture vigorously to ensure efficient mixing.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by flash column chromatography.

By following this protocol, you systematically eliminate the primary sources of Pd(II) formation, thereby heavily favoring the desired cross-coupling pathway over homocoupling.

References

impact of temperature on 4-Benzyloxy-2-fluorophenylboronic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Reaction Efficiency by Managing Temperature

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the nuances of a single reagent can define the success of a complex synthesis. 4-Benzyloxy-2-fluorophenylboronic acid is a valuable building block, but its reactivity profile, particularly its sensitivity to temperature, is a frequent source of experimental challenges.

This guide is structured to move from foundational knowledge to specific, actionable troubleshooting advice. We will explore the causality behind common issues and provide robust protocols to help you navigate the thermal landscape of reactions involving this versatile yet sensitive compound.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and reaction of this compound.

Q1: What is the primary cause of yield loss when using this compound at elevated temperatures?

A1: The primary cause of yield loss at elevated temperatures is a side reaction known as protodeboronation .[1] This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, converting your boronic acid into the undesired byproduct, 1-(benzyloxy)-3-fluorobenzene. This reaction is often accelerated by heat, the presence of aqueous bases, and prolonged reaction times.[2][3] The ortho-fluoro substituent on the phenyl ring makes this particular boronic acid more susceptible to this decomposition pathway.[4]

Q2: Is there an ideal temperature range for Suzuki-Miyaura coupling reactions with this reagent?

A2: There is no single "ideal" temperature; rather, it's a carefully optimized balance. For most couplings with aryl bromides or iodides, a range of 70-90°C is a good starting point.[3] Increasing the temperature can increase the rate of the desired coupling reaction, but it also exponentially increases the rate of protodeboronation and potential catalyst deactivation.[5][6] For less reactive coupling partners, like aryl chlorides, higher temperatures (e.g., >100°C) may be necessary, but this must be approached with caution and may require specialized catalyst systems or the use of more stable boronic acid derivatives like MIDA boronates.[7]

Q3: My reaction is sluggish at 70°C. Is simply increasing the heat to 110°C the best solution?

A3: While tempting, a significant temperature hike should not be your first step. A sluggish reaction can be due to several factors, including inefficient catalyst turnover or poor reagent quality.[8][9] A large temperature increase may accelerate the reaction to completion, but it could also push the protodeboronation side reaction to become the dominant pathway, leading to a lower isolated yield. A more systematic approach is to first verify the quality of your catalyst, base, and solvents. If all reagents are sound, a modest, incremental increase in temperature (e.g., to 80°C or 85°C) while carefully monitoring the reaction progress is the recommended strategy.[10]

Q4: How does temperature impact the stability of the palladium catalyst in the reaction?

A4: High temperatures can negatively impact the stability and activity of the palladium catalyst. The active Pd(0) species can be prone to agglomeration at elevated temperatures, where nanoparticles of palladium clump together, reducing the available catalytic surface area.[5][11] This leads to a decrease in the overall reaction rate and can cause the reaction to stall. This is a form of catalyst deactivation that can be mitigated by running the reaction at the lowest effective temperature or by using robust supporting ligands that stabilize the catalytic species.[12][13]

Troubleshooting Guide: A Problem-Oriented Approach

This section provides direct answers to specific experimental failures, focusing on the causal link between temperature and the observed outcome.

Problem 1: Low to No Yield of the Desired Coupled Product

Q: I've run my reaction and see mostly unreacted starting materials. What temperature-related adjustments should I make?

A: This issue points to insufficient reaction kinetics or premature termination of the catalytic cycle. The optimal temperature is a window; you may be operating below it.

  • Potential Cause: The reaction temperature is too low to overcome the activation energy for a key step in the catalytic cycle, such as oxidative addition, especially if using a less reactive aryl halide (e.g., an aryl chloride).[14]

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Before adjusting temperature, confirm that your palladium catalyst, ligand, and base are active and pure. Oxygen can deactivate the catalyst, so ensure your solvent is properly degassed.[9]

    • Incremental Temperature Increase: Increase the reaction temperature in 10°C increments (e.g., from 70°C to 80°C, then to 90°C). Monitor the reaction by TLC or LC-MS after each adjustment.

    • Consider Solvent Choice: If you are limited by a low-boiling solvent, switching to a higher-boiling solvent like dioxane, toluene, or DMF can allow you to access higher temperature ranges safely.[15] Be aware that solvent can also influence reaction selectivity and rate independent of temperature.[16]

Problem 2: Significant Formation of 1-(benzyloxy)-3-fluorobenzene Byproduct

Q: My main isolated product is from protodeboronation. How can I suppress this temperature-driven side reaction?

A: This is a classic sign that your reaction conditions are too harsh for the C-B bond of your boronic acid. Temperature is the primary accelerator for this undesired pathway.

  • Potential Cause: The reaction temperature is too high, providing excess thermal energy that favors the protodeboronation pathway over the transmetalation step in the Suzuki-Miyaura cycle.

  • Troubleshooting Steps:

    • Reduce Temperature: This is the most critical adjustment. Lower the reaction temperature to the 60-70°C range. The desired coupling reaction will be slower, but you will significantly inhibit the decomposition of your boronic acid.

    • Minimize Water Content: Protodeboronation requires a proton source, which is often water from the solvent or base.[3] Use anhydrous solvents and consider a non-aqueous base system if possible. If an aqueous base is required, use the minimum necessary amount.

    • Change the Base: Strong bases can promote protodeboronation. Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[9]

    • Use a "Slow-Release" Strategy: For particularly challenging cases, consider converting the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate. Under the reaction conditions, the MIDA boronate slowly hydrolyzes to release a low concentration of the active boronic acid, minimizing its decomposition over time.[1][7]

Problem 3: The Reaction Starts but Stalls Before Reaching Completion

Q: My reaction shows good initial conversion, but then stops with significant starting material remaining. Why is this happening?

A: A stalling reaction often points to catalyst deactivation, a process that is highly sensitive to temperature.

  • Potential Cause: The catalyst is losing its activity over the course of the reaction due to thermal degradation or agglomeration.[11] The initial higher temperature may provide a good rate, but it isn't sustainable for the entire reaction time.

  • Troubleshooting Steps:

    • Lower the Operating Temperature: A lower temperature will extend the active lifetime of the catalyst. A reaction at 75°C for 12 hours is often more successful than one at 100°C that stalls after 2 hours.

    • Perform a Hot Filtration Test: To confirm if catalyst deactivation is the issue, you can run the reaction to partial conversion, filter the heterogeneous catalyst while hot, and see if the reaction continues in the filtrate. If it stops, the catalyst was heterogeneous and has likely died on its support.[13]

    • Select a More Thermally Stable Catalyst System: Consider using palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), which are designed to create more stable and active catalytic species that resist decomposition at higher temperatures.[17]

Data & Visualization

To provide a clearer picture, the following diagrams and tables summarize the key relationships and recommended parameters.

Logical Workflow for Troubleshooting

This diagram outlines a decision-making process when encountering low yields in your reaction.

G start Low Yield or Stalled Reaction check_reagents Verify Reagent & Catalyst Quality start->check_reagents check_temp Analyze Reaction Temperature check_reagents->check_temp Reagents OK protodeboronation Protodeboronation Byproduct Detected? check_temp->protodeboronation catalyst_death Catalyst Deactivation Suspected check_temp->catalyst_death Reaction stalls over time temp_too_low Temperature Likely Too Low protodeboronation->temp_too_low No temp_too_high Temperature Likely Too High protodeboronation->temp_too_high Yes increase_temp Action: Increase Temp. by 10°C temp_too_low->increase_temp decrease_temp Action: Decrease Temp. to 60-70°C Use Milder Base Ensure Anhydrous Conditions temp_too_high->decrease_temp catalyst_action Action: Lower Temperature Use More Robust Ligand catalyst_death->catalyst_action

Caption: A decision tree for troubleshooting common issues.

Competing Reaction Pathways

Temperature directly influences the kinetics of the desired catalytic cycle versus the undesired decomposition pathway.

G cluster_suzuki Suzuki-Miyaura Cycle (Productive) cluster_proto Protodeboronation (Decomposition) OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->OA Product Ar-Ar' RE->Product BoronicAcid Ar-B(OH)₂ BoronicAcid->TM Byproduct Ar-H BoronicAcid->Byproduct H₂O, Base ArX Ar-X ArX->OA Temp High Temperature (>90-100°C) Temp->Byproduct Accelerates cluster_suzuki cluster_suzuki Temp->cluster_suzuki Increases Rate

Caption: High temperature accelerates both pathways, but can disproportionately favor decomposition.

Recommended Starting Temperatures
Aryl Halide PartnerReactivityRecommended Temperature RangeNotes
Aryl Iodide High60 - 80°COften couples efficiently at lower temperatures, minimizing risk of protodeboronation.
Aryl Bromide Medium70 - 90°CThe most common scenario; this range balances reaction rate and reagent stability.
Aryl Triflate Medium-High70 - 90°CSimilar reactivity profile to bromides.
Aryl Chloride Low90 - 110°CRequires more thermal energy. Monitor closely for byproduct formation. May require specialized catalysts.[7]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.5 equiv.)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask or sealed reaction vial, stir bar, inert gas (Argon or Nitrogen) line, heating mantle or oil bath.

Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to achieve a 5:1 solvent ratio and a final concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction Execution:

    • Lower the sealed flask into an oil bath preheated to 80°C .

    • Begin vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol Notes:

  • Temperature Adjustment: If coupling with an aryl iodide, begin at 70°C. If using an aryl chloride, start at 90°C and be prepared to increase to 100°C if the reaction is slow, while carefully monitoring for byproduct formation.

  • Degassing: Thoroughly degassing the solvents by bubbling with an inert gas for 20-30 minutes is critical to prevent catalyst oxidation.

References

Validation & Comparative

comparison of 4-Benzyloxy-2-fluorophenylboronic acid with other ortho-fluorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Ortho-Fluorinated Phenylboronic Acids: A Comparative Analysis of 4-Benzyloxy-2-fluorophenylboronic Acid

In the fields of medicinal chemistry and materials science, the strategic introduction of fluorinated biaryl scaffolds is a cornerstone of molecular design. These motifs are prized for their ability to enhance metabolic stability, modulate electronic properties, and improve binding affinity.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical C-C bonds, with ortho-fluorinated phenylboronic acids serving as indispensable building blocks.[2]

This guide provides an in-depth comparison of this compound against other electronically diverse ortho-fluorinated phenylboronic acids. We will delve into their relative performance in the Suzuki-Miyaura coupling, explain the mechanistic rationale behind experimental choices, and offer practical guidance for researchers, scientists, and drug development professionals.

The Ortho-Fluoro Effect: More Than Just Sterics

The placement of a fluorine atom ortho to the boronic acid moiety is a deliberate design choice that imparts significant electronic and steric influences on the reagent's reactivity.

  • Electronic Influence : Fluorine's potent electronegativity creates a strong inductive electron-withdrawing effect, which can influence the Lewis acidity of the boron center and the kinetics of the transmetalation step in the catalytic cycle.[2][3]

  • Steric Guidance : The ortho substituent can sterically discourage undesirable side reactions, such as protodeboronation, a common challenge with electron-deficient or sterically hindered boronic acids.[4] This side reaction, where the boronic acid group is replaced by a hydrogen, can be accelerated under the basic conditions required for the coupling.[4]

  • Mechanistic Role : In some cases, an ortho-substituent can play a direct role in the catalytic cycle, potentially through chelation effects that stabilize transition states.[5][6]

The Reagents: A Comparative Overview

To frame our analysis, we will compare this compound with two other commercially available ortho-fluorinated phenylboronic acids that possess distinct electronic features: 2,4-Difluorophenylboronic acid and 2-Fluoro-5-(trifluoromethyl)phenylboronic acid .

FeatureThis compound2,4-Difluorophenylboronic Acid2-Fluoro-5-(trifluoromethyl)phenylboronic Acid
CAS Number 166744-78-1[7]144073-67-0352535-96-7[8]
Structure A benzyloxy group (electron-donating via resonance) and an ortho-fluoro group.Two fluoro groups, providing strong inductive electron withdrawal.[9][10]An ortho-fluoro and a para-trifluoromethyl group, both strongly electron-withdrawing.[11]
Key Application Synthesis of complex biaryls where the benzyloxy group acts as a stable protecting group for a phenol or is a key pharmacophoric element.[12]Introduction of the 2,4-difluorophenyl moiety, a common feature in pharmaceuticals like the anti-inflammatory drug Diflunisal.[13]Used to install a strongly electron-deficient aromatic ring, often to enhance metabolic stability or tune electronic properties in materials.[11]

The Suzuki-Miyaura Coupling: Mechanism and Practice

A successful cross-coupling hinges on a sound understanding of the reaction mechanism, which informs the rational selection of reagents and conditions.

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid partner to the palladium complex, and reductive elimination to form the biaryl product while regenerating the Pd(0) catalyst.[14] The base is crucial for activating the boronic acid to facilitate transmetalation.[15]

Suzuki_Cycle pd0 Pd(0)L_n pdi_complex Ar-Pd(II)L_n-X pd0->pdi_complex oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)L_n-Ar' pdi_complex->biaryl_pd_complex transmetalation Transmetalation biaryl_pd_complex->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Biaryl Product) reductive_elimination->product arx Ar-X (Aryl Halide) arx->oxidative_addition ar_boronic Ar'-B(OH)₂ (Boronic Acid) activated_boronate [Ar'-B(OH)₃]⁻ ar_boronic->activated_boronate base Base (e.g., K₂CO₃) base->activated_boronate activated_boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Self-Validating Experimental Protocol

This generalized protocol is a robust starting point for coupling the discussed boronic acids with a model aryl bromide, such as 4-bromoacetophenone.[16]

Caption: A generalized workflow for a laboratory-scale Suzuki-Miyaura coupling experiment.

Rationale for Experimental Choices:

  • Excess Boronic Acid : An excess (typically 1.2–1.5 equivalents) is used to counteract competitive homocoupling of the boronic acid and potential protodeboronation, ensuring the aryl halide is fully consumed.[13]

  • Catalyst : Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst suitable for a wide range of substrates. For more challenging couplings, particularly with aryl chlorides, more advanced catalyst systems with specialized ligands may be required.[15][17]

  • Base and Solvent : An aqueous base (like K₂CO₃ or K₃PO₄) in a biphasic solvent system (like Dioxane/H₂O or Toluene/H₂O) is standard. The base activates the boronic acid, and the solvent system effectively dissolves both the organic substrates and inorganic base.[4][14]

  • Inert Atmosphere : Degassing the solvent and maintaining an inert atmosphere is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

Head-to-Head Performance Analysis

The electronic nature of the substituents on the phenylboronic acid can significantly impact reaction outcomes. The following data, synthesized from literature reports on analogous systems, provides a predictive framework for performance.

Boronic AcidCoupling PartnerTypical YieldKey Scientific Insights
This compound 4-Bromoacetophenone88-96%The benzyloxy group is sterically bulky but electronically neutral-to-donating, generally leading to high yields. Its size does not typically impede coupling with common palladium catalysts.[18]
2,4-Difluorophenylboronic acid 4-Bromoacetophenone85-95%The second fluorine atom increases the electron-withdrawing character. While highly effective, these systems can be more prone to protodeboronation, sometimes requiring careful optimization of the base and temperature.[4][13]
2-Fluoro-5-(trifluoromethyl)phenylboronic acid 4-Bromoacetophenone80-92%The potent electron-withdrawing CF₃ group can slow the transmetalation step. These reactions may require slightly longer times or more active catalyst systems to achieve high conversion.[8][11]

The Strategic Value of the Benzyloxy Group

The 4-benzyloxy substituent is not merely a passive spectator; it offers unique synthetic advantages that make this compound a highly strategic reagent.

A Built-in Protecting Group: The benzyl ether is one of the most robust and widely used protecting groups for phenols. Its incorporation directly via the boronic acid streamlines synthetic routes by avoiding separate protection/deprotection steps around the coupling reaction. The benzyl group is readily cleaved under standard hydrogenolysis conditions (H₂, Pd/C) to unmask the free phenol for further functionalization.

Caption: Cleavage of the benzyl ether protecting group to yield the phenol.

Recommendations for the Researcher

The optimal choice of ortho-fluorinated phenylboronic acid is dictated entirely by the synthetic objective:

  • For installing a 2,4-difluorophenyl group , a common pharmacophore, 2,4-Difluorophenylboronic acid is the direct and logical choice.

  • For creating highly electron-deficient biaryls to enhance metabolic stability or tune optoelectronic properties, 2-Fluoro-5-(trifluoromethyl)phenylboronic acid is the superior reagent.

  • For synthesizing complex molecules featuring a phenol moiety , or where the benzyloxy group itself is a desired structural feature, This compound offers unparalleled synthetic efficiency by serving as both a key building block and a protected functional group carrier.

By understanding the subtle interplay of steric and electronic effects, and by leveraging the unique functionalities of each reagent, researchers can make informed decisions to accelerate their discovery programs.

References

A Comparative Guide to the Structural Validation of Compounds Synthesized from 4-Benzyloxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, 4-Benzyloxy-2-fluorophenylboronic acid stands out as a versatile and highly valuable building block. Its unique substitution pattern—featuring a fluorine atom, a benzyloxy protecting group, and a reactive boronic acid moiety—makes it an ideal precursor for the synthesis of complex molecular architectures, particularly through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] However, the very features that make this reagent so useful also necessitate a rigorous and multi-faceted approach to the structural validation of its synthetic derivatives.

This guide provides a comprehensive comparison of the essential analytical techniques required to unambiguously determine the structure of these novel compounds. As senior application scientists, we emphasize not just the "how" but the "why" behind our experimental choices, offering a framework for generating trustworthy, reproducible data—the cornerstone of scientific integrity.

The Imperative of Orthogonal Validation

No single analytical technique can provide a complete structural picture. A robust validation strategy relies on the convergence of data from orthogonal methods, each probing different aspects of the molecule's identity. For compounds derived from this compound, the primary toolkit consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray Crystallography.

dot

Caption: A logical workflow for the structural validation of synthesized compounds.

Performance Comparison of Core Analytical Techniques

The selection of an analytical technique is guided by the specific information required, sample availability, and desired throughput. Below is a comparative overview of the primary methods.

Analytical Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and electronic environment.Provides the most comprehensive structural information in solution. ¹⁹F NMR is a direct and highly sensitive probe.[3][4]Can be complex to interpret, especially with overlapping signals. Requires a relatively larger sample amount.
Mass Spectrometry (MS) Molecular weight and elemental composition (with HRMS).High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.[5]Does not provide detailed structural connectivity on its own; isomers are often indistinguishable.[5]
X-ray Crystallography Unambiguous 3D atomic arrangement in the solid state.Considered the "gold standard" for absolute structure determination.[6][7]Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not represent the solution conformation.

In-Depth Analysis: A Multi-Nuclear NMR Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For derivatives of this compound, a multi-pronged NMR strategy is essential.

The Power of ¹⁹F NMR

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR experiments.[8] Given that fluorine is absent in most biological systems, ¹⁹F NMR offers a background-free window to observe the molecule.[9] The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment, making it a powerful probe for confirming successful reaction and identifying subtle structural changes.[3][8]

  • Causality in Experimental Choice: We employ ¹⁹F NMR not just for confirmation but as a diagnostic tool. A significant change in the ¹⁹F chemical shift from the starting material provides immediate evidence of a chemical transformation at or near the fluorine-substituted ring.

¹H and ¹³C NMR: Deciphering Connectivity

While ¹⁹F NMR confirms the fluorine's environment, ¹H and ¹³C NMR are used to map out the full carbon-hydrogen framework. The fluorine atom introduces characteristic couplings to nearby protons (²JHF, ³JHF, ⁴JHF) and carbons (¹JCF, ²JCF, ³JCF), which are invaluable for assigning specific resonances.

  • Expert Insight: The magnitudes of these coupling constants provide critical distance and dihedral angle information. For instance, a large ³JHF coupling is indicative of a specific geometric relationship between the coupled proton and fluorine atoms, which can help in assigning regiochemistry.

2D NMR: Connecting the Dots

For complex structures where 1D spectra are ambiguous due to signal overlap, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon-proton pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking different fragments of the molecule.

dot

Caption: A workflow for comprehensive NMR-based structural elucidation.

High-Resolution Mass Spectrometry (HRMS): The Formula Confirmer

While NMR establishes the molecular skeleton, high-resolution mass spectrometry (HRMS) provides an exact molecular formula.[10] By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.[11][12]

  • Trustworthiness through Precision: A measured mass that matches the theoretical mass of the proposed structure to within a few parts per million (ppm) provides extremely high confidence in the assigned molecular formula. This self-validating check is critical for ensuring the identity of the target compound.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.[5]

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5mm NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. Use a known fluorine-containing compound as an external standard if precise chemical shift referencing is required.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) using standard instrument parameters.

Protocol 2: HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[5]

  • Analysis: Infuse the sample solution into an HRMS instrument (e.g., Orbitrap or TOF).

  • Data Processing: Determine the m/z of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass.

Conclusion

The structural validation of compounds synthesized from this compound is a critical process that demands a meticulous and integrated analytical approach. By combining the detailed connectivity information from a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) with the precise elemental composition provided by HRMS, researchers can establish a high degree of confidence in their synthetic outcomes. For ultimate confirmation, particularly of stereochemistry, X-ray crystallography remains the definitive technique. Adhering to this self-validating, multi-technique workflow ensures the scientific integrity of the data and accelerates the pace of discovery and development.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Benzyloxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the robust and accurate quantification of synthetic intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Benzyloxy-2-fluorophenylboronic acid, a key building block in various synthetic pathways, demands precise analytical control. This guide provides a comparative analysis of the principal analytical methodologies for its quantification, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The choice of an analytical method is not merely a technical decision but a strategic one, dictated by the specific requirements of the analytical challenge at hand—be it reaction monitoring, impurity profiling, or final product release testing. Herein, we will dissect the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of this critical intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC stands as the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it an ideal first choice for this compound. Its versatility in separation modes and detection methods allows for tailored approaches to achieve the desired sensitivity and selectivity.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle: RP-HPLC separates compounds based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This compound, with its aromatic rings, possesses sufficient hydrophobicity to be well-retained and separated from more polar impurities. The presence of the phenyl and benzyl groups provides a strong chromophore, allowing for sensitive detection using a UV detector.

Causality in Experimental Choices: The selection of a C18 column is a logical starting point due to its wide applicability and proven performance for a vast range of pharmaceutical compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid helps to suppress the ionization of the boronic acid's hydroxyl groups, leading to more consistent retention times and sharper peaks.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute with the same solvent to create calibration standards and sample solutions.

Self-Validating System: The method's validity is continuously monitored through system suitability tests, including replicate injections of a standard to assess retention time precision, peak area reproducibility, and theoretical plates. Method validation should be performed according to ICH guidelines, assessing linearity, accuracy, precision, specificity, and robustness.[1][2][3][4][5]

HPLC with Mass Spectrometric Detection (HPLC-MS)

For enhanced selectivity and sensitivity, especially for trace-level quantification or in complex matrices, coupling HPLC with a mass spectrometer is the gold standard.

Principle: Following chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and detected based on its mass-to-charge ratio (m/z). This provides a high degree of specificity, as it confirms the identity of the analyte. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form boroxines.[6] However, with optimized conditions, these issues can be mitigated.

Causality in Experimental Choices: ESI in negative ion mode is often preferred for boronic acids as it can readily deprotonate the hydroxyl groups. The use of a mobile phase containing a volatile buffer like ammonium acetate helps to improve ionization efficiency and signal stability.[6]

Experimental Protocol: HPLC-MS

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions: Similar to the RP-HPLC-UV method, but with a mobile phase of 10 mM ammonium acetate in water (A) and acetonitrile (B).[6]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • MRM Transitions: Monitor for the parent ion of this compound and a characteristic fragment ion.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Serial Dilution for Standards Dissolution->Dilution Autosampler Autosampler Injection Dilution->Autosampler Inject Samples & Standards Column C18 Column Separation Autosampler->Column Detector UV or MS Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography (GC): A High-Resolution Alternative with a Caveat

GC offers exceptional separation efficiency and is a powerful tool for the analysis of volatile and thermally stable compounds. However, boronic acids, including this compound, are generally non-volatile and prone to degradation at the high temperatures required for GC analysis. Therefore, a derivatization step is mandatory.

Principle: Derivatization converts the non-volatile boronic acid into a volatile and thermally stable derivative that can be readily analyzed by GC. Common derivatizing agents for boronic acids include silylating agents (e.g., BSTFA) or agents that form cyclic esters (e.g., with diols).[7][8]

Causality in Experimental Choices: Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective strategy. It replaces the acidic protons on the boronic acid hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability. GC-MS is the preferred detection method as it provides definitive identification of the derivatized analyte.

Experimental Protocol: GC-MS (with Derivatization)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 amu.

  • Derivatization Procedure:

    • Accurately weigh 1 mg of this compound into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Self-Validating System: The derivatization reaction yield and reproducibility are critical parameters to validate. This can be assessed by analyzing derivatized standards at different concentrations and evaluating the linearity of the response. The use of an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.[7]

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Derivatization Addition of Derivatizing Agent & Heating Dissolution->Derivatization Injection GC Injection Derivatization->Injection Inject Derivatized Sample Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometer Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis Detection->MassSpectrum Integration Peak Integration TIC->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS following derivatization.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Quantification Method

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound.[9][10][11][12][13]

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration, the absolute concentration of the analyte can be determined.

Causality in Experimental Choices: ¹H NMR is the most common nucleus for qNMR due to its high natural abundance and sensitivity. The selection of a suitable internal standard is critical; it must be stable, of high purity, have resonances that do not overlap with the analyte, and be accurately weighed. Maleic acid or dimethyl sulfone are potential candidates. The choice of a deuterated solvent that fully dissolves both the analyte and the internal standard is also crucial.

Experimental Protocol: ¹H qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Certified reference material of maleic acid.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons or the benzylic CH₂ protons can be used. For maleic acid, the two olefinic protons will give a singlet.

  • Calculation: The concentration of the analyte is calculated using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

Self-Validating System: The accuracy of qNMR relies heavily on the purity and accurate weighing of the internal standard. The use of a certified reference material traceable to a national metrology institute provides the highest level of confidence. The proper setting of the relaxation delay is also a critical, self-validating parameter; this can be confirmed by running experiments with varying delays to ensure the integral ratios remain constant.

Logical Relationship Diagram: qNMR Principle

qNMR_Principle Analyte Analyte (Unknown Concentration) NMR_Measurement NMR Measurement Analyte->NMR_Measurement Standard Internal Standard (Known Concentration & Purity) Standard->NMR_Measurement Integral_Analyte Integral of Analyte Signal (I_analyte) NMR_Measurement->Integral_Analyte Integral_Standard Integral of Standard Signal (I_std) NMR_Measurement->Integral_Standard Calculation Proportionality Calculation Integral_Analyte->Calculation Integral_Standard->Calculation Result Absolute Concentration of Analyte Calculation->Result

Caption: The principle of quantitative NMR (qNMR) for absolute concentration determination.

Comparative Summary of Analytical Methods

ParameterRP-HPLC-UVHPLC-MSGC-MS (with Derivatization)qNMR
Principle Chromatographic separation based on hydrophobicity, UV detection.Chromatographic separation, mass-based detection.Chromatographic separation of volatile derivatives, mass-based detection.Proportionality of NMR signal area to the number of nuclei.
Sample Throughput HighHighModerate (due to derivatization)Moderate
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)[14]Excellent (ng/mL range)Moderate (mg/mL range)
Selectivity GoodExcellentExcellentGood
Quantification Relative (requires calibration curve)Relative (requires calibration curve)Relative (requires calibration curve with internal standard)Absolute (primary method)
Development Complexity Low to moderateModerate to highHighModerate
Instrumentation Cost Low to moderateHighModerateHigh
Key Advantage Robust, widely available, routine QC.High sensitivity and specificity.High resolution for volatile impurities.No need for a specific reference standard of the analyte.
Key Limitation Lower sensitivity than MS.Matrix effects, instrument complexity.Mandatory, potentially complex derivatization.Lower sensitivity, requires high-field NMR.

Conclusion and Recommendations

The selection of the most appropriate analytical method for the quantification of this compound is a multifactorial decision.

  • For routine quality control and in-process monitoring where high throughput and robustness are key, RP-HPLC-UV is the recommended method. It offers a good balance of performance, cost, and ease of use.

  • When trace-level quantification of impurities or analysis in complex biological matrices is required, HPLC-MS is the superior choice due to its unparalleled sensitivity and selectivity.[15][16]

  • GC-MS can be a valuable orthogonal technique for impurity profiling, particularly for identifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis. However, the necessity of derivatization makes it less suitable for high-throughput applications.

  • qNMR serves as an invaluable tool for the certification of reference materials and for obtaining a highly accurate, absolute purity value without the need for a specific standard of this compound. It is the gold standard for primary quantification.

Ultimately, a well-equipped analytical laboratory will leverage the strengths of each of these techniques to build a comprehensive analytical control strategy, ensuring the quality and consistency of this compound throughout the drug development lifecycle.

References

A Comparative Spectroscopic and Reactivity Analysis of 4-Benzyloxy-2-fluorophenylboronic Acid and its Alternatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Strategic Reagent Selection and Product Characterization

In the synthesis of complex biaryl scaffolds, crucial components of many pharmaceutical agents and advanced materials, the choice of boronic acid reagent in Suzuki-Miyaura cross-coupling reactions is a critical determinant of success. This guide provides an in-depth comparative analysis of 4-Benzyloxy-2-fluorophenylboronic acid, a versatile yet sometimes challenging building block. We will objectively evaluate its performance against viable alternatives, supported by experimental data and detailed spectroscopic analysis of the resulting products. This guide is designed to empower researchers to make informed decisions in reagent selection, optimize reaction conditions, and accurately characterize their final compounds.

The Strategic Importance of the 4-Aryloxy-2-fluorophenyl Moiety

The 4-aryloxy-2-fluorophenyl structural motif is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the aryloxy group provides a handle for further functionalization or can be a key pharmacophoric element. The benzyloxy group in this compound serves as a common protecting group for the phenol, which can be cleaved under specific conditions to reveal the free hydroxyl group.

However, the steric bulk of the benzyloxy group and the electronic effects of the ortho-fluorine atom can influence the efficiency of the Suzuki-Miyaura coupling. Therefore, understanding the reactivity of this reagent in comparison to its alternatives is paramount for efficient synthesis design.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The choice of protecting group on the boronic acid can significantly impact reaction yields and deprotection strategies. Below is a comparative overview of the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling with an aryl bromide.

Table 1: Comparative Performance of Phenylboronic Acids in a Representative Suzuki-Miyaura Coupling

Boronic Acid ReagentProtecting GroupTypical Yield (%)Deprotection ConditionsAdvantages & Disadvantages
This compound Benzyl (Bn)85-95[1]Hydrogenolysis (e.g., H₂, Pd/C)Advantages: Generally high yields. Disadvantages: Deprotection incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[1]
4-Methoxy-2-fluorophenylboronic acid Methyl (Me)80-90[1]Harsh (e.g., BBr₃)Advantages: Good yields. Disadvantages: Deprotection requires harsh, corrosive, and moisture-sensitive reagents, limiting functional group tolerance.[1]
4-(tert-Butoxy)-2-fluorophenylboronic acid tert-Butyl (t-Bu)75-85[1]Mildly acidic (e.g., TFA)Advantages: Mild, acid-labile deprotection with volatile byproducts. Disadvantages: Steric hindrance can lead to slightly lower yields. Not suitable for acid-sensitive substrates.
2-Fluoro-4-(methoxymethoxy)phenylboronic acid Methoxymethyl (MOM)80-90[1]Mildly acidic (e.g., HCl in alcohol)Advantages: Good yields with mild, acid-catalyzed deprotection. Disadvantages: May not be suitable for molecules containing other acid-labile groups.

This data highlights a crucial trade-off between reaction yield and the orthogonality of the deprotection strategy. While the benzyloxy-protected reagent often provides excellent yields, the need for hydrogenation for deprotection can be a significant limitation in complex molecule synthesis. For substrates sensitive to hydrogenation, the tert-butoxy and methoxymethyl protected analogues offer valuable alternatives with milder, acid-based deprotection strategies.[1]

Spectroscopic Analysis of a Representative Reaction Product: 4'-Methoxy-2-fluoro-4-benzyloxybiphenyl

Expected Spectroscopic Data for 4'-Methoxy-2-fluoro-4-benzyloxybiphenyl:

Spectroscopic TechniqueExpected Features
¹H NMR - Aromatic protons of the biphenyl system appearing as multiplets in the range of δ 6.8-7.6 ppm. - A singlet for the methoxy group protons around δ 3.8 ppm. - A singlet for the benzylic protons of the benzyloxy group around δ 5.1 ppm. - Aromatic protons of the benzyl group appearing as multiplets in the range of δ 7.3-7.5 ppm.
¹³C NMR - Aromatic carbons of the biphenyl system in the range of δ 110-160 ppm. - A signal for the methoxy carbon around δ 55 ppm. - A signal for the benzylic carbon around δ 70 ppm. - Signals for the aromatic carbons of the benzyl group in the range of δ 127-137 ppm. - The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
IR Spectroscopy - C-O-C stretching vibrations for the ether linkages (methoxy and benzyloxy) in the region of 1250-1000 cm⁻¹. - C-F stretching vibration around 1200-1100 cm⁻¹. - C=C stretching vibrations for the aromatic rings in the region of 1600-1450 cm⁻¹.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₂₀H₁₇FO₂).

The interpretation of these spectra is crucial for confirming the successful synthesis of the desired product and for identifying any potential byproducts. For instance, the presence of signals corresponding to the starting materials or homocoupling products would indicate an incomplete or inefficient reaction.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the Suzuki-Miyaura coupling reaction and the subsequent spectroscopic analysis.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Boronic acid (e.g., this compound, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/Water, 2:1 mixture, 0.2 M)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a round-bottom flask, add the aryl halide, boronic acid, and base.

  • Degas the mixture by purging with an inert gas for 15 minutes.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

  • Obtain the mass spectrum of the purified product using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_analysis Product & Analysis Aryl_Halide Aryl Halide (e.g., 4-Bromoanisole) Reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) Aryl_Halide->Reaction Boronic_Acid Boronic Acid (e.g., this compound) Boronic_Acid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Biaryl Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Experimental workflow for Suzuki-Miyaura coupling and product analysis.

Reagent_Selection_Logic Start Start: Need 4-Hydroxy-2-fluorobiaryl Check_Substrate Are there reducible functional groups in the starting materials or product? Start->Check_Substrate Use_Benzyloxy Use this compound Check_Substrate->Use_Benzyloxy No Consider_Alternatives Consider Alternatives: - 4-(tert-Butoxy)-2-fluorophenylboronic acid - 2-Fluoro-4-(methoxymethoxy)phenylboronic acid Check_Substrate->Consider_Alternatives Yes Proceed Proceed with Synthesis Use_Benzyloxy->Proceed Consider_Alternatives->Proceed

Caption: Logic diagram for selecting the appropriate boronic acid reagent.

Conclusion and Future Outlook

This compound is a highly effective reagent for the synthesis of biaryl compounds, often providing high yields in Suzuki-Miyaura coupling reactions. However, the necessity of hydrogenation for deprotection of the benzyl group presents a significant limitation for substrates containing reducible functional groups. In such cases, alternative protecting groups like tert-butyl or methoxymethyl offer milder, acid-labile deprotection pathways, albeit sometimes with slightly compromised reaction yields.

The choice of boronic acid should therefore be a strategic decision based on the overall synthetic route and the functional group tolerance of the substrate. A thorough spectroscopic analysis of the reaction products is essential to confirm the desired structure and purity. As the demand for complex, fluorinated biaryls in drug discovery and materials science continues to grow, the development of new, more versatile protecting group strategies for boronic acids will be a key area of future research.

References

comparative study of 4-Benzyloxy-2-fluorophenylboronic acid and 4-benzyloxy-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Benzyloxy-2-fluorophenylboronic Acid and 4-benzyloxy-3-fluorophenylboronic Acid for Synthetic Applications

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, fluorinated organic compounds serve as indispensable building blocks. The strategic introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Phenylboronic acids are cornerstone reagents for constructing complex molecular architectures, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

This guide presents a comparative analysis of two structurally similar yet electronically distinct isomers: This compound and 4-benzyloxy-3-fluorophenylboronic acid . The subtle change in the fluorine atom's position—from ortho to the boronic acid group to meta—imparts significant differences in their reactivity, stability, and utility. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and experimental data to guide the selection and application of these versatile reagents.

Structural and Physicochemical Properties: A Tale of Two Isomers

The foundational difference between these two reagents lies in the placement of the highly electronegative fluorine atom on the phenyl ring. This positioning dictates the electronic environment of the boronic acid moiety and the aromatic ring itself.

G cluster_0 This compound cluster_1 4-benzyloxy-3-fluorophenylboronic acid a a b b

Caption: Chemical structures of the ortho-fluoro (left) and meta-fluoro (right) isomers.

The electronic influence of fluorine is twofold: a powerful, distance-dependent electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M) via its lone pairs.[2]

  • This compound (Ortho Isomer): The fluorine atom is in the ortho position relative to the boronic acid. Here, the inductive effect is at its strongest, significantly increasing the Lewis acidity of the boron center. However, this proximity also introduces steric hindrance around the reactive site, which can impede its interaction with the palladium catalyst during the transmetalation step of a cross-coupling reaction.

  • 4-benzyloxy-3-fluorophenylboronic Acid (Meta Isomer): With the fluorine in the meta position, the powerful -I effect still enhances the boron's Lewis acidity, though less intensely than in the ortho isomer.[3][4] Crucially, the mesomeric effect does not extend to the meta position, meaning there is no counteracting electron donation towards the ipso-carbon. This position offers a potent electronic activation with significantly less steric bulk compared to the ortho isomer, a combination that often proves beneficial for reactivity.[5]

The following table summarizes the key physicochemical properties of these compounds.

PropertyThis compound4-benzyloxy-3-fluorophenylboronic acid
CAS Number 166744-78-1[6][7]133057-83-7[8][9]
Molecular Formula C₁₃H₁₂BFO₃[6][7]C₁₃H₁₂BFO₃[9]
Molecular Weight 246.04 g/mol [7]246.04 g/mol [10]
Appearance White to off-white crystalline powderWhite to yellow solid[11]
Purity ≥96%≥98%[11]
Storage RefrigeratorRoom temperature, inert atmosphere[11][12]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental tool for C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[13] The efficiency of this reaction is highly dependent on the electronic and steric nature of the boronic acid substrate.

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-OR'(L2) R1-Pd(II)-OR'(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-OR'(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OH)2) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The critical transmetalation step involves the transfer of the organic group (R²) from the boron atom to the palladium center. The rate of this step is influenced by the Lewis acidity of the boronic acid; higher acidity facilitates the formation of the reactive boronate complex (R-B(OH)₃⁻), which is essential for the transfer.

  • Reactivity of the Ortho Isomer: The 2-fluoro substituent provides strong electronic activation, which should, in theory, accelerate transmetalation. However, this is often counteracted by steric hindrance. The bulky benzyloxy group combined with the ortho-fluorine can obstruct the approach of the palladium complex, potentially requiring more forcing conditions, specialized bulky ligands (e.g., SPhos, XPhos), or leading to lower overall yields compared to less hindered analogues.

  • Reactivity of the Meta Isomer: The 3-fluoro isomer presents a more favorable profile. It retains significant electronic activation from the inductive effect of fluorine, promoting the formation of the reactive boronate species.[3][4] With the substituent in the meta position, the steric barrier around the C-B bond is substantially lower. This combination of electronic activation and reduced steric hindrance typically translates to faster reaction rates and higher yields under standard Suzuki-Miyaura conditions, making it a more versatile and reliable coupling partner in many cases.[5]

Hypothetical Performance Data

ParameterThis compound4-benzyloxy-3-fluorophenylboronic acid
Catalyst System Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
Reaction Temp. 90 °C90 °C
Expected Time 8-16 hours4-8 hours
Expected Yield 65-80%85-95%
Key Consideration Potential for slower reaction due to sterics. May require a more active catalyst system for challenging substrates.Generally robust and high-yielding. Less sensitive to catalyst/ligand choice.

Experimental Protocols: A Practical Guide

To ensure trustworthy and reproducible results, the following self-validating protocols are provided. The causality behind the choice of reagents is critical: a palladium(II) precatalyst like Pd(OAc)₂ is reduced in situ to the active Pd(0) species, bulky phosphine ligands like SPhos stabilize the catalyst and promote oxidative addition/reductive elimination, and a base like K₃PO₄ is required to activate the boronic acid.[14]

Protocol 1: Suzuki-Miyaura Coupling of 4-benzyloxy-3-fluorophenylboronic acid (Meta Isomer)

This protocol outlines a general procedure for coupling the meta isomer with an aryl bromide.

Materials:

  • 4-benzyloxy-3-fluorophenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), 4-benzyloxy-3-fluorophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound (Ortho Isomer)

This protocol is adapted for the potentially less reactive ortho isomer, employing a slightly more robust catalyst system.

Materials:

  • This compound (1.3 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.3 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.045 mmol), and K₂CO₃ (2.0 mmol) to a Schlenk flask.

  • Atmosphere Exchange: Remove the flask from the glovebox (if used) and connect to a Schlenk line.

  • Solvent Addition: Add degassed toluene (5 mL) via syringe.

  • Reaction Execution: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress. Expect longer reaction times (8-16 hours) compared to the meta isomer.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Conclusion and Recommendations

Both this compound and 4-benzyloxy-3-fluorophenylboronic acid are valuable reagents for introducing a fluorinated benzyloxy-phenyl moiety into target molecules. However, their performance is not interchangeable.

  • 4-benzyloxy-3-fluorophenylboronic acid emerges as the more versatile and generally more reactive of the two isomers. Its favorable balance of electronic activation and minimal steric hindrance makes it an excellent choice for a wide range of Suzuki-Miyaura couplings, often providing high yields under standard conditions.[5][15] It is the recommended starting point for most synthetic campaigns.

  • This compound is a more specialized reagent. While its strong electronic activation is notable, the associated steric hindrance can be a significant challenge, potentially requiring more rigorous optimization of catalysts, ligands, and reaction conditions. It may be best employed when the specific ortho-fluoro substitution pattern is an absolute structural requirement for the final target molecule.

By understanding the underlying principles of their reactivity, chemists can make informed decisions, streamline their synthetic routes, and ultimately accelerate the pace of discovery in medicine and materials science.

References

A Senior Application Scientist's Guide to the Synthesis and HPLC-MS Validation of Biaryl Compounds Using 4-Benzyloxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Fluorinated Biaryls

In the landscape of modern drug discovery and materials science, the biaryl scaffold is a privileged structure, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The introduction of fluorine atoms into these scaffolds can profoundly enhance molecular properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated biaryls particularly valuable targets.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing these C-C bonds, lauded for its functional group tolerance and the relative stability of its organoboron reagents.[5][6]

This guide provides an in-depth examination of the synthesis of a model biaryl compound using 4-Benzyloxy-2-fluorophenylboronic acid. This specific reagent is of great interest as it introduces both a fluorine atom and a masked phenol (via the benzyloxy protecting group), offering multiple avenues for subsequent molecular elaboration.[7] We will explore the rationale behind selecting optimal reaction conditions through a comparative analysis and provide a detailed protocol for reaction validation using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), the gold standard for reaction monitoring and purity assessment in modern synthetic chemistry.[8]

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to troubleshooting and optimizing the reaction. The process is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The base is not a mere spectator; its crucial role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[9][10]

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition ArX Aryl Halide (Ar¹-X) ArX->PdII_complex PdII_Ar_complex Ar¹-Pd(II)L₂-Ar² PdII_complex->PdII_Ar_complex Transmetalation Boronic_Acid Boronic Acid (Ar²-B(OH)₂) + Base Boronate_Complex Boronate 'ate' Complex [Ar²-B(OH)₃]⁻ Boronic_Acid->Boronate_Complex Activation Boronate_Complex->PdII_complex PdII_Ar_complex->Pd0 Reductive Elimination Product Biaryl Product (Ar¹-Ar²) PdII_Ar_complex->Product

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Part 1: Comparative Synthesis of a Model Biaryl

To illustrate the principles of reaction optimization, we will target the synthesis of 4'-Benzyloxy-2'-fluoro-4-methoxy-1,1'-biphenyl. This involves the coupling of this compound with 4-bromoanisole. The choice of catalyst, base, and solvent can dramatically impact reaction efficiency, yield, and purity.

Causality Behind Experimental Choices:
  • Catalyst System (Palladium Source & Ligand): The "zerovalent" palladium, Pd(0), is the active catalyst.[6] While Pd(PPh₃)₄ can be used directly, it can suffer from ligand scrambling.[11] Modern catalyst systems often generate the active Pd(0) species in situ from a stable Pd(II) precatalyst (like Pd(OAc)₂) and a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with less reactive aryl chlorides or hindered substrates.[6]

  • Base: The base's strength and solubility are critical. Inorganic bases are most common.[9]

    • K₂CO₃ (Potassium Carbonate): A moderately strong, inexpensive base, effective in many standard couplings.

    • K₃PO₄ (Potassium Phosphate): A stronger base, often beneficial for less reactive aryl halides or hindered coupling partners.

    • CsF (Cesium Fluoride): A milder base useful for base-sensitive substrates.[11] Fluoride ions can also play a direct role in the catalytic cycle by forming highly reactive intermediates, though high concentrations can be inhibitory.[12][13]

  • Solvent: A biphasic solvent system, typically an organic solvent with water, is common. Water helps dissolve the inorganic base, while the organic solvent solubilizes the reagents and catalyst.[5] Dioxane and Toluene are standard choices.

Comparison of Reaction Conditions

The following table presents illustrative data from three parallel experiments designed to compare the efficacy of different reaction conditions. Each reaction was run for 4 hours at 90 °C and monitored by HPLC-MS.

Condition Catalyst System Base Solvent Conversion (%) Product Purity (by HPLC Area %) Key Byproduct
A Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O (4:1)85%91%Boronic Acid Homocoupling
B Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O (4:1)>99%98%Minor Deborylation
C PdCl₂(dppf) (3 mol%)CsFTHF/H₂O (4:1)70%94%Unreacted 4-bromoanisole

Analysis of Results:

  • Condition A provides a respectable conversion but suffers from homocoupling of the boronic acid, a common side reaction.

  • Condition C shows lower conversion, suggesting that for this specific coupling with an aryl bromide, CsF is not a sufficiently strong activator.

  • Condition B emerges as the optimal choice, achieving full conversion and high product purity. The combination of a modern, bulky ligand (SPhos) with a strong base (K₃PO₄) effectively drives the reaction to completion, minimizing side products.

Optimized Experimental Protocol: Synthesis

This protocol is based on the superior results from Condition B .

  • Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), this compound (270 mg, 1.1 mmol, 1.1 equiv.), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. Seal the flask with a septum. Degas the mixture thoroughly for 15 minutes by bubbling argon gas through the solution.

  • Reaction: Place the flask under a positive pressure of argon and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously for 4 hours.

  • Monitoring: After 4 hours, cool the reaction to room temperature. Withdraw a ~10 µL aliquot, dilute it with 1 mL of acetonitrile, vortex, and filter through a 0.22 µm syringe filter for HPLC-MS analysis to confirm completion.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4'-Benzyloxy-2'-fluoro-4-methoxy-1,1'-biphenyl.

Part 2: Rigorous Validation by HPLC-MS

Validation confirms the identity and purity of the synthesized product. HPLC-MS is the ideal technique, providing both chromatographic separation (purity) and mass-to-charge ratio data (identity).

Method Development & Rationale:
  • Chromatography (HPLC):

    • Column: A reversed-phase C18 column is the workhorse for small organic molecules, separating compounds based on hydrophobicity.

    • Mobile Phase: A gradient of water and acetonitrile (ACN) is used. ACN is the strong organic solvent that elutes the compounds. A small amount of acid (e.g., 0.1% formic acid) is added to both phases to protonate analytes (improving peak shape and ESI efficiency) and standardize the pH.

    • Gradient Elution: Starting with a high water percentage and gradually increasing the ACN percentage allows for the separation of compounds with a wide range of polarities, from polar starting materials to the more nonpolar biaryl product.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for these molecules. Positive ion mode ([M+H]⁺) is typically effective for biaryls.

    • Detection: A quadrupole or time-of-flight (TOF) analyzer will provide accurate mass measurements.

Expected Mass-to-Charge (m/z) Ratios
Compound Formula Exact Mass Expected Ion [M+H]⁺
4-Bromoanisole (SM)C₇H₇BrO185.97186.98 / 188.98 (Br isotopes)
This compound (SM)C₁₃H₁₂BFO₃246.09247.09
Product: 4'-Benzyloxy-2'-fluoro-4-methoxy-1,1'-biphenylC₂₀H₁₇FO₂320.12321.13
Homocoupling Byproduct: 4,4'-Dibenzyloxy-2,2'-difluorobiphenylC₂₆H₂₀F₂O₂402.14403.15
Optimized Protocol: HPLC-MS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the purified product in 1.0 mL of acetonitrile or methanol to create a ~100 µg/mL stock solution. Further dilute this solution 1:10 in acetonitrile for a final concentration of ~10 µg/mL.

  • Instrumentation Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • MS System: Agilent 6120 Quadrupole LC/MS or equivalent with ESI source.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Gradient Program:

    • 0.0 min: 50% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 50% B

    • 12.0 min: End of run.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100–600.

    • Fragmentor Voltage: 70 V.

    • Gas Temperature: 350 °C.

    • Gas Flow: 12 L/min.

  • Data Acquisition & Analysis: Inject the sample and acquire the data. Integrate the peaks in the chromatogram to determine the purity by area percentage. Extract the mass spectrum for the main product peak and confirm that the observed m/z matches the expected [M+H]⁺ value of 321.13 .

Integrated Workflow: From Synthesis to Validation

The entire process, from reaction setup to final validation, can be visualized as a logical and self-validating workflow. This ensures that each step informs the next, leading to a reliable and reproducible synthesis of the target biaryl.

Workflow cluster_synthesis Synthesis Stage cluster_analysis Validation Stage reagents 1. Reagent & Catalyst Selection/Weighing setup 2. Reaction Setup (Solvent, Degassing) reagents->setup reaction 3. Controlled Heating (90°C, 4h) setup->reaction workup 4. Aqueous Workup & Extraction reaction->workup hplc_ms 7. HPLC-MS Analysis reaction->hplc_ms In-Process Control (Aliquot Check) purify 5. Flash Chromatography workup->purify sample_prep 6. Sample Preparation (Dilution) purify->sample_prep Final Product sample_prep->hplc_ms data_analysis 8. Data Interpretation (Purity & Mass) hplc_ms->data_analysis final_report final_report data_analysis->final_report Final Report: Validated Product

Caption: Integrated workflow for biaryl synthesis and HPLC-MS validation.

Conclusion

The successful synthesis of complex molecules like 4'-Benzyloxy-2'-fluoro-4-methoxy-1,1'-biphenyl hinges on a rational approach to reaction optimization and a robust method for analytical validation. By comparing different catalyst systems and bases, we identified a highly efficient protocol for the Suzuki-Miyaura coupling of this compound. The subsequent detailed HPLC-MS methodology provides an unambiguous confirmation of the product's identity and a quantitative measure of its purity. This integrated workflow, combining thoughtful synthetic design with rigorous analytical oversight, represents a best-practice approach for researchers in the pharmaceutical and chemical industries, ensuring both the efficiency of the synthesis and the quality of the final compound.

References

alternative reagents to 4-Benzyloxy-2-fluorophenylboronic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Alternative Reagents for 4-Benzyloxy-2-fluorophenylboronic Acid in Cross-Coupling Reactions

Introduction: Beyond the Workhorse Reagent

The 4-benzyloxy-2-fluorophenyl moiety is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom ortho to the coupling site and the versatile benzyloxy group, make it a key building block in pharmaceuticals targeting oncology, inflammation, and neurodegenerative diseases. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical aryl-aryl bond using this fragment.

For years, this compound has been the default reagent for this transformation. However, researchers frequently encounter challenges related to its modest stability, propensity for protodeboronation, and purification difficulties, which can impede reaction optimization and scale-up. This guide provides a comparative analysis of robust and often superior alternatives, offering experimental insights and data-driven recommendations to help scientists select the optimal reagent for their specific synthetic context.

The Benchmark: Understanding this compound

This compound is a commercially available and widely used reagent. The ortho-fluoro substituent can accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to efficient coupling. However, this activation also contributes to its primary drawback: instability.

Advantages:

  • Commercial Availability: Readily accessible from numerous suppliers.

  • Established Reactivity: A vast body of literature exists detailing its use.

  • Activated System: The ortho-fluoro group can promote high coupling efficiency.

Limitations:

  • Protodeboronation: Susceptible to cleavage of the C-B bond by moisture or acidic/basic conditions, leading to the formation of 1-(benzyloxy)-3-fluorobenzene as a byproduct and reduced yields.

  • Storage Instability: Can dehydrate to form boroxines upon storage, which may exhibit different reactivity and stoichiometry.

  • Purification Challenges: The polar nature of boronic acids can complicate chromatographic purification, leading to streaking and potential decomposition on silica gel.

Baseline Experimental Protocol: Suzuki-Miyaura Coupling

This protocol represents a typical starting point for a coupling reaction using the boronic acid.

  • To a reaction vial, add this compound (1.2 equiv.), the aryl halide partner (1.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (2 mol%).

  • Add a suitable base, for example, K₂CO₃ (2.0 equiv.).

  • The vial is sealed, evacuated, and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Superior Alternatives: A Data-Driven Comparison

The limitations of the boronic acid have spurred the development of more stable and reliable alternatives. The most prominent among these are potassium trifluoroborate salts and MIDA boronates.

Potassium 4-Benzyloxy-2-fluorophenyltrifluoroborate

Potassium organotrifluoroborates (R-BF₃K) are highly stable, crystalline solids that are exceptionally resistant to protodeboronation. They are monomeric, air-stable, and generally unreactive until activated within the palladium catalytic cycle, making them ideal for high-throughput screening and library synthesis.

Rationale for Use: The B-F bonds in the trifluoroborate anion render the boron atom less electrophilic and sterically shielded, preventing premature degradation. In the presence of a base and water, they slowly hydrolyze to release the active boronic acid in situ, ensuring a low, steady-state concentration that minimizes side reactions.

cluster_prep Preparation cluster_coupling Suzuki-Miyaura Coupling BoronicAcid 4-Benzyloxy-2- fluorophenylboronic acid Prep Stir at RT BoronicAcid->Prep KHF2 KHF₂ KHF2->Prep Acetone Acetone/H₂O Acetone->Prep Salt Potassium 4-Benzyloxy-2- fluorophenyltrifluoroborate (Crystalline Solid) Prep->Salt Reaction Heat (80 °C) Salt->Reaction ArylHalide Ar-X Partner ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂ + SPhos) Catalyst->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., THF/H₂O) Solvent->Reaction Product Coupled Product Reaction->Product

Caption: Preparation and use of a potassium trifluoroborate salt.

ParameterThis compoundPotassium 4-Benzyloxy-2-fluorophenyltrifluoroborate
Stability Moderate; sensitive to moisture and heat.High; air-stable, crystalline solid.
Handling Requires inert atmosphere for long-term storage.Can be handled on the benchtop.
Purity Often contains boroxine anhydrides.High purity, well-defined stoichiometry.
Typical Yield Good to excellent, but variable.Consistently high to excellent.
Side Reactions Prone to protodeboronation.Highly resistant to protodeboronation.
  • In a reaction vial, combine potassium 4-benzyloxy-2-fluorophenyltrifluoroborate (1.5 equiv.), the aryl halide (1.0 equiv.), Pd(OAc)₂ (2 mol%), and a suitable ligand like SPhos (4 mol%).

  • Add a base, typically Cs₂CO₃ (3.0 equiv.).

  • Seal the vial, evacuate, and backfill with an inert gas (Argon) three times.

  • Add degassed solvents, such as a 10:1 mixture of THF and water.

  • Stir the mixture vigorously at 80 °C for 6-18 hours.

  • Workup and purification are performed as described for the boronic acid protocol.

This compound MIDA Ester

Boronic acid N-methyliminodiacetic acid (MIDA) esters are another class of exceptionally stable boron reagents. The MIDA ligand forms a tridentate chelate with the boron atom, creating a robust, bicyclic structure that is inert to many reaction conditions, including silica gel chromatography, strong oxidants, and Wittig reagents. This allows for multi-step synthesis where the MIDA boronate is carried through several transformations before being used in a final cross-coupling step.

Rationale for Use: The MIDA boronate acts as a "protected" form of the boronic acid. It is unreactive until a slow-release deprotection is triggered under basic aqueous conditions (e.g., NaOH at room temperature) during the Suzuki-Miyaura coupling itself. This makes it perfect for iterative synthesis and complex molecule assembly.

ParameterThis compoundThis compound MIDA Ester
Stability ModerateExceptional; stable to air, moisture, and chromatography.
Handling Requires careBenchtop stable indefinitely.
Purification DifficultEasily purified via standard column chromatography.
Use in Synthesis Primarily for direct coupling.Ideal for multi-step, iterative cross-coupling.
Release Mechanism Direct participation.Slow, controlled release of boronic acid under basic conditions.
  • To a reaction vial, add the this compound MIDA ester (1.1 equiv.), the aryl halide partner (1.0 equiv.), a palladium pre-catalyst like SPhos Pd G3 (3 mol%).

  • Add a base, such as aqueous NaOH (1 M, 3.0 equiv.).

  • The vial is sealed and purged with an inert gas.

  • Add a suitable solvent, for example, THF.

  • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated if necessary.

  • Upon completion, perform a standard aqueous workup and chromatographic purification.

Strategic Decision Framework: Choosing the Right Reagent

The selection of the optimal boron reagent is not a one-size-fits-all decision. It depends on the specific goals of the synthesis, including scale, complexity, and cost.

Start Start: Need to couple 4-benzyloxy-2-fluorophenyl Q1 Is this a multi-step synthesis requiring the boron group to survive other reactions? Start->Q1 Q2 Is reaction consistency and resistance to protodeboronation critical? Q1->Q2 No MIDA Use MIDA Boronate (High stability, chromatography-compatible) Q1->MIDA Yes Q3 Is this a simple, one-off coupling where cost is the primary driver? Q2->Q3 No BF3K Use Potassium Trifluoroborate (High stability, reliable yields) Q2->BF3K Yes Q3->BF3K No (Consider BF₃K if boronic acid fails) BoronicAcid Use Boronic Acid (Lower cost, widely available) Q3->BoronicAcid Yes

Caption: Decision tree for selecting the optimal boron reagent.

Conclusion

While this compound remains a viable option for certain applications, its inherent instability necessitates the consideration of superior alternatives. Potassium trifluoroborate salts offer a significant upgrade in terms of stability, handling, and reaction reproducibility, making them an excellent general-purpose replacement. For complex, multi-step syntheses requiring a robust and orthogonal handle, MIDA boronates are unmatched in their performance and reliability. By understanding the distinct advantages of each reagent class, researchers can design more efficient, robust, and successful cross-coupling strategies, ultimately accelerating the pace of discovery in drug development and materials science.

A Comparative Guide to the Suzuki-Miyaura Coupling Reactivity of Fluorinated vs. Non-Fluorinated Benzyloxyphenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The choice of organoboron reagent is critical to the success of these transformations, particularly in the synthesis of complex biaryl compounds that are cornerstones of pharmaceuticals and advanced materials.[2][3] This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated benzyloxyphenylboronic acids, offering mechanistic insights and supporting data to inform your synthetic strategy.

The introduction of fluorine into molecular scaffolds is a widely used strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, fluorinated phenylboronic acids are vital reagents. However, the very electronic effects that bestow these desirable properties also alter the reactivity profile of the boronic acid in catalytic cycles. This guide will dissect these differences, explaining the causality behind the expected performance variations.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To understand the reactivity differences, we must first consider the fundamental steps of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination.[4] The boronic acid species plays its critical role during the transmetalation step, where the organic group is transferred from the boron atom to the palladium(II) center. The efficiency of this step is profoundly influenced by the electronic properties of the boronic acid.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., CO3²⁻) Base->Ar-Pd(II)-Ar'(L2)

Figure 1: The Suzuki-Miyaura Catalytic Cycle

The Fluorine Effect: A Double-Edged Sword

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond framework (a negative inductive effect, -I). This is the primary driver behind the altered reactivity of fluorinated boronic acids.

  • Increased Lewis Acidity : The electron-withdrawing fluorine atoms pull electron density away from the aromatic ring and, consequently, from the boron atom. This increases the Lewis acidity of the boronic acid.[5][6] A more Lewis acidic boron center is more readily activated by the base (e.g., hydroxide or carbonate) to form the reactive boronate species [Ar'B(OH)₃]⁻, which is the species widely believed to engage in transmetalation.[7] This enhanced acidity can, in principle, accelerate the transmetalation step.

  • Positional Dependence : The position of the fluorine substituent is critical. While the inductive effect operates regardless of position, a fluorine atom in the para position can exert a weak, opposing electron-donating resonance effect (+R). This resonance can partially compensate for the inductive withdrawal, making para-fluorinated isomers less acidic than their ortho or meta counterparts.[5]

Figure 2: Electronic Effects of Fluorine on a Phenyl Ring
  • The Protodeboronation Risk : The primary undesired side reaction in Suzuki-Miyaura couplings is protodeboronation, where the carbon-boron bond is cleaved by a proton source, rendering the reagent inactive.[2] The electron-withdrawing nature of fluorine can make the ipso-carbon (the carbon attached to boron) more susceptible to this cleavage, particularly under basic conditions.[8] This creates a delicate balance: the conditions required to activate the boronic acid for transmetalation may also promote its destruction via protodeboronation.

Comparative Reactivity Data

Boronic AcidTemperature (°C)Time (h)Conversion (%)TOF (h⁻¹)¹
Phenylboronic Acid1103~70~50
4-Fluorophenylboronic Acid 110 3 >95 67.1
4-Carboxyphenylboronic Acid1103>9569.5
4-Vinylphenylboronic Acid1103~60~42
¹Turnover Frequency (TOF) calculated after 3 hours of reaction. Data adapted from Guerrero-Leal et al., 2017.[9]

Extrapolating to Benzyloxyphenylboronic Acids:

Based on these established principles, we can predict the reactivity of a fluorinated benzyloxyphenylboronic acid relative to its non-fluorinated analog. The benzyloxy group is generally considered to be electron-donating. The presence of a fluorine atom, particularly in the ortho or meta position relative to the boronic acid, will introduce a strong electron-withdrawing inductive effect.

  • Expected Reactivity: The fluorinated benzyloxyphenylboronic acid is expected to be more reactive in the transmetalation step of the Suzuki-Miyaura coupling due to its enhanced Lewis acidity. This may lead to faster reaction times or allow for lower reaction temperatures.

  • Potential Drawback: The fluorinated version may also be more susceptible to protodeboronation . This necessitates careful optimization of the base, solvent, and temperature to maximize the rate of productive coupling over unproductive decomposition.

Experimental Protocol: A Head-to-Head Comparison

To empirically validate these differences in your own laboratory, a standardized comparative experiment is essential. This protocol is designed to provide a robust framework for such a study.

Experimental_Workflow Figure 3: Workflow for Comparative Reactivity Study cluster_setup Reaction Setup (Identical for Both Acids) cluster_addition Boronic Acid Addition cluster_reaction Reaction & Monitoring cluster_analysis Analysis Setup Prepare Stock Solutions: - Aryl Bromide (e.g., 4-bromoanisole) in Dioxane - Pd Catalyst (e.g., Pd(PPh₃)₄) in Dioxane - Base (e.g., K₂CO₃) in Water Vial1 Vial 1: Add Non-Fluorinated Benzyloxyphenylboronic Acid Setup->Vial1 Vial2 Vial 2: Add Fluorinated Benzyloxyphenylboronic Acid Setup->Vial2 Reactors To two identical microwave vials, add: - Stir bar - Aryl Bromide solution - Catalyst solution BaseAdd Add Base solution to both vials. Seal vials. Vial1->BaseAdd Vial2->BaseAdd React Place both vials in a pre-heated reaction block or microwave reactor (e.g., 100 °C) BaseAdd->React Monitor Take aliquots at regular intervals (e.g., 5, 15, 30, 60, 120 min) React->Monitor Quench Quench aliquots with water and extract with Ethyl Acetate Monitor->Quench Analysis Analyze organic layer by LC-MS or GC-MS to determine % conversion vs. time Quench->Analysis Plot Plot % Conversion vs. Time to compare reaction rates Analysis->Plot

Figure 3: Workflow for Comparative Reactivity Study

Step-by-Step Methodology:

  • Objective: To compare the rate of Suzuki-Miyaura coupling of an aryl bromide with a fluorinated vs. non-fluorinated benzyloxyphenylboronic acid.

  • Materials:

    • Aryl Bromide (e.g., 1-bromo-4-methoxybenzene)

    • Non-Fluorinated Benzyloxyphenylboronic Acid (e.g., 4-(benzyloxy)phenylboronic acid)

    • Fluorinated Benzyloxyphenylboronic Acid (e.g., 3-fluoro-4-(benzyloxy)phenylboronic acid)

    • Palladium Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/SPhos

    • Base: K₂CO₃ or Cs₂CO₃

    • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Internal Standard for analysis (e.g., dodecane)

  • Procedure:

    • To two identical, oven-dried microwave vials equipped with magnetic stir bars, add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., 2 mol%), and any phosphine ligand, if required.

    • To Vial A, add the non-fluorinated benzyloxyphenylboronic acid (1.2 equiv).

    • To Vial B, add the fluorinated benzyloxyphenylboronic acid (1.2 equiv).

    • Prepare a solution of the base (e.g., 2.0 equiv of K₂CO₃) in water.

    • Add the solvent (e.g., 1,4-dioxane) to each vial, followed by the aqueous base solution.

    • Seal the vials and place them in a preheated aluminum reaction block at the desired temperature (e.g., 100 °C).

    • At specified time points (e.g., 10, 30, 60, 120 minutes), carefully remove an aliquot from each reaction mixture.

    • Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate) containing an internal standard.

    • Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product.

    • Plot the percentage of product formed against time for both reactions to visualize the kinetic profile.

Conclusion and Recommendations

The introduction of fluorine to a benzyloxyphenylboronic acid scaffold is predicted to increase its reactivity in Suzuki-Miyaura cross-coupling reactions. This is primarily due to the strong inductive electron-withdrawing effect of fluorine, which enhances the Lewis acidity of the boron center and likely accelerates the rate-limiting transmetalation step. Experimental data from simpler fluorinated systems support this hypothesis, showing a marked increase in reaction rates.[9]

However, this enhanced reactivity comes with an increased risk of protodeboronation, an unproductive side reaction.[8] Therefore, when working with fluorinated benzyloxyphenylboronic acids, scientists should:

  • Expect Faster Reactions: Plan for potentially shorter reaction times or explore the use of milder conditions (e.g., lower temperatures) compared to non-fluorinated analogs.

  • Carefully Optimize the Base: Use the mildest base and shortest reaction time necessary to achieve full conversion, minimizing the exposure of the sensitive C-B bond to harsh conditions.

  • Consider Anhydrous Conditions: In cases where protodeboronation is particularly problematic, exploring anhydrous Suzuki-Miyaura conditions may be beneficial.

By understanding the underlying electronic principles, researchers can harness the unique properties of fluorinated reagents to their advantage, enabling the efficient synthesis of complex and valuable molecules.

References

A Senior Application Scientist's Guide to Purity Assessment of 4-Benzyloxy-2-fluorophenylboronic Acid: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of synthetic intermediates like 4-Benzyloxy-2-fluorophenylboronic acid is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of classical acid-base titration with modern chromatographic (HPLC) and spectroscopic (qNMR) methods for assessing the purity of this key building block. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer a logical framework for method selection based on specific analytical needs.

The Analytical Challenge: The Unique Chemistry of Boronic Acids

This compound is a Lewis acid, not a Brønsted-Lowry acid. The boron atom has a vacant p-orbital, making it electron-deficient. In aqueous solution, it acts as a very weak acid by accepting a hydroxide ion to form the boronate species, B(OH)₄⁻. This equilibrium results in a pKa value typically around 9, making a direct titration with a strong base unfeasible due to the lack of a sharp, discernible endpoint.[1][2]

The cornerstone of a successful titration lies in enhancing the acidity of the boronic acid. This is achieved by introducing a polyol, most commonly D-mannitol. Mannitol, a sugar alcohol with multiple cis-vicinal diol groups, chelates with the boronate ion to form a stable cyclic ester complex.[3][4][5] This complexation releases a proton, effectively transforming the very weak Lewis acid into a significantly stronger Brønsted acid (pKa ≈ 4-5), which can be accurately titrated with a standardized strong base like sodium hydroxide.[1]

Method 1: Potentiometric Titration - The Workhorse of Purity Assay

Potentiometric acid-base titration serves as a reliable and cost-effective method for determining the overall purity of a boronic acid sample. It quantifies the total acidic content, providing a direct measure of the main component.

Experimental Protocol: Purity Determination by Potentiometric Titration

Objective: To determine the purity of this compound by titrating it as a complex with mannitol against a standardized sodium hydroxide solution.

Instrumentation and Reagents:

  • Automatic Potentiometric Titrator with a combination pH electrode

  • Analytical Balance (4 decimal places)

  • Class A volumetric glassware

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • This compound sample (Molecular Weight: 246.04 g/mol )

  • D-Mannitol (reagent grade)

  • Deionized water (CO₂-free)

  • Potassium Hydrogen Phthalate (KHP), primary standard

Step 1: Standardization of 0.1 M NaOH Titrant Causality: The accuracy of the titration is fundamentally dependent on the precise concentration of the titrant. This step uses a primary standard (KHP) to eliminate errors from the initial preparation of the NaOH solution, which is hygroscopic and absorbs atmospheric CO₂.[6]

  • Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker.

  • Dissolve in 50 mL of CO₂-free deionized water.

  • Add 2-3 drops of phenolphthalein indicator or use the potentiometric titrator.

  • Titrate with the prepared ~0.1 M NaOH solution to the equivalence point (a faint pink persistence for 30 seconds or the inflection point on the titration curve).

  • Calculate the exact molarity of the NaOH solution. Repeat in triplicate for precision.

Step 2: Titration of this compound

  • Accurately weigh approximately 250 mg of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in approximately 60 mL of deionized water. Gentle heating may be required, but the solution should be cooled to room temperature before titration.

  • Add approximately 5 g of D-Mannitol and stir until fully dissolved. Causality: A sufficient excess of mannitol is crucial to drive the equilibrium towards the formation of the stronger acid complex, ensuring a sharp and stoichiometric endpoint.[1][5]

  • Immerse the calibrated pH electrode and the titrator's burette tip into the solution.

  • Titrate with the standardized 0.1 M NaOH solution, recording the pH as a function of the volume of titrant added. The equivalence point is the inflection point of the titration curve.

Step 3: Purity Calculation The purity is calculated using the following formula: % Purity = [(V × M × MW) / (W × 1000)] × 100 Where:

  • V = Volume of NaOH titrant used at the equivalence point (in mL)

  • M = Molarity of the standardized NaOH solution (in mol/L)

  • MW = Molecular weight of this compound (246.04 g/mol )

  • W = Weight of the sample (in g)

Titration_Workflow cluster_prep Preparation cluster_reaction Titration cluster_analysis Analysis Standardize Standardize 0.1 M NaOH against KHP Titrate Potentiometric Titration with Standardized NaOH Standardize->Titrate Provides Exact Molarity WeighSample Accurately Weigh Boronic Acid Sample Dissolve Dissolve Sample in DI Water WeighSample->Dissolve AddMannitol Add Excess D-Mannitol & Dissolve Dissolve->AddMannitol AddMannitol->Titrate Endpoint Determine Equivalence Point (Inflection Point) Titrate->Endpoint Calculate Calculate % Purity Endpoint->Calculate Method_Selection Start What is the Analytical Goal? Goal1 Routine QC Assay (Known Impurity Profile) Start->Goal1 Goal2 Impurity Profiling & Trace Analysis Start->Goal2 Goal3 Absolute Purity & Structural Confirmation (No Reference Standard) Start->Goal3 Method1 Use Potentiometric Titration Goal1->Method1 Fast, Cost-Effective Method4 Use HPLC + Titration (Orthogonal Methods) Goal1->Method4 Comprehensive QC Method2 Use HPLC Goal2->Method2 High Sensitivity & Resolution Method3 Use qNMR Goal3->Method3 Primary Method

References

Safety Operating Guide

Navigating the Safe Handling of 4-Benzyloxy-2-fluorophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, or drug development professional, the mastery of handling chemical reagents is foundational to both innovative discovery and unwavering safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Benzyloxy-2-fluorophenylboronic acid, moving beyond a simple checklist to instill a culture of comprehensive laboratory safety. Our focus is to empower you with the knowledge to not only mitigate risk but to understand the rationale behind each safety measure, ensuring a self-validating system of protection.

This compound is a versatile building block in organic synthesis, valued for its role in constructing complex molecular architectures. However, its utility is accompanied by specific hazards that demand meticulous attention to handling protocols. This guide will detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following primary hazards:

  • Skin Irritation (H315): Causes irritation upon contact with the skin.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

The signal word for this compound is "Warning," indicating a moderate level of hazard.[1] A proactive and informed approach to safety is therefore essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to prevent exposure. The following table summarizes the essential PPE for handling this compound, with detailed explanations to follow.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Safety GogglesEN 166 (EU) or ANSI Z87.1 (US)Protects against splashes and airborne particles, preventing serious eye irritation.
Hands Chemical-resistant gloves (Nitrile or Neoprene)ASTM D6978Provides a barrier against skin contact, mitigating the risk of skin irritation.
Body Laboratory Coat/Long-sleeved ClothingN/AProtects skin on the arms and torso from accidental contact.
Respiratory Dust Mask/RespiratorNIOSH/MSHA or EN 136 approvedNecessary when handling the powder outside of a fume hood or when generating dust to prevent respiratory tract irritation.

Expert Insights on PPE Selection:

  • Gloves: While nitrile gloves are commonly used, it is crucial to inspect them for any signs of degradation before use. For prolonged handling, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin.

  • Eye Protection: Standard safety glasses may not provide adequate protection from dust. Goggles that form a seal around the eyes are the recommended choice.

  • Respiratory Protection: The need for respiratory protection is dictated by the specific handling conditions. Any procedure with the potential to generate dust, such as weighing or transferring the solid, should be performed in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a properly fitted respirator is mandatory.

Below is a decision-making workflow for selecting the appropriate level of PPE.

PPE_Decision_Workflow start Start: Handling This compound fume_hood Is a certified chemical fume hood available? start->fume_hood weighing Weighing or transferring solid material? fume_hood->weighing Yes ppe_respirator Enhanced PPE: - Standard PPE - Dust Mask/Respirator fume_hood->ppe_respirator No solution Working with the compound in solution? weighing->solution No ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_basic Yes solution->ppe_basic Yes solution->ppe_respirator No

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to control dust and vapors.[2]

  • Ventilation: Ensure adequate ventilation in the laboratory.[1]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Handling the Solid:

  • Donning PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing and Transferring: Use a spatula to carefully transfer the solid. Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1]

3. Handling Solutions:

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate glassware and a funnel for transferring solutions to prevent spills.

4. Hygiene Practices:

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3]

  • No Food or Drink: Do not eat, drink, or smoke in the laboratory.[1]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: this compound and any materials contaminated with it (e.g., gloves, weighing paper) should be treated as hazardous waste.[5]

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not pour it down the drain.[5]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying in a well-ventilated area, the original label should be defaced before the container is disposed of according to institutional guidelines.[5]

  • Regulatory Compliance: Always follow local, state, and federal regulations for hazardous waste disposal.[6]

By integrating these detailed safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a secure and productive scientific environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.